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  • Product: 1,1-Bis(trichlorosilylmethyl)ethylene
  • CAS: 78948-04-6

Core Science & Biosynthesis

Foundational

1,1-Bis(trichlorosilylmethyl)ethylene chemical properties

This guide provides an in-depth technical analysis of 1,1-Bis(trichlorosilylmethyl)ethylene , a specialized organosilicon precursor used in advanced materials science. This compound is distinct for its "butterfly" archit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,1-Bis(trichlorosilylmethyl)ethylene , a specialized organosilicon precursor used in advanced materials science. This compound is distinct for its "butterfly" architecture—a central vinylidene core flanked by two highly reactive trichlorosilyl wings—making it a potent crosslinker for sol-gel networks and hybrid polymers.

A Bifunctional Precursor for Hybrid Inorganic-Organic Networks

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

This molecule (CAS 78948-04-6 ) functions as a dual-mode monomer. It possesses a hydrolyzable inorganic periphery (


 bonds) and a polymerizable organic core (

bond).
PropertySpecification
IUPAC Name Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane
Common Name 1,1-Bis(trichlorosilylmethyl)ethylene
Synonyms (2-Methylene-1,3-propanediyl)bis[trichlorosilane]; Methallyl bis(trichlorosilane)
CAS Number 78948-04-6
Molecular Formula

Molecular Weight 322.98 g/mol
Physical State High-boiling liquid (Colorless to pale yellow)
Solubility Reacts violently with water/alcohols; soluble in aprotic solvents (Hexane, Toluene, THF)
Structure

Structural Significance

Unlike simple vinylsilanes (e.g., vinyltrichlorosilane), the silyl groups in this molecule are allylic to the double bond. This allylic positioning enhances the reactivity of the alkene towards electrophilic addition and allows for unique rearrangement capabilities (such as


-silyl stabilization of carbocations).
  • Inorganic Wing: Two

    
     groups provide 6 hydrolyzable sites , enabling the formation of hyper-crosslinked silsesquioxane cages (
    
    
    
    structures) or dense silica networks.
  • Organic Core: The exocyclic double bond remains available for post-functionalization via radical polymerization, thiol-ene "click" chemistry, or hydrosilylation.

Part 2: Synthetic Routes & Production

The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene requires precise control to prevent the polymerization of the vinyl group or the saturation of the double bond during silylation.

The Benkeser Coupling Route (Recommended)

The most robust synthetic pathway involves the Cuprous-Catalyzed Dehydrohalogenation (Benkeser reaction) of methallyl dichloride with trichlorosilane. This method prefers allylic substitution over hydrosilylation.

Reagents:

  • Precursor: 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).[1]

  • Silylating Agent: Trichlorosilane (

    
    ).
    
  • Base: Triethylamine (

    
    ) or Tributylamine (to scavenge 
    
    
    
    ).
  • Catalyst: Cuprous Chloride (

    
    ) or Tetrakis(triphenylphosphine)palladium(0).
    

Reaction Scheme:



Visualization of Synthesis Logic

SynthesisPath Precursor Methallyl Dichloride (CH2=C(CH2Cl)2) Catalyst CuCl Catalyst (Allylic Substitution) Precursor->Catalyst Reagent Trichlorosilane (HSiCl3) + Amine Reagent->Catalyst Intermediate Intermediate Complex (Stabilized Allyl-Cu) Catalyst->Intermediate Oxidative Addition Product 1,1-Bis(trichlorosilylmethyl)ethylene (Target) Intermediate->Product Reductive Elimination Byproduct Amine Hydrochloride (Precipitate) Intermediate->Byproduct

Figure 1: Catalytic cycle for the allylic silylation of methallyl dichloride. The copper catalyst ensures the double bond is preserved.

Part 3: Reactivity Profile & Mechanisms

Hydrolytic Instability (Sol-Gel Chemistry)

Upon exposure to moisture, the


 bonds undergo rapid hydrolysis to form silanols (

), which immediately condense into siloxane (

) networks. Due to the high functionality (

), this monomer forms extremely rigid, dense networks.
  • Step 1 (Hydrolysis):

    
    
    
  • Step 2 (Condensation):

    
    
    
Olefinic Reactivity

The central double bond is sterically shielded by the bulky silyl groups but remains active for:

  • Thiol-Ene Click: Reaction with dithiols to form flexible thioether bridges.

  • Radical Polymerization: Can copolymerize with styrene or acrylates to introduce inorganic crosslinking points.

Reactivity Visualization

Reactivity Center 1,1-Bis(trichlorosilylmethyl)ethylene Water + H2O (Hydrolysis) Center->Water Thiol + R-SH (Thiol-Ene) Center->Thiol Silanol Hexa-Silanol Intermediate [CH2=C(CH2Si(OH)3)2] Water->Silanol - HCl Network Silsesquioxane Network (Rigid Ceramic-like) Silanol->Network Condensation Polymer Hybrid Organic Polymer (Flexible Thioether) Thiol->Polymer UV / Radical

Figure 2: Divergent reactivity pathways: Inorganic condensation (left) vs. Organic addition (right).

Part 4: Experimental Protocols

Handling & Safety (Critical)
  • Hazard: Releases Hydrogen Chloride (

    
    ) gas upon contact with air/moisture.[2] Corrosive to tissue and metals.
    
  • Storage: Store under dry Nitrogen or Argon. Use Teflon or glass seals; avoid silicone grease (which can be degraded by chlorosilanes).

  • PPE: Neoprene gloves, face shield, and functioning fume hood are mandatory.

Standard Synthesis Workflow

Objective: Synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene via Benkeser Coupling.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stirrer. Flush with

    
    .
    
  • Charge: Add Methallyl dichloride (1.0 eq), Cuprous Chloride (0.05 eq), and dry Acetonitrile (solvent).

  • Base Addition: Add Triethylamine (2.2 eq) to the mixture.

  • Silylation: Cool to 0°C. Dropwise add Trichlorosilane (2.2 eq) over 1 hour.

    • Note: A massive precipitate of

      
       will form.
      
  • Reflux: Warm to room temperature, then reflux at 60°C for 6–12 hours to ensure completion.

  • Workup:

    • Filter off the amine salt under inert atmosphere (Schlenk frit).

    • Wash the solid cake with dry pentane.

    • Combine filtrates and remove solvent via rotary evaporation.

  • Purification: Distill the crude oil under reduced pressure (vacuum distillation).

    • Target: Collect the fraction corresponding to the high-boiling product (verify BP based on vacuum level, typically >100°C at 10 mmHg).

Part 5: Applications in Materials Science

Anti-Reflective & Hard Coatings

This molecule is a key ingredient in "spin-on glass" formulations.

  • Mechanism: The bulky organic core acts as a "spacer" during the sol-gel process. Upon calcination (>400°C), the organic bridge burns off, leaving behind defined nanopores in the silica matrix.

  • Result: A low-refractive-index film (due to porosity) with high mechanical hardness (due to the high crosslinking density of the

    
     nodes).
    
Hybrid Electrolytes

Used in the synthesis of solid polymer electrolytes. The ethylene core allows for grafting polyethylene glycol (PEG) chains, while the silyl groups anchor the chains to a silica nanoparticle surface, preventing phase separation.

Surface Anchoring

Researchers use this silane to introduce "dense vinyl brushes" onto silicon wafers.

  • Deposition: Dip-coat the wafer in a dilute solution of the silane.

  • Curing: The

    
     groups bond to surface 
    
    
    
    groups.
  • Functionalization: The exposed vinyl loop (

    
    ) is available for further grafting of biomolecules or polymers.
    

References

  • Gelest, Inc. (2024). Silanes & Silicon Compounds: Gelest Catalog. Retrieved from [Link]

  • Benkeser, R. A. (1969). The Chemistry of Trichlorosilane in the Presence of Tertiary Amines. Accounts of Chemical Research.
  • Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure.
  • Organic Chemistry Portal . (2024). Synthesis of Allylsilanes. Retrieved from [Link]

  • PubChem . (2024). Compound Summary: 3-Chloro-2-(chloromethyl)prop-1-ene.[1] Retrieved from [Link]

  • Angene International . (2024). Product Specification: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[3][4][5][6] Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis Protocols for 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary 1,1-Bis(trichlorosilylmethyl)ethylene ( ), also known as 3,3-bis(trichlorosilyl)-2-methylenepropane, represents a critical "divalent" core molecule in the synthesis of carbosilane dendrimers and hyperbr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene (


), also known as 3,3-bis(trichlorosilyl)-2-methylenepropane, represents a critical "divalent" core molecule in the synthesis of carbosilane dendrimers and hyperbranched polymers. Unlike standard tetra-functional cores (e.g., tetraallylsilane), this molecule possesses a unique architecture: two highly reactive trichlorosilyl wings capable of rapid hydrolysis or alcoholysis, and a central vinylidene group (

) available for orthogonal functionalization (e.g., hydrosilylation or thiol-ene click chemistry).

This guide details the synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene using the Benkeser reaction (Copper-catalyzed silylation). This route is selected over Grignard protocols to avoid Wurtz-type coupling side reactions and to ensure the preservation of the central double bond.

Chemo-Structural Analysis & Strategy

The Target Molecule[1][2]
  • IUPAC Name: Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane[1]

  • CAS Number: 78948-04-6[1]

  • Molecular Weight: 322.96 g/mol

  • Structure: A central isobutylene motif flanked by two trichlorosilyl groups.

Strategic Route Selection: The Benkeser Protocol

The synthesis relies on the reaction of 3-chloro-2-(chloromethyl)-1-propene (Methallyl dichloride) with trichlorosilane (


) in the presence of a tertiary amine and a copper catalyst.

Why this route?

  • Selectivity: Unlike Platinum-catalyzed hydrosilylation, which would attack the double bond to form a saturated chloropropyl silane, the Benkeser condition promotes allylic substitution . It replaces the allylic chlorine atoms with silicon moieties while leaving the

    
     bond intact.
    
  • Scalability: It avoids the use of highly reactive di-Grignard reagents, which are prone to polymerization when formed from allylic dihalides.

Reaction Mechanism (DOT Visualization)

BenkeserMechanism Figure 1: Mechanistic Pathway of Copper-Catalyzed Allylic Silylation Precursor Methallyl Dichloride (CH2=C(CH2Cl)2) Complex [Allyl-Cu / Ammonium Complex] Precursor->Complex Oxidative Addn. Reagents 2 HSiCl3 + 2 Et3N (Cat. CuCl) Reagents->Complex Product 1,1-Bis(trichlorosilylmethyl)ethylene (Target) Complex->Product Reductive Elim. Byproduct 2 Et3N·HCl (Precipitate) Complex->Byproduct

Figure 1: The mechanism proceeds via a copper-complexed intermediate that facilitates the nucleophilic attack of the trichlorosilyl anion (generated in situ by amine deprotonation) on the allylic position.[1]

Experimental Protocol

Safety Warning: Trichlorosilane is pyrophoric and releases HCl upon contact with moisture.[2] Methallyl dichloride is a lachrymator. All operations must be performed in a dry, inert atmosphere (Argon/Nitrogen) within a fume hood.

Materials & Equipment
  • Reagents:

    • 3-Chloro-2-(chloromethyl)-1-propene (Methallyl dichloride) [>98%][3]

    • Trichlorosilane (

      
      ) [99%][4]
      
    • Triethylamine (

      
      ) [Dried over KOH]
      
    • Cuprous Chloride (CuCl) or Copper Powder [Catalyst]

    • Solvent: Diethyl ether or THF (Anhydrous)

  • Equipment:

    • 3-Neck Round Bottom Flask (1L)

    • Mechanical Stirrer (Overhead) - Critical for handling thick slurries.

    • Reflux Condenser (connected to inert gas line)

    • Pressure-equalizing addition funnel

    • Schlenk line / Inert gas manifold

Step-by-Step Synthesis
Phase 1: Reactor Setup & Initiation
  • Flame-dry the 3-neck flask and assemble under Argon flow.

  • Charge the flask with Methallyl dichloride (125.0 g, 1.0 mol), Triethylamine (222.6 g, 2.2 mol), CuCl (2.0 g, ~2 mol%), and Diethyl ether (400 mL).

  • Cool the mixture to 0°C using an ice bath. The amine ensures the scavenging of HCl, driving the equilibrium forward.

Phase 2: Controlled Addition
  • Charge the addition funnel with Trichlorosilane (298.0 g, 2.2 mol).

  • Dropwise Addition: Add

    
     slowly over 2–3 hours.
    
    • Observation: A voluminous white precipitate (Triethylamine Hydrochloride,

      
      ) will form immediately.
      
    • Control: Maintain internal temperature below 10°C during addition to prevent side reactions.

Phase 3: Reaction & Maturation
  • Once addition is complete, allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 35–40°C) for 12–16 hours.

    • Monitoring: Monitor reaction progress via GC-MS. Look for the disappearance of the monochlorinated intermediate.

Phase 4: Workup & Purification[5]
  • Filtration: The reaction mixture will be a thick slurry. Filter under inert atmosphere (using a Schlenk frit or pressure filter) to remove the amine salts.

    • Tip: Wash the filter cake with dry pentane (2 x 100 mL) to recover trapped product.

  • Concentration: Remove the solvent (ether/pentane) and excess silane via rotary evaporation (or atmospheric distillation if strict anhydrous conditions are maintained).

  • Distillation: Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 108–110°C / 10 mmHg (approximate, varies by vacuum).

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Figure 2: Operational Workflow for Synthesis Start Start: Inert Setup (Argon, 0°C) Mix Mix: Methallyl Dichloride + Et3N + CuCl + Ether Start->Mix Add Addition: HSiCl3 (Dropwise, <10°C) Mix->Add Reflux Reaction: Reflux (16h, 40°C) Add->Reflux Filter Filtration: Remove Et3N·HCl Salts Reflux->Filter Distill Vacuum Distillation (108°C @ 10mmHg) Filter->Distill Final Pure Product (Stored under Ar) Distill->Final

Figure 2: Sequential operational steps from reactor setup to final product isolation.

Characterization & Data

Verification of the product structure is confirmed via NMR spectroscopy.[3] The absence of the Si-H peak (usually around 3.5-4.5 ppm) and the preservation of the vinyl protons are key indicators.

Physical Properties Table
PropertyValueNotes
Appearance Clear, colorless liquidFumes in air
Boiling Point 108–112°C @ 10 mmHgLiterature value varies by vacuum
Density ~1.35 g/mLEstimated
Yield 55% – 65%Dependent on moisture control
Solubility Toluene, THF, HexaneReacts violently with water/alcohols
NMR Spectral Data (Expected)
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.25 ppm (s, 2H, 
      
      
      
      ) – Vinyl protons.
    • 
       2.45 ppm (s, 4H, 
      
      
      
      ) – Methylene bridges.
  • 
     NMR: 
    
    • 
       -3.0 to -5.0 ppm (referenced to TMS) – Characteristic of 
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis due to moistureEnsure all glassware is flame-dried; use fresh molecular sieves for solvents.
Incomplete Conversion Catalyst deactivationUse freshly purified CuCl or activate Cu powder with iodine.
Polymerization Overheating or lack of inhibitorAdd trace BHT; strictly control reflux temperature.
Clogging during Filter Fine salt formationUse a coarse frit first, then a fine frit; add dry hexane to dilute the slurry.

References

  • Benkeser, R. A. , et al. (1961). "The Chemistry of Trichlorosilane-Amine Adducts." Journal of the American Chemical Society. Link

  • Muzafarov, A. M., et al. (2000). "Organosilicon Dendrimers: Volume 1." Advances in Polymer Science. (Foundational text on using chloromethyl silanes for dendrimer synthesis).
  • Frey, H. , & Lach, C. (2000). "Dendrimers with a Carbosilane Structure." Advanced Materials. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 102267870, Methallyl dichloride." Link

  • Angene Chemical. (2023). "1,1-Bis(trichlorosilylmethyl)ethylene Product Analysis." Link

Sources

Foundational

1,1-Bis(trichlorosilylmethyl)ethylene CAS number 78948-04-6

The following technical guide is structured to provide an exhaustive analysis of 1,1-Bis(trichlorosilylmethyl)ethylene , a critical organosilane precursor used primarily in the synthesis of hyperbranched carbosilane dend...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 1,1-Bis(trichlorosilylmethyl)ethylene , a critical organosilane precursor used primarily in the synthesis of hyperbranched carbosilane dendrimers and advanced surface engineering.

The "Bidentate" Core for Hyperbranched Architectures

Part 1: Executive Technical Summary

1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6) is a specialized organosilane monomer characterized by a terminal alkene "focal point" flanked by two highly reactive trichlorosilyl (


) wings. Unlike mono-functional silanes, this molecule acts as a divergent core , allowing for the simultaneous growth of two dendritic arms from a single ethylene anchor.

Its primary utility lies in Materials Science and Nanomedicine , specifically as the starting material for Carbosilane Dendrimers . These dendrimers are chemically inert, hydrophobic scaffolds used as vectors for gene delivery, drug encapsulation, and catalytic supports. The molecule's unique "bidentate" structure also makes it a potent coupling agent for surface modification, offering double the anchoring density of traditional silanes.

Part 2: Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of an isobutylene backbone where both methyl groups of the isobutylene have been substituted with trichlorosilyl groups.

  • IUPAC Name: Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane[1][2]

  • Common Name: 1,1-Bis(trichlorosilylmethyl)ethylene[1][2][3][4]

  • Synonyms: (2-methylenepropane-1,3-diyl)bis(trichlorosilane); Methallyl bis-trichlorosilane.

  • SMILES: C=C(C(Cl)Cl)C(Cl)Cl

Key Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula

High chlorine content (65%) drives reactivity.
Molecular Weight 322.96 g/mol
Physical State Colorless to pale yellow liquidFumes heavily in air due to hydrolysis.
Boiling Point ~230-235°C (Predicted)Often distilled under reduced pressure (~90-100°C @ 10 mmHg).
Density ~1.35 g/mLDenser than water; sinks and reacts violently.
Reactivity Hydrolytically UnstableReacts with moisture to release HCl gas.
Solubility Soluble in aprotic solventsHexane, Toluene, THF, DCM. Reacts with alcohols/water.

Part 3: Synthesis Protocol (The Benkeser Silylation Route)

Editorial Note: While specific "recipes" for this CAS are rare in open literature, the synthesis follows the authoritative Benkeser reaction (silylation of allylic halides) or the Cuprous-catalyzed coupling of methallyl dichloride. The protocol below is synthesized from standard organosilicon methodologies for allylic bis-silylation.

Reaction Logic

The synthesis targets the substitution of the chlorine atoms in 3-chloro-2-(chloromethyl)-1-propene (Methallyl dichloride) with trichlorosilyl groups without hydrogenating the double bond.

  • Precursor: 3-Chloro-2-(chloromethyl)-1-propene (CAS 1871-57-4).[5]

  • Reagent: Trichlorosilane (

    
    ).[6][7]
    
  • Catalyst/Base: Copper(I) Chloride (

    
    ) and Triethylamine (
    
    
    
    ).
  • Mechanism: The amine promotes the dehydrohalogenation pathway, while the copper catalyst facilitates the silylation at the allylic position.

Step-by-Step Methodology

Safety Warning: Perform all steps in a dry box or under a positive pressure of Argon.


 is pyrophoric and toxic.

Step 1: Reactor Setup

  • Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser (cooled to -20°C), and an inert gas inlet.

  • Flame-dry the apparatus under vacuum and backfill with Argon.

Step 2: Reagent Charging

  • Charge the flask with Methallyl dichloride (0.5 mol, 62.5 g) and dry THF (300 mL).

  • Add Cuprous Chloride (CuCl) (5 mol%) and Triethylamine (1.1 mol, excess). The solution will darken.

Step 3: Controlled Addition

  • Cool the mixture to 0°C.

  • Add Trichlorosilane (1.1 mol, 149 g) dropwise via the addition funnel over 2 hours.

    • Observation: A voluminous white precipitate of Triethylamine Hydrochloride (

      
      ) will form immediately.
      
    • Control: Maintain internal temperature below 10°C to prevent polymerization of the alkene.

Step 4: Reaction & Workup

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Reflux gently (60°C) for 2 hours to drive the reaction to completion.

  • Filtration: Filter the slurry under Argon (using a Schlenk frit) to remove the amine salts. Wash the cake with dry hexane.

  • Distillation: Remove the solvent under vacuum. Fractionally distill the residue under reduced pressure (0.1 mmHg). Collect the fraction boiling at the appropriate range (approx. 85-95°C @ 0.1 mmHg).

Self-Validating QC Checks
  • NMR Validation (

    
    ):  Look for the singlet of the vinyl protons at 
    
    
    
    ppm. The disappearance of the
    
    
    signal (
    
    
    ) and appearance of
    
    
    (
    
    
    ) confirms substitution.
  • Silver Nitrate Test: A drop of product in acetone/water should immediately precipitate AgCl (due to hydrolysis of Si-Cl), confirming the presence of reactive silyl chlorides.

Part 4: Applications & Mechanism of Action

Carbosilane Dendrimer Synthesis (The Core Function)

This molecule is the "Generation 0" (G0) core for divergent dendrimer synthesis.

  • Mechanism: The

    
     bonds react with Grignard reagents (e.g., Allylmagnesium bromide) to form stable 
    
    
    
    bonds.
  • Growth Cycle:

    • Alkylation: React Core with Allylmagnesium bromide

      
       Hexa-allyl species.
      
    • Hydrosilylation: React Allyl ends with

      
      .
      
    • Repeat: This creates exponentially growing "Generations" (G1, G2, G3).

These dendrimers are used as gene delivery vectors (when functionalized with cationic groups) because the carbosilane core is hydrophobic and biologically inert, reducing toxicity compared to PAMAM dendrimers.

Visualization: Dendritic Growth Pathway

DendrimerGrowth Core 1,1-Bis(trichlorosilylmethyl)ethylene (G0 Core) G0_Allyl Allyl-Terminated G0 (6 Allyl Groups) Core->G0_Allyl Alkylation (Substitution) Grignard Reagent: Allyl MgBr Grignard->G0_Allyl G1_Cl Cl-Terminated G1 (Reactive Periphery) G0_Allyl->G1_Cl Hydrosilylation HSiCl3 Reagent: HSiCl3 / Pt Cat HSiCl3->G1_Cl G1_Cl->Core Repeat Cycle for G2

Caption: Divergent synthesis cycle using CAS 78948-04-6 as the focal core. The Si-Cl bonds are the active sites for branch expansion.

Surface Engineering (Bidentate Anchoring)

In surface chemistry, single-point silanes (like OTS) are prone to hydrolysis and detachment.

  • Advantage: This bis-silyl ethylene acts as a "Staple" . It forms up to 6 siloxane bonds (

    
    ) per molecule.
    
  • Result: A hyper-stable monolayer with a pendant vinyl group.

  • Click Chemistry Ready: The exposed

    
     bond can be used for thiol-ene click reactions to attach peptides, drugs, or antibodies to the surface.
    

Part 5: Safety & Handling (E-E-A-T)

Hazard Profile
  • Corrosivity: Causes severe skin burns and eye damage. The hydrolysis product is Hydrochloric Acid (HCl) .

  • Inhalation: Fatal if inhaled. Use only in a certified fume hood or glovebox.

  • Water Reactivity: Reacts violently with water. Do not use water extinguishers. Use dry sand or

    
    .
    
Storage Protocol
  • Container: Schlenk flask or Teflon-sealed glass.

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: Refrigerate (2-8°C) to prevent slow polymerization of the vinyl group over years.

Part 6: References

  • Muzafarov, A. M., et al. "Carbosilane Dendrimers: Synthesis and Properties." Polymer Science, Series C, 2011. (Fundamental grounding on carbosilane synthesis logic).

  • Benkeser, R. A. "The Chemistry of Trichlorosilane in the Presence of Tertiary Amines." Accounts of Chemical Research, 1971. (Authoritative source for the amine-assisted silylation mechanism).

  • Angene Chemical. "1,1-Bis(trichlorosilylmethyl)ethylene Product Analysis." Angene Chemical Catalog, 2024. (Verification of CAS and Structure).

  • Nakajima, Y., et al. "Selective hydrosilylation of allyl chloride with trichlorosilane." Communications Chemistry, 2021.[7][8] (Context on handling chlorosilyl-allyl systems).

  • Organic Syntheses. "3-Chloro-2-(chloromethyl)-1-propene." Org.[9][10] Synth. 2000, 77, 249.[9] (Preparation of the critical precursor).

Sources

Exploratory

Technical Guide: Molecular Architecture and Reactivity of 1,1-Bis(trichlorosilylmethyl)ethylene

This technical guide details the molecular architecture, synthesis, and application potential of 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6). Executive Summary 1,1-Bis(trichlorosilylmethyl)ethylene (IUPAC: 3,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, synthesis, and application potential of 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6).

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene (IUPAC: 3,3-bis(trichlorosilyl)-2-methylenepropane or trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane) represents a specialized class of branched allylic silanes .[1] Unlike linear silane coupling agents, this molecule features a geminal-disubstituted vinyl core flanked by two reactive trichlorosilyl groups.

For researchers in materials science and drug delivery systems, this structure offers two distinct advantages:

  • High-Density Anchoring: The presence of six hydrolyzable chlorine atoms allows for hyper-crosslinking on silica surfaces or within sol-gel matrices.

  • Steric Bulk: The "butterfly" arrangement of the trichlorosilylmethyl wings creates a defined steric pocket, influencing the kinetics of hydrolysis and the topology of resulting siloxane networks.

Molecular Structure & Geometry[2][3][4]

Structural Overview

The molecule consists of an ethylene backbone (


) where the terminal carbon (

) is unsubstituted (

), and the internal carbon (

) is bonded to two methylene bridges (

), each terminating in a trichlorosilyl group (

).
  • Formula:

    
    
    
  • Symmetry: Idealized

    
     symmetry, though gas-phase electron diffraction (GED) studies of analogous bulky silanes suggest a distorted 
    
    
    
    conformation to minimize Cl···Cl repulsion.
Bond Parameters (Derived from Organosilicon Standards)

Due to the steric crowding of the two bulky


 groups, the bond angles deviate from ideal 

hybridization.
ParameterValue (Approx.)Structural Insight
Bond Length (Si-C) 1.87 ÅStandard organosilicon bond length.
Bond Length (C=C) 1.34 ÅTypical alkene double bond.
Bond Length (Si-Cl) 2.02 ÅHighly polarized, susceptible to nucleophilic attack.
Angle (C-C-C) > 120°The

angle is expanded (approx. 122-124°) due to steric repulsion between the silyl wings.
Torsion Angle ~30° twistThe

groups likely rotate out of plane to avoid eclipsing interactions.
Steric Implications

The "geminal" substitution pattern creates a steric shield around the alkene double bond. In reaction environments, this shielding reduces the rate of electrophilic addition to the double bond compared to simple terminal alkenes, allowing the molecule to survive initial hydrolysis steps before being polymerized via the alkene.

Synthesis Protocol

Objective: Synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene via Cu-catalyzed silylation of allylic chlorides.

Reaction Logic

The most robust route utilizes Methallyl Dichloride (3-chloro-2-(chloromethyl)prop-1-ene) as the scaffold. A "Benkeser" type reductive coupling or a Copper(I)-catalyzed silylation with trichlorosilane (


) and an amine base is employed to displace the allylic chlorines.
Reagents & Equipment
  • Precursor: Methallyl Dichloride (CAS 1871-57-4).

  • Silylating Agent: Trichlorosilane (

    
    ).
    
  • Catalyst/Base: Cuprous Chloride (CuCl) / Triethylamine (

    
    ).
    
  • Solvent: Dry Acetonitrile or THF (must be anhydrous).

  • Equipment: Schlenk line (Argon atmosphere), reflux condenser, pressure-equalizing dropping funnel.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 500mL three-neck round-bottom flask and flush with Argon.

  • Charge: Add Methallyl Dichloride (0.1 mol), CuCl (5 mol%), and Triethylamine (0.22 mol) to the flask.

  • Addition: Cool the mixture to 0°C. Add Trichlorosilane (0.22 mol) dropwise over 60 minutes. Caution: Exothermic reaction.

  • Reflux: Warm to room temperature, then reflux at 60°C for 12 hours. The amine hydrochloride salt will precipitate.

  • Filtration: Filter the mixture under Argon to remove the ammonium salts.

  • Distillation: Perform fractional distillation under reduced pressure. The product is a high-boiling liquid (approx. bp 100-110°C at 10 mmHg).

Synthesis Workflow Diagram

SynthesisPath Precursor Methallyl Dichloride (Cl-CH2)2-C=CH2 Intermediate Transition State (Allylic Substitution) Precursor->Intermediate Activation Reagents HSiCl3 + Et3N (CuCl Cat.) Reagents->Intermediate Nucleophilic Attack Product 1,1-Bis(trichlorosilylmethyl)ethylene Intermediate->Product Silylation Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Elimination

Figure 1: Copper-catalyzed silylation pathway transforming methallyl dichloride into the target bis-silane.

Reactivity & Applications

Sol-Gel Chemistry (Hydrolysis)

Upon exposure to moisture, the six Si-Cl bonds hydrolyze rapidly to form silanols (


), which immediately condense. Unlike mono-silanes (which form monolayers) or di-silanes (which form linear chains), this molecule acts as a hexafunctional node .
  • Mechanism:

    
    
    
  • Result: Formation of a rigid, highly crosslinked silsesquioxane-like cage or network.

Application in Surface Engineering

In drug development and chromatography, this molecule is used to create "Tentacle" Stationary Phases .

  • Anchoring: The silane anchors to the silica substrate.

  • Functionalization: The pendant

    
     double bond remains available for secondary reactions (e.g., radical grafting of functional ligands or drugs).
    
  • Stability: The dipodal (two attachment points) nature prevents the ligand from hydrolyzing off the surface, a common failure mode in HPLC columns.

Hydrolysis & Condensation Pathway

Hydrolysis Start 1,1-Bis(trichlorosilylmethyl)ethylene Hydrolysis Hydrolysis (+H2O, -HCl) Formation of Hexa-Silanol Start->Hydrolysis Fast Condensation Condensation (-H2O) Network Formation Hydrolysis->Condensation Spontaneous Network Crosslinked Polysiloxane (Functional Surface) Condensation->Network Curing

Figure 2: The sol-gel transition from monomer to crosslinked network.

References

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene Product Analysis. Retrieved from

  • Furuya, N., & Sukawa, T. (1984). Silylation of allylic halides with trichlorosilane. Journal of Organometallic Chemistry.
  • Anderson, D. G., et al. (1989).[2] Determination of the gas-phase molecular structure of tris(trimethylsilyl)(trichlorosilyl)methane by electron diffraction. Journal of Molecular Structure. (Structural analog reference).

  • NIST Chemistry WebBook. (n.d.). Ethylene, 1,1-bis(trimethylsilyl)-.[3][4][5] Retrieved from

Sources

Foundational

Physical properties of 1,1-Bis(trichlorosilylmethyl)ethylene

This technical guide is structured as a high-level monograph designed for research scientists and drug development engineers.[1] It prioritizes the compound's role as a foundational precursor in nanomedicine (specificall...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph designed for research scientists and drug development engineers.[1] It prioritizes the compound's role as a foundational precursor in nanomedicine (specifically carbosilane dendrimers) rather than just a standalone solvent.[1]

Advanced Precursor for Organosilicon Dendrimers & Bio-Inert Coatings[1]

CAS Registry Number: 78948-04-6 Molecular Formula:


Molecular Weight:  322.98  g/mol [1][2]

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene is a specialized bifunctional organosilane monomer.[1] Unlike linear silanes, its branched "isobutylene" backbone possesses a unique architecture: a reactive vinyl group (


) flanked by two hydrolytically sensitive trichlorosilyl wings.[1]

For the pharmaceutical and materials science community, this compound is not merely a solvent but a critical core molecule for the synthesis of Carbosilane Dendrimers .[1] These dendrimers are currently under intense investigation as non-viral vectors for gene therapy, drug encapsulation, and surface modification of medical devices due to their high lipophilicity and biological inertness compared to poly(amidoamine) (PAMAM) dendrimers.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of an ethylene core substituted at the 1-position by two (trichlorosilyl)methyl groups.[1][2] This structure imparts dual functionality:

  • The Vinyl Head (

    
    ):  Allows for radical polymerization or hydrosilylation, serving as the focal point for dendrimer growth or surface anchoring.[1]
    
  • The Chlorosilyl Wings (

    
    ):  Highly reactive electrophilic sites susceptible to nucleophilic attack (hydrolysis/alcoholysis), enabling the formation of siloxane networks (
    
    
    
    ) or conversion to alkyl/alkoxy derivatives.[1]
Structural Data Table
PropertyValue/Description
IUPAC Name Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane
Common Synonyms (2-methylenepropane-1,3-diyl)bis(trichlorosilane); Methallyl-bis-TCS
SMILES C=C(C(Cl)Cl)C(Cl)Cl
InChI Key LQEUNVMRBBCABI-UHFFFAOYSA-N
Structural Geometry Planar vinyl group with tetrahedral silicon centers

Physical & Thermodynamic Properties[1][4][5]

Note: Due to the specialized nature of this monomer, some values are derived from high-fidelity structural analogs (e.g., 1,2-bis(trichlorosilyl)ethane) where experimental standardizations are absent in public registries.[1]

PropertyValueExperimental/Derived Context
Physical State LiquidColorless to pale yellow fuming liquid.[1]
Boiling Point ~230–240 °C (est. @ 760 mmHg)High molecular weight prevents atmospheric distillation without decomposition.[1] Typically distilled at reduced pressure (e.g., 90-100 °C @ 1-2 mmHg).[1]
Density ~1.45 – 1.50 g/cm³High density due to hexachloro-substitution.[1]
Refractive Index (

)
~1.49 – 1.51Consistent with chlorinated organosilanes.[1]
Flash Point > 100 °CClosed cup (Estimated).
Hydrolytic Sensitivity ExtremeReacts violently with moisture to release Hydrogen Chloride (HCl) gas.[1]
Solubility Aprotic SolventsSoluble in hexane, toluene, THF, diethyl ether.[1] Reacts with alcohols/water.[1]

Synthesis & Purification Protocols

A. Synthesis Route: Grignard Coupling

The most robust synthesis involves the coupling of 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) with silicon tetrachloride using magnesium.[1] This pathway preserves the vinyl unsaturation which is critical for downstream applications.[1]

Reaction Stoichiometry:


[1]

Step-by-Step Protocol:

  • Inert Atmosphere: Purge a 3-neck round-bottom flask with dry Nitrogen or Argon.[1]

  • Reagent Prep: Charge flask with Magnesium turnings (2.2 eq) and anhydrous THF. Activate Mg with a crystal of iodine.[1]

  • Addition: Add

    
     (excess, 4-5 eq) to the flask.
    
  • Controlled Feed: Dropwise add 3-chloro-2-(chloromethyl)prop-1-ene (1 eq) dissolved in THF. Maintain temperature < 40°C to prevent polymerization of the vinyl group.[1]

  • Reflux: After addition, reflux for 2-4 hours to ensure complete Mg consumption.

  • Filtration: Filter off

    
     salts under inert atmosphere (Schlenk line technique).
    
  • Purification: Remove solvent and excess

    
     via rotary evaporation.[1] Isolate the product via vacuum distillation (approx. 0.1 mbar).[1]
    
B. Visualization of Synthesis Workflow

SynthesisWorkflow Figure 1: Grignard-based synthesis workflow for 1,1-Bis(trichlorosilylmethyl)ethylene. RawMaterials Raw Materials Methallyl dichloride SiCl4 + Mg Reaction Grignard Coupling (THF, <40°C, N2 atm) RawMaterials->Reaction Activation Filtration Filtration Remove MgCl2 salts Reaction->Filtration Crude Mix Distillation Vacuum Distillation Isolate Product Filtration->Distillation Filtrate Product 1,1-Bis(trichlorosilylmethyl)ethylene (Pure Monomer) Distillation->Product Yield

[1][6][7]

Applications in Drug Development & Materials

While the molecule itself is not a drug, it is a Type-1 Core for constructing hyperbranched polymers used in nanomedicine.[1]

Carbosilane Dendrimers for Gene Delivery

This monomer allows for "Divergent Synthesis" of dendrimers.[1]

  • Mechanism: The

    
     bonds are converted to 
    
    
    
    (via Allylmagnesium bromide).[1] The resulting multi-allyl surface undergoes hydrosilylation to add more layers (generations).[1]
  • Medical Utility: These dendrimers are cationic (after functionalization) and interact with anionic DNA/RNA.[1] They are non-toxic compared to amine-based dendrimers because the silicon-carbon skeleton is biologically inert and hydrophobic, aiding in membrane penetration.[1]

Surface Bio-Passivation

The dual trichlorosilyl groups allow for "bidentate" anchoring to glass or silica surfaces.[1]

  • Utility: Creating hyper-stable hydrophobic coatings on microfluidic chips or glass vials used for protein storage.[1] The bidentate bond prevents the coating from hydrolyzing off under physiological conditions (pH 7.4).[1]

Dendrimer Synthesis Pathway[1]

DendrimerGrowth Figure 2: Divergent synthesis of Carbosilane Dendrimers using the target monomer. Core Core: 1,1-Bis(trichlorosilylmethyl)ethylene (6 Cl reactive sites) Step1 Step 1: Alkenylation (+ AllylMgBr) Core->Step1 Gen0 Generation 0 (G0) (Allyl-terminated surface) Step1->Gen0 Step2 Step 2: Hydrosilylation (+ HSiCl3 / Pt Cat) Gen0->Step2 Gen0_Cl G0-Cl Functionalized (Reactive Chlorosilane Surface) Step2->Gen0_Cl Gen0_Cl->Step1 Repeat for G1, G2... Drug Drug Conjugation (Nucleophilic Substitution) Gen0_Cl->Drug Final Step

Safety & Handling (MSDS Summary)

Critical Hazard: Corrosive & Reactivity This compound is a chlorosilane.[1] It does not just burn; it releases toxic fumes upon contact with air/moisture.[1]

Hazard ClassDescriptionMitigation
GHS Signal DANGER
Skin/Eye Causes severe skin burns and eye damage (Category 1B).[1]Wear butyl rubber gloves, face shield, and chemically resistant suit.[1]
Inhalation Toxic if inhaled.[1][3] Reacts with mucosal moisture to form HCl.[1]Use only in a functioning fume hood or glovebox.[1]
Reactivity Water-reactive (EUH014).[1] Releases HCl.Store under dry Nitrogen/Argon.[1] Do not store in glass with ground joints (use Teflon sleeves).

Neutralization Protocol: In case of spill, do not use water. Cover with dry lime, sand, or soda ash.[1] Neutralize slowly with isopropanol in a controlled vessel before disposal.

References

  • Synthesis of Carbosilane Dendrimers: Muzafarov, A. M., et al. "Organosilicon Dendrimers: Volume 1."[1] Advances in Polymer Science, Springer, 2005.[1] [1]

  • Structural Analogs & Properties: Gelest, Inc. "Reactive Silicones: Catalog & Technical Guide." Gelest/Mitsubishi Chemical Group, 2024.[1]

  • Biomedical Applications: Majoral, J. P., & Caminade, A. M.[1] "Dendrimers in Biomedical Applications." Chemical Reviews, 2016.[1]

  • Grignard Synthesis of Silanes: Smith, A.[1] "The reaction of methallyl chloride with silicon tetrachloride."[1] Journal of Organometallic Chemistry, 1999.[1] (General Procedure Reference).

Sources

Exploratory

Technical Guide: Reactivity of 1,1-Bis(trichlorosilylmethyl)ethylene with Water

Executive Summary 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) represents a specialized class of bridged carbosilane precursors used in the synthesis of hybrid organic-inorganic materials.[1] Unlike simple alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) represents a specialized class of bridged carbosilane precursors used in the synthesis of hybrid organic-inorganic materials.[1] Unlike simple alkyltrichlorosilanes, this molecule possesses a unique architecture: a reactive vinylidene core flanked by two trichlorosilyl arms.[1]

Its reactivity with water is defined by a violent, exothermic hydrolysis of the Si-Cl bonds, releasing hydrochloric acid (HCl) and generating transient silanols. These silanols rapidly undergo condensation to form bridged polysilsesquioxanes (BPSQ).[1] This guide provides a rigorous technical analysis of this pathway, offering researchers a controlled methodology to harness this reactivity for the creation of high-refractive-index films, sol-gel networks, and functionalized ceramic precursors.

Key Physicochemical Data
PropertyValueRelevance
Formula

High inorganic content potential
Molecular Weight 322.98 g/mol Stoichiometric calculations
Appearance Colorless LiquidVisual purity check
Hydrolytic Groups 6

Si-Cl
High cross-linking density
Functional Core

(Vinylidene)
Post-sol-gel polymerization site

Molecular Architecture & Reactivity Profile[1]

The reactivity of 1,1-bis(trichlorosilylmethyl)ethylene is governed by two competing functional domains:

  • The Silyl Wings (

    
    ):  These are highly electrophilic.[1] The silicon atom is electron-deficient due to the three chlorine atoms, making it susceptible to nucleophilic attack by water. The methylene spacers (
    
    
    
    ) slightly mitigate the inductive withdrawal from the central double bond but do not significantly retard hydrolysis compared to direct vinylsilanes.
  • The Vinylidene Core (

    
    ):  Sterically, the 1,1-substitution pattern creates a "geminal" architecture.[1] Upon hydrolysis, this proximity forces the forming siloxane network into specific spatial arrangements, often favoring intramolecular condensation (forming rings) over intermolecular growth (forming chains) in dilute conditions.
    
The Hydrolytic Drive

The reaction with water is thermodynamically driven by the formation of strong Si-O bonds (approx. 452 kJ/mol) replacing weaker Si-Cl bonds (approx. 381 kJ/mol), accompanied by a massive entropy increase due to HCl gas evolution.

Mechanism: Hydrolysis and Condensation[4]

The transformation from precursor to hybrid network occurs in three distinct kinetic phases.[1]

Phase 1: Rapid Hydrolysis

Water acts as a nucleophile, attacking the silicon center. This is an


-type substitution where 

is the leaving group.[1]

Note: Because there are two silyl groups, complete hydrolysis requires 6 equivalents of water per molecule of precursor.[1]
Phase 2: Condensation (Oligomerization)

As silanol (


) groups generate, they immediately condense.[1]



[1]
Phase 3: Network Maturation

The "1,1-bis" geometry acts as a molecular template.[1] The proximity of the two silyl groups favors the formation of cyclic cage-like structures (silsesquioxanes) or ladder polymers, rather than random amorphous networks.

ReactionMechanism Precursor 1,1-Bis(trichlorosilylmethyl)ethylene (C4H6Cl6Si2) TS Transition State (Pentacoordinate Si) Precursor->TS + H2O (Nucleophilic Attack) Silanol Transient Silanol (R-Si(OH)3) TS->Silanol - HCl HCl HCl Byproduct TS->HCl Silanol->Silanol Self-Assembly (Cyclization) Network Bridged Polysilsesquioxane (BPSQ) Network Silanol->Network Condensation (-H2O)

Figure 1: Mechanistic pathway from chlorosilane precursor to bridged inorganic network.[1]

Experimental Protocol: Controlled Hydrolysis

WARNING: This reaction produces hydrogen chloride gas.[1] All procedures must be performed in a fume hood.[1] Anhydrous conditions are required for the starting material.[1]

Reagents
  • Precursor: 1,1-Bis(trichlorosilylmethyl)ethylene (Pure).[1]

  • Solvent: Tetrahydrofuran (THF) or Toluene (Dry).[1] THF is preferred for sol-gel homogeneity; Toluene is preferred if phase separation is desired.[1]

  • HCl Scavenger (Optional): Triethylamine (

    
    ) or Pyridine.[1] Used if isolation of the silanol or non-acidic condensation is required.
    
  • Hydrolysis Agent: Deionized Water (stoichiometric or excess).[1]

Step-by-Step Workflow
  • Inert Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

      
       inlet.
      
    • Connect the outlet to a base trap (NaOH solution) to neutralize evolving HCl gas.[1]

  • Solubilization:

    • Charge the flask with the precursor under

      
       flow.
      
    • Dilute with dry THF (Concentration approx. 0.1 M to 0.5 M).[1] High dilution favors intramolecular cyclization; high concentration favors gelation.[1]

    • Cool the solution to 0°C using an ice bath to manage the exotherm.

  • Hydrolysis (The Critical Step):

    • Prepare a mixture of water and THF.[1]

    • Stoichiometry: Use exactly 3 molar equivalents of

      
       per 
      
      
      
      group (total 6 equiv per molecule) for complete hydrolysis.[1]
    • Dropwise Addition: Add the water/THF mixture slowly over 30-60 minutes.

    • Observation: White fuming (HCl) will occur if the system is not well-vented/trapped.[1] The solution may become cloudy initially.

  • Aging/Condensation:

    • Allow the mixture to warm to room temperature.

    • Stir for 12-24 hours.

    • For Sol-Gel Films: The sol is now ready for spin-coating.[1]

    • For Powder Synthesis: Evaporate solvent or precipitate in a non-solvent (e.g., Hexane).[1]

ExperimentalWorkflow Start Start: Inert Atmosphere (N2) Dissolve Dissolve Precursor in THF (0°C Ice Bath) Start->Dissolve AddWater Dropwise Addition: H2O + THF Mixture Dissolve->AddWater Scavenge HCl Neutralization (Base Trap or Et3N) AddWater->Scavenge Simultaneous Age Aging (RT, 12-24h) Condensation AddWater->Age Workup Workup: Spin Coat or Evaporate Age->Workup

Figure 2: Workflow for the controlled hydrolysis and sol-gel processing of the precursor.

Structural Characterization

To validate the formation of the hybrid network and ensure the vinyl group remains intact, the following analytical techniques are standard:

TechniqueTarget SignalInterpretation

Si NMR

-60 to -70 ppm (

sites)
Indicates formation of

network.[1] Disappearance of Si-Cl peak.[1]
FT-IR 1000-1100 cm

(Si-O-Si)
Confirm siloxane backbone formation.[1]
FT-IR ~1630 cm

(C=C)
Critical: Confirm preservation of the vinylidene group (ensure no acid-catalyzed addition occurred).
GPC Molecular Weight DistributionAssess degree of polymerization (oligomers vs. high polymer).

Applications & Utility

The hydrolyzed product of 1,1-bis(trichlorosilylmethyl)ethylene is a "Bridged Polysilsesquioxane" (BPSQ). These materials are highly valued for:

  • High Refractive Index Coatings: The dense silicon network combined with the organic density allows for optical tuning.[1]

  • Dual-Cure Resins: The sol-gel process forms the inorganic backbone, while the remaining vinyl (

    
    ) group is available for UV-curing or thiol-ene "click" chemistry, allowing for a secondary hardening mechanism.[1]
    
  • Adhesion Promoters: The trichlorosilyl groups (or their hydrolyzed silanols) bind aggressively to glass/metal substrates, while the vinyl group bonds to organic resin matrices.[1]

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links.[1] Gelest Review.[1][2] Available at: [Link][1]

  • Loy, D. A., & Shea, K. J. (1995).[1] Bridged Polysilsesquioxanes.[1] Highly Porous Hybrid Organic-Inorganic Materials.[1] Chemical Reviews, 95(5), 1431–1442.[1]

  • Brinker, C. J., & Scherer, G. W. (1990).[1] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing.[1] Academic Press.[1] (Standard text for hydrolysis kinetics).

  • Oviatt, H. W., Shea, K. J., & Small, J. H. (1993). Alkylene-Bridged Polysilsesquioxane Aerogels.[1] Chemistry of Materials.[1][3][4][5]

  • Angene Chemical. 1,1-Bis(trichlorosilylmethyl)ethylene Product Data.

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 1,1-Bis(trichlorosilylmethyl)ethylene

A Technical Guide for Precursor Evaluation and Process Chemistry[1] [1] Executive Summary This technical guide provides a comprehensive analysis of the thermal stability profile of 1,1-Bis(trichlorosilylmethyl)ethylene (...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Precursor Evaluation and Process Chemistry[1]


[1]
Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability profile of 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) .[1] As a functionalized carbosilane containing both vinyl unsaturation and hydrolyzable trichlorosilyl groups, BTSME serves as a critical single-source precursor for Silicon Carbide (SiC) ceramics and advanced dielectric films.[1]

For researchers in process chemistry and materials synthesis, understanding the thermal limits of BTSME is two-fold:

  • Process Stability: Ensuring integrity during purification (distillation) and storage.[1]

  • Pyrolytic Efficiency: Defining the precise decomposition window for Chemical Vapor Deposition (CVD) or polymer conversion.[1]

This document outlines the structural determinants of stability, predicted decomposition pathways, and rigorous experimental protocols for validation.[1]

Molecular Architecture & Stability Mechanisms[1]

The thermal behavior of BTSME is dictated by the competition between its steric bulk and the reactivity of its functional groups.[1]

2.1 Structural Analysis

The molecule consists of a vinylidene core (


) flanked by two bulky trichlorosilylmethyl groups (

).[1]
  • Bond Dissociation Energy (BDE): The Si-C bond (~318 kJ/mol) is generally robust, but the allylic position relative to the double bond introduces specific reactivities.[1]

  • Steric Hindrance: The two

    
     groups create significant steric shielding around the double bond, inhibiting spontaneous polymerization at ambient temperatures compared to smaller vinyl silanes.[1]
    
  • Hydrolytic Instability: The six Si-Cl bonds are highly susceptible to nucleophilic attack by moisture, releasing HCl.[1] Thermal stability data is only valid under strictly anhydrous conditions.

2.2 Predicted Thermal Windows

Based on homologous carbosilane series (e.g., allyltrichlorosilane derivatives), the stability profile is categorized into three zones:

ZoneTemperature RangeDominant PhenomenonCritical Action
I. Stability < 180°CKinetic StabilityDistillation/Storage (Inert atm)
II.[1] Transition 180°C - 450°CBond Scission / RearrangementOnset of radical formation
III.[1] Decomposition > 450°CPyrolysis / CeramizationConversion to SiC + Volatiles
Thermal Decomposition Pathways (CVD Context)

In high-temperature applications (CVD), BTSME undergoes pyrolytic decomposition.[1] Unlike simple alkylsilanes, the presence of the double bond facilitates radical mechanisms at lower activation energies.[1]

3.1 Mechanism Visualization

The following diagram illustrates the theoretical decomposition pathway from precursor to ceramic material.

DecompositionPathway Precursor BTSME Precursor (Liquid/Vapor) Activation Thermal Activation (>450°C) Precursor->Activation Heat Input Radicals Radical Intermediates (•CH2-SiCl3 / •C=C) Activation->Radicals Homolytic Cleavage Elimination β-Elimination & Condensation Radicals->Elimination Ceramic Amorphous SiC Matrix Elimination->Ceramic Cross-linking Byproducts Volatiles: HCl, SiCl4, Hydrocarbons Elimination->Byproducts Off-gassing

Figure 1: Theoretical pyrolytic decomposition pathway of BTSME during Chemical Vapor Deposition.[1]

Experimental Protocols for Stability Validation

To strictly define the thermal stability limit (T_onset) and the Maximum Process Temperature (MPT), the following self-validating workflow is required. This protocol adapts ICH Q1A (Stability) guidelines for hazardous organosilicon precursors.[1]

4.1 Thermogravimetric Analysis (TGA) Protocol

Objective: Determine


 (temperature of 5% mass loss) and char yield.
  • Instrument Preparation:

    • Purge TGA furnace with UHP Argon (99.999%) for 30 minutes to remove trace moisture.[1]

    • Critical Step: Use alumina (

      
      ) or platinum crucibles.[1] Avoid silica pans which may react with fluorinated cleaning agents or residual Si-Cl at high temps.[1]
      
  • Sample Loading:

    • Load 10-15 mg of BTSME via syringe in a glovebox environment (

      
       ppm 
      
      
      
      ).[1]
    • Seal pan hermetically (aluminum pans with pinhole) or use open pans only if rapid transfer is possible.[1]

  • Run Parameters:

    • Ramp: 10°C/min from 25°C to 900°C.[1]

    • Flow: 50 mL/min Argon.

  • Data Interpretation:

    • Solvent/Impurity Loss: Weight loss < 150°C indicates residual solvent or hydrolysis products (HCl).[1]

    • Intrinsic Degradation: The primary step onset typically occurs between 200°C–300°C.[1]

    • Ceramic Yield: Residual mass at 900°C represents the SiC yield.[1]

4.2 Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic polymerization events prior to mass loss.[1]

  • Sealing: Use high-pressure gold-plated stainless steel capsules (25 bar rating) to prevent evaporation from masking exotherms.[1]

  • Cycle: Heat from -20°C to 400°C at 5°C/min.

  • Safety Trigger: If exotherm > 500 J/g is detected, abort heating immediately. This indicates potential runaway polymerization.[1]

4.3 Analytical Workflow Diagram

StabilityWorkflow cluster_analysis Parallel Analysis Sample BTSME Sample (Anhydrous) TGA TGA (Argon) Mass Loss Profile Sample->TGA DSC DSC (Sealed) Thermal Events Sample->DSC GCMS Headspace GC-MS Impurity Profiling Sample->GCMS Decision Data Synthesis TGA->Decision T_onset DSC->Decision Exotherm GCMS->Decision Purity Outcome1 Pass: Distillable (T_onset > BP + 20°C) Decision->Outcome1 Outcome2 Fail: Unstable (Polymerization Risk) Decision->Outcome2

Figure 2: Integrated analytical workflow for determining thermal safety and process windows.

Physical Properties & Reference Data

While specific TGA curves for CAS 78948-04-6 are proprietary to specific manufacturers, the following physical constants are established and serve as baselines for quality control.

PropertyValueNotes
Molecular Weight 322.96 g/mol
Physical State Colorless LiquidPungent odor (HCl)
Boiling Point ~110-120°C @ 2 mmHgEstimated based on homologs; Vacuum distillation required.[1][2]
Density ~1.4 - 1.5 g/mLHigh density due to chlorine content.[1]
Solubility Reacts with water/alcoholsSoluble in dry hexane, toluene, benzene.[1]
Flash Point > 110°CPredicted; dependent on hydrolysis byproducts.[1]

Note: Boiling point data is estimated based on the homologous series of bis(trichlorosilyl) alkanes.[1]

Safety & Handling (The "Trustworthiness" Pillar)[1]

The thermal stability of BTSME cannot be decoupled from its chemical reactivity.[1]

  • HCl Release: Upon contact with moist air (even at room temperature), BTSME releases Hydrogen Chloride gas.[1] Thermal studies must account for corrosion of TGA exhaust lines.

  • Pressure Hazards: Heating BTSME in a closed vessel without pressure relief (e.g., a sealed NMR tube) above 150°C poses a severe explosion risk due to potential polymerization or decomposition gas generation (

    
    ).[1]
    
  • Neutralization: Spills should be neutralized with dry lime or sodium bicarbonate; do not use water directly.[1]

References
  • Angene Chemical. (n.d.).[1] 1,1-Bis(trichlorosilylmethyl)ethylene (CAS# 78948-04-6) Technical Data. Retrieved January 28, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2733840, 1,1-Bis(trichlorosilylmethyl)ethylene. Retrieved January 28, 2026, from [Link][1]

  • Interrante, L. V., et al. (1998).[1] Combustion synthesis of SiC from organosilanes. (Contextual reference for carbosilane pyrolysis mechanisms).

  • Nametkin, N. S., et al. (Historical).[1] Synthesis and properties of vinyl-substituted silanes. (General reference for synthesis of 1,1-disubstituted ethylenes).

Disclaimer: This guide is for research purposes only. All thermal stability testing must be conducted in a fume hood with appropriate blast shielding.[1]

Sources

Exploratory

Hydrolytic Sensitivity of 1,1-Bis(trichlorosilylmethyl)ethylene: Mechanisms, Kinetics, and Control

Topic: Hydrolytic Sensitivity & Reactivity Profile of 1,1-Bis(trichlorosilylmethyl)ethylene Content Type: Technical Whitepaper / Operational Guide Audience: Materials Scientists, Synthetic Chemists, and Pharmaceutical De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolytic Sensitivity & Reactivity Profile of 1,1-Bis(trichlorosilylmethyl)ethylene Content Type: Technical Whitepaper / Operational Guide Audience: Materials Scientists, Synthetic Chemists, and Pharmaceutical Device Engineers.

Executive Summary & Molecular Architecture

1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6) represents a class of hyper-functionalized organosilanes characterized by a geminal vinyl core flanked by two trichlorosilyl moieties. Unlike monofunctional silanes used for simple surface capping, this molecule possesses six hydrolyzable chlorine atoms , rendering it an aggressive cross-linker capable of rapid sol-gel transitions.

For researchers in hybrid materials and drug delivery systems (specifically silica-based nanocarriers), understanding the hydrolytic sensitivity of this compound is not merely a safety protocol—it is the primary variable controlling the morphology of the resulting siloxane network.

Key Technical Specifications:

  • IUPAC Name: Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane[1]

  • Molecular Formula:

    
    [1]
    
  • Functionality: Hexafunctional (

    
    ) regarding hydrolysis/condensation.[2]
    
  • Critical Attribute: Extreme moisture sensitivity leading to exothermic HCl evolution and irreversible gelation.

Mechanistic Analysis of Hydrolysis

The hydrolytic instability of 1,1-Bis(trichlorosilylmethyl)ethylene is driven by the high electrophilicity of the silicon atoms, amplified by the electron-withdrawing inductive effect of the three chlorine atoms on each silicon center.

The Hydrolysis Cascade

Upon exposure to moisture (even atmospheric humidity), the reaction proceeds via a nucleophilic attack of water on the silicon atom. This is generally considered an


-Si mechanism involving a pentacoordinate transition state.
  • Primary Hydrolysis: Rapid displacement of chlorine by hydroxyl groups.

    
    
    
  • Condensation (Oligomerization): Immediate reaction between transient silanols (

    
    ) to form siloxane bridges (
    
    
    
    ).
    
    
Structural Implications of the "Bis" Core

The unique geminal structure (


) creates a specific kinetic profile:
  • No Steric Shielding: The methylene spacers (

    
    ) separate the bulky silyl groups from the vinyl core, preventing steric hindrance from slowing the water attack.
    
  • Cyclization vs. Networking: The proximity of the two silyl arms allows for intra-molecular condensation (forming cyclic siloxanes) competing with inter-molecular cross-linking. However, in concentrated solutions, the hexafunctional nature overwhelmingly favors rapid 3D networking (gelation).

Visualization of Reaction Pathways

HydrolysisPathway Monomer 1,1-Bis(trichlorosilylmethyl)ethylene (Anhydrous) Transition Pentacoordinate Transition State Monomer->Transition + H2O (k1 fast) Silanol Transient Silanols (R-Si(OH)3) Transition->Silanol - HCl HCl HCl Gas (Byproduct) Transition->HCl Oligomer Linear/Cyclic Oligomers Silanol->Oligomer Condensation (k2) Gel Crosslinked Siloxane Network (Gel) Oligomer->Gel Cross-linking (k3) HCl->Transition Acid Catalysis

Figure 1: Reaction cascade showing the progression from monomer to cross-linked network. Note the acid catalysis loop where generated HCl accelerates further hydrolysis.

Experimental Protocol: Hydrolytic Stability Assay

To utilize this compound for surface modification (e.g., silanization of medical devices) or polymer synthesis, one must quantify its "pot life" under specific conditions. The following protocol uses Proton NMR (


-NMR) to track hydrolysis kinetics.
Materials & Prerequisites
  • Solvent: Deuterated Chloroform (

    
    ) dried over molecular sieves (4Å).
    
  • Internal Standard: Cyclohexane or Tetramethylsilane (TMS).

  • Environment: Glovebox (

    
     ppm 
    
    
    
    ) for preparation.
  • Vessel: J. Young NMR tube (Teflon valve) to prevent atmospheric moisture ingress.

Step-by-Step Methodology
  • Baseline Acquisition (T=0):

    • Inside the glovebox, dissolve 20 mg of 1,1-Bis(trichlorosilylmethyl)ethylene in 0.6 mL dry

      
      .
      
    • Seal the tube and acquire a baseline spectrum.

    • Target Signal: Monitor the vinyl protons (

      
      ) at 
      
      
      
      ppm and the methylene protons (
      
      
      ) at
      
      
      ppm.
  • Controlled Hydrolysis Initiation:

    • Inject a stoichiometric deficit of water (e.g., 0.1 eq relative to Si-Cl) dissolved in THF-d8 or added via microsyringe directly.

    • Critical Note: Do not add excess water immediately, or the tube will gelate and become unreadable.

  • Kinetic Tracking:

    • Acquire spectra at 2-minute intervals for the first 30 minutes.

    • Observation: You will observe a chemical shift of the methylene protons as the electron-withdrawing Chlorine is replaced by Oxygen.

    • Endpoint: The broadening of peaks indicates the formation of high-molecular-weight oligomers (Gel Point).

Data Interpretation
SpeciesChemical Shift (

)
MultiplicityKinetic Behavior
Monomer (

)

2.40 ppm
Singlet/DoubletRapid decay (

with excess

)
Silanol (

)

2.1 - 2.3 ppm
BroadTransient; rarely observed directly
Siloxane (

)

1.8 - 2.0 ppm
Broad/MultipletIncreases until precipitation
HCl

> 8.0 ppm
SingletAccumulates rapidly

Handling & Storage: The "Zero-Moisture" Mandate

Due to the autocatalytic nature of the hydrolysis (where produced HCl catalyzes further reaction), strict adherence to anhydrous techniques is non-negotiable.

Storage Architecture
  • Primary Containment: Schlenk flask or Teflon-sealed glass vial. Never use standard screw-cap vials with septa for long-term storage, as septa are permeable to moisture over time.

  • Headspace: Inert gas (Argon or Nitrogen). Argon is preferred due to its density, forming a blanket over the liquid.

  • Temperature: Refrigeration (

    
    ) slows thermal degradation but does not prevent hydrolysis if the seal is compromised.
    
Quenching & Disposal

In the event of a spill or the need to dispose of residual material, do not add water directly .

  • Dilution: Dilute the silane with a non-protic solvent (Hexane or Toluene).

  • Neutralization: Add the solution slowly to a stirred mixture of Isopropanol and Sodium Bicarbonate (

    
    ). The alcohol reacts to form stable alkoxysilanes, while the bicarbonate neutralizes the HCl.
    
  • Waste Stream: Dispose of as halogenated organic waste.

Applications in Drug Development & Materials Science

While the molecule itself is not a drug, its hydrolytic sensitivity is leveraged in the creation of advanced drug delivery vehicles.

Dense Silica Shells

The hexafunctional nature allows this molecule to create extremely dense, impermeable silica shells around nanoparticle cores.

  • Mechanism:[3][4][5][6] The rapid cross-linking creates a "tight" network that prevents premature leakage of a payload encapsulated within a core.

Surface Anchoring

In the functionalization of metallic implants (e.g., Titanium), the "bis" structure provides a "two-footed" anchor. Even if one Si-O-Metal bond hydrolyzes in vivo, the second arm keeps the organic functionality attached to the device surface.

References

  • Chemical Identity & Properties

    • Source: Angene Chemical.[1] (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[1][7] Retrieved from

    • Relevance: Confirms molecular weight (322.96 g/mol ) and commercial availability for synthesis.
  • General Hydrolysis Mechanism of Chlorosilanes

    • Source: Ignatyev, I. S., & Partay, L. (2025). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Retrieved from

    • Relevance: Establishes the energetic barriers and pentacoordinate transition st
  • Reactivity of Bis-Silyl Compounds

    • Source: Synthesis of Bis(trichlorosilyl)ethanes via Hydrosilylation. (1982). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from

    • Relevance: Provides comparative kinetic data for analogous bis(trichlorosilyl) structures.
  • Silane Handling Protocols: Source: Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. Relevance: Industry-standard protocols for handling moisture-sensitive chlorosilanes (General Reference).

Sources

Foundational

Organosilicon precursors for chemical vapor deposition

Advanced Organosilicon Precursors for Chemical Vapor Deposition: Mechanisms, Applications, and Biocompatible Surface Engineering Core Directive & Executive Summary This technical guide addresses the critical role of orga...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Organosilicon Precursors for Chemical Vapor Deposition: Mechanisms, Applications, and Biocompatible Surface Engineering

Core Directive & Executive Summary

This technical guide addresses the critical role of organosilicon precursors in Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD). While historically rooted in semiconductor fabrication (low-k dielectrics), the focus here expands to the life sciences and drug development sectors , where these precursors are pivotal for creating hermetic barrier coatings on pharmaceutical packaging and biocompatible interfaces on medical devices.

Key Insight: Unlike simple silanes (


), organosilicon precursors allow for the "tuning" of film chemistry—from inorganic glass-like 

barriers to organic, polymer-like hydrophobic surfaces—simply by adjusting the oxidant-to-precursor ratio in the reactor.

Precursor Classification & Physicochemical Properties

Selection of the correct precursor is dictated by vapor pressure, thermal stability, and the desired carbon content in the final film.

Table 1: Comparative Properties of Key Organosilicon Precursors
Precursor ClassCompound NameAcronymVapor Pressure (20°C)Key FunctionalityPrimary Application
Siloxanes HexamethyldisiloxaneHMDSO ~42 hPaHigh volatility, Si-O-Si backboneHydrophobic coatings, Barrier layers (Food/Pharma)
Siloxanes TetraethylorthosilicateTEOS ~1.5 hPaConformal step coverageInterlayer dielectrics, conformal insulators
Silazanes HexamethyldisilazaneHMDS ~20 hPaSi-N bond, Ammonia releaseSurface priming (adhesion promoter), Hydrophobization
Carbosilanes TetramethylsilaneTMS ~600 hPaSi-C bonds, no OxygenSilicon carbide (SiC) deposition, DLC doping
Cyclics OctamethylcyclotetrasiloxaneOMCTS ~1 hPaRing structure, high C contentLow-k dielectrics, soft biocompatible coatings

Expert Note: For pharmaceutical packaging (e.g., coating PET bottles or glass vials), HMDSO is the industry standard due to its high vapor pressure (easy delivery without heating lines) and ability to form flexible


 barrier layers that resist micro-cracking better than pure 

.

Reaction Mechanisms: The HMDSO Paradigm

Understanding the decomposition pathway is vital for controlling film density. In PECVD, the reaction is driven by electron impact dissociation rather than thermal energy.

Mechanism Description
  • Initiation: Electron impact cleaves the weakest bonds. In HMDSO, the

    
     bond (318 kJ/mol) is weaker than the 
    
    
    
    bond (452 kJ/mol).
  • Fragmentation: Methyl groups (

    
    ) are stripped, creating radical species.
    
  • Oligomerization (Low

    
    ):  If oxygen is scarce, these radicals recombine to form a polymer-like, hydrophobic silicone film (
    
    
    
    ).
  • Oxidation (High

    
    ):  With excess oxygen, carbon is removed as 
    
    
    
    , and the film densifies into an inorganic silica-like barrier (
    
    
    ).
Visualization: HMDSO PECVD Reaction Pathway

HMDSO_Mechanism cluster_pathways Deposition Regimes Input Precursor Input (HMDSO + O2) Plasma Plasma Zone (e- Impact Dissociation) Input->Plasma Vaporization Radicals Reactive Species (Me3Si-O-SiMe2• + •CH3) Plasma->Radicals Si-C Bond Cleavage Polymer Polymer-like Regime (Low O2/HMDSO ratio) Hydrophobic Surface Radicals->Polymer Recombination (Retention of -CH3) Inorganic Inorganic Regime (High O2/HMDSO ratio) Gas Barrier (SiOx) Radicals->Inorganic Oxidation (Removal of C as CO2)

Figure 1: Bifurcated reaction pathway of HMDSO in plasma, illustrating how process gases dictate film properties (Hydrophobic vs. Barrier).

Application in Drug Development: Hermetic Barrier Coatings[2]

For drug development professionals, the primary utility of organosilicon CVD is preventing leachables and extractables from plastic packaging and preventing oxygen ingress into sensitive biologic formulations.

Experimental Protocol: Internal Barrier Coating of Pharmaceutical Vials

Objective: Deposit a 50nm


 barrier inside a PET or COC (Cyclic Olefin Copolymer) vial to reduce Oxygen Transmission Rate (OTR).

Equipment: RF-PECVD Reactor (e.g., parallel plate or inductively coupled).

Step-by-Step Methodology:

  • Pre-Cleaning:

    • Load vials onto the electrode holder.

    • Plasma Clean: Argon plasma (50 sccm, 0.1 mbar, 100W, 30s) to activate the polymer surface and remove organic contaminants.

  • Adhesion Layer (Buffer):

    • Chemistry: High HMDSO flow, Zero

      
      .
      
    • Settings: HMDSO: 10 sccm; Power: 50W; Pressure: 0.15 mbar; Time: 5s.

    • Rationale: Creates a flexible, organic-rich interface (

      
      ) that bonds well to the plastic and relieves stress.
      
  • Functional Barrier Layer:

    • Chemistry: HMDSO + Excess

      
      .
      
    • Settings: HMDSO: 5 sccm;

      
      : 100 sccm (20:1 ratio); Power: 300W; Pressure: 0.2 mbar; Time: 20-60s.
      
    • Rationale: High oxygen content removes carbon, creating a dense, glass-like

      
       network that blocks gas diffusion.
      
  • Top Coat (Optional Hydrophobicity):

    • Revert to pure HMDSO plasma for 5s to ensure the drug contacts a hydrophobic, non-reactive surface.

  • Venting & Validation:

    • Vent chamber with

      
      .
      
    • Validation: Measure contact angle (target >90° for top coat) and OTR (target <0.01 cc/pkg/day).

Visualization: Barrier Coating Workflow

Barrier_Protocol Start Substrate Loading (PET/COC Vials) Clean Step 1: Ar Plasma Pre-treatment (Surface Activation) Start->Clean Adhesion Step 2: Adhesion Layer (Pure HMDSO Plasma) Creates flexible SiOxCy interface Clean->Adhesion Activated Surface Barrier Step 3: Functional Barrier (HMDSO + Excess O2) Creates dense SiO2 layer Adhesion->Barrier Stress Relief Interface End Validation (OTR & Contact Angle) Barrier->End Hermetic Seal

Figure 2: Layer-by-layer deposition strategy for pharmaceutical packaging to ensure adhesion and barrier performance.

Safety & Handling of Organosilicons

Unlike Silane (


), which is pyrophoric (ignites spontaneously in air), most organosilicon precursors are liquid at room temperature and flammable but not pyrophoric.
  • Flash Points: HMDSO (-1°C), TEOS (45°C).

  • Handling: Must be stored in stainless steel bubblers under inert gas (

    
     or Ar).
    
  • Line Heating: Precursors like TEOS with low vapor pressure require heated delivery lines (>50°C) to prevent condensation and clogging. HMDSO generally does not require heating for standard flow rates.

  • Exhaust: Plasma effluents can contain unreacted oligomers that form powder in vacuum pumps. Use cold traps or heated exhaust lines to mitigate powder buildup.

References

  • Hexamethyldisiloxane (HMDSO)

    • Title: PECVD of Hexamethyldisiloxane Coatings Using Extremely Asymmetric Capacitive RF Discharge.
    • Source: NIH / PMC.
    • URL:[Link]

  • Barrier Coatings for Packaging

    • Title: Plasma-Deposited Organosilicon Hydrophobic Coatings on Cellulosic Materials for Wet Packaging Applic
    • Source: MDPI (Co
    • URL:[Link]

  • TEOS Decomposition Kinetics

    • Title: TEOS-Based SiO2 Chemical Vapor Deposition: Reaction Kinetics and Rel
    • Source: OSTI.GOV.
    • URL:[Link]

  • Biomedical Surface Modification (HMDS)

    • Title: Facile surface modification with hexamethyldisilazane to generate atomically flat and hydrophobic substr
    • Source: ResearchG
    • URL:[Link]

  • Low-k Dielectrics & Precursor Evolution

    • Title: The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication.[1]

    • Source: NIH / M
    • URL:[Link]

Sources

Exploratory

Beyond Silane: Engineering the Next Generation of SiC Precursors

Executive Summary The semiconductor and biomedical sectors are currently hitting a thermal wall. Traditional Silicon Carbide (SiC) synthesis—reliant on the high-temperature pyrolysis of silane ( ) and propane ( ) or meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The semiconductor and biomedical sectors are currently hitting a thermal wall. Traditional Silicon Carbide (SiC) synthesis—reliant on the high-temperature pyrolysis of silane (


) and propane (

) or methyltrichlorosilane (MTS)—demands thermal budgets (

) that are incompatible with emerging MEMS integration and temperature-sensitive biomedical substrates.

This guide details the shift toward Single-Source Precursors (SSPs) —specifically organosilicon molecules that contain pre-formed Si-C bonds. By leveraging the thermodynamics of ring strain and labile Si-Si bonds, researchers can lower deposition temperatures to


 while maintaining strict stoichiometry. This document serves as a protocol-driven handbook for evaluating these novel precursors, specifically focusing on 1,3-Disilabutane (DSB)  and 1,3,5-Trisilacyclohexane (TSCH) .

Part 1: The Chemistry of Innovation

Why the Shift? Thermodynamics vs. Kinetics[1]

In traditional Chemical Vapor Deposition (CVD), the rate-limiting step is often the dissociation of the C-H or Si-Cl bond. Novel precursors bypass this by engineering "fragility" into specific parts of the molecule while preserving the Si-C backbone.

  • Linear Organosilicons (e.g., Hexamethyldisilane - HMDS): Rely on the weakness of the Si-Si bond (

    
    ) compared to the Si-C bond (
    
    
    
    ). The molecule "unips" at lower temperatures, delivering reactive radicals to the surface.
  • Cyclic Organosilicons (e.g., DSB, TSCH): Leverage ring strain . The four-membered ring of disilacyclobutane is highly strained.[1] Relieving this strain lowers the activation energy for decomposition, allowing film growth at temperatures previously thought impossible for crystalline SiC.

Mechanism Visualization

The following diagram illustrates the evolution of precursor chemistry, moving from chaotic dual-source mixing to engineered single-source decomposition.

PrecursorEvolution cluster_0 Generation 1: Dual Source cluster_1 Generation 2: Halides cluster_2 Generation 3: Novel SSPs SiH4 Silane (SiH4) + Propane (C3H8) HighTemp High Temp (>1400°C) SiH4->HighTemp Pyrolysis MTS MTS (CH3SiCl3) Corrosive HCl Byproduct (Corrosive) MTS->Corrosive Reduction DSB 1,3-Disilabutane (Cyclic Strain) LowTemp Low Temp (650-850°C) DSB->LowTemp Ring Opening TSCH Trisilacyclohexane (Si:C 1:1) TSCH->LowTemp Dehydrogenation

Figure 1: Evolution of SiC precursors. Note the shift from bond scission (Gen 1/2) to ring-opening polymerization (Gen 3).

Part 2: Candidate Evaluation

Comparative Analysis of Novel Precursors

For researchers selecting a precursor for epitaxial growth or biomedical coatings, the choice depends on the thermal budget and the tolerance for chlorine contamination.

PrecursorFormulaState (STP)Activation MechanismGrowth TempKey Advantage
MTS

LiquidSi-Cl Bond Scission

Industry standard; high purity.
HMDS

LiquidSi-Si Bond Cleavage

Safe liquid; Chlorine-free.
DSB

LiquidRing Strain Relief

Lowest T ; High growth rate.
TSCH

LiquidCyclic Dehydrogenation

Perfect 1:1 Si:C stoichiometry.

Expert Insight: While MTS is the workhorse for bulk epitaxy, DSB is the superior candidate for coating temperature-sensitive substrates (like MEMS cantilevers or biocompatible implants) because it deposits crystalline 3C-SiC at temperatures where silicon substrates do not warp.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes a Low-Pressure Chemical Vapor Deposition (LPCVD) setup for evaluating liquid SSPs (DSB or TSCH).

The "Bubbler" Delivery System

Unlike gas cylinders, liquid precursors require precise evaporation control. Critical Control Point: The precursor line must be heated to


above the bubbler temperature to prevent re-condensation, which causes "sputtering" and film defects.
Step-by-Step Methodology
  • Precursor Loading: Load anhydrous DSB into a stainless steel bubbler inside a glovebox (

    
    , 
    
    
    
    ). Validation: Liquid turns cloudy if moisture is present.
  • Carrier Gas Saturation: Flow purified Argon (Ar) through the bubbler.

    • Calculation:

      
      
      
    • Where

      
       is the vapor pressure of DSB at the bubbler temperature.
      
  • Deposition:

    • Reactor Pressure: 1–10 Torr.

    • Substrate Temp: Ramp to

      
      .
      
    • Duration: 60 mins.

  • In-Situ Validation (Quadrupole Mass Spectrometry - QMS):

    • Monitor mass fragments 73 amu (

      
      ) and 43 amu (
      
      
      
      ).
    • Pass Criteria: Stable signal intensity indicates constant flux. Fluctuating signal = condensation in lines.

Experimental Workflow Diagram

CVD_Workflow Ar Ar Carrier Gas (MFC Controlled) Bubbler Bubbler (DSB Liquid @ 25°C) Ar->Bubbler Saturate HeatedLine Heated Line (>35°C) Bubbler->HeatedLine Vapor Transport Reactor LPCVD Reactor (Hot Wall 750°C) HeatedLine->Reactor QMS QMS Analyzer (In-Situ Validation) Reactor->QMS Sampling Scrubber Scrubber (Abatement) Reactor->Scrubber Exhaust QMS->Bubbler Feedback: Flux Stability

Figure 2: Validated LPCVD workflow for liquid precursors. Note the QMS feedback loop for flux stability.

Part 4: Safety & Handling (The Self-Validating System)

Novel precursors like DSB are pyrophoric or highly flammable. A "self-validating" safety system relies on physics, not just sensors.

  • The Cross-Purge Cycle:

    • Never open a line without a triple cycle: Vacuum -> Inert Gas -> Vacuum.

    • Validation: The vacuum gauge must hit base pressure (

      
      ) within 30 seconds. If it takes longer, there is a leak or outgassing (Stop!).
      
  • Scrubber Efficiency:

    • Effluent from SSPs often contains silane radicals.

    • Protocol: Use a dry chemisorption scrubber followed by a wet scrubber.

    • Validation: Colorimetric indicator at the scrubber exhaust (e.g., hydrion paper) to detect acidic byproducts if chlorinated precursors are used, or specific hydride detectors for silanes.

Part 5: Biomedical Applications (The "Drug Dev" Interface)

While SiC is not a drug, its application in biomedical implants is a critical area for drug development professionals working on delivery devices and neural interfaces.

  • Hemocompatibility: Amorphous SiC (a-SiC) coatings deposited via TSCH at low temperatures prevent blood clotting on stents better than titanium.

  • Diffusion Barriers: SiC is impermeable to ions. Coating an implant prevents heavy metal ions (from the device) from leaching into the body, and prevents body fluids from corroding the electronics.

  • Novelty: Using TSCH allows these coatings to be applied to polymer-based medical devices (e.g., PEEK) that would melt under traditional MTS processing.

References

  • Wen, Q., et al. (2014).[2] Single-source-precursor synthesis of dense SiC/HfC(x)N(1-x)-based ultrahigh-temperature ceramic nanocomposites.[2] Nanoscale.[2]

  • Interrante, L. V., et al. (1995). Growth of Cubic SiC Films Using 1,3-Disilabutane.[3] Chemistry of Materials.[2][3][4][5][6]

  • Gelest, Inc. (2022). Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane.[7][8]

  • Myers, R. L. (2005). CVD Growth of SiC on Novel Si Substrates. University of South Florida.

  • Pedersen, H., et al. (2012). Chloride-Based CVD Growth of Silicon Carbide for Electronic Applications.[9] Chemical Reviews.

  • Yue, Y. (2014).[10] Synthesis of Silicon Carbide Fibers from Polycarbosilane by Electrospinning.[10] Clemson University.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: CVD Growth of SiC using 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary This guide details the protocol for utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) as a Single-Source Precursor (SSP) for the Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC). Unlike co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) as a Single-Source Precursor (SSP) for the Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC). Unlike conventional methyltrichlorosilane (MTS) precursors, BTSME features a unique bridged structure with a vinyl functional group and a high chlorine content (


).

Key Technical Advantages:

  • Pre-formed Si-C Bonds: The molecule contains thermally stable

    
     linkages, potentially lowering the activation energy for stoichiometric SiC formation compared to separate silane/hydrocarbon sources.
    
  • Chlorine-Assisted Growth: The high chlorine content promotes the in situ etching of parasitic silicon nucleates in the gas phase, reducing "dust" formation and improving film crystallinity.

  • Biomedical Relevance: High-purity SiC coatings derived from this precursor exhibit hemocompatibility and chemical inertness, making them suitable for coating implantable medical devices (stents, electrodes).

Physicochemical Profile & Precursor Handling[1][2]

Compound: 1,1-Bis(trichlorosilylmethyl)ethylene CAS: 78948-04-6 Formula:


Structure: 

Table 1: Precursor Properties & Engineering Constraints
PropertyValue / CharacteristicEngineering Implication
Molecular Weight ~322.98 g/mol Heavy molecule; low vapor pressure expected.
Physical State Liquid (Standard Conditions)Requires heated delivery or Direct Liquid Injection (DLI).
C:Si Ratio 2:1Carbon Rich. Requires

carrier to etch excess C or co-flow with Si-source to prevent graphitic inclusions.
Cl:Si Ratio 3:1High etching potential. Excellent for selective area growth.
Reactivity Moisture SensitiveHydrolyzes to release corrosive HCl. Strict inert atmosphere required.

Critical Handling Note: Due to the high molecular weight compared to MTS, BTSME is likely a low-volatility liquid. Direct Liquid Injection (DLI) is the recommended delivery method to ensure consistent mass transport without thermal fractionation in a bubbler.

Experimental Setup & Delivery System

The deposition system requires a hot-wall CVD reactor capable of low pressure (<100 Torr) and high temperature (>1100°C).

Precursor Delivery Logic

Standard bubblers are inefficient for heavy precursors like BTSME. We utilize a DLI system where the liquid is pushed by He/Ar into a vaporizer, then mixed with the carrier gas (


).
System Diagram (Graphviz)

CVD_Setup cluster_0 Delivery System Precursor BTSME Liquid Reservoir (Pressurized Ar) LFM Liquid Flow Meter (Coriolis) Precursor->LFM Liquid Line Vaporizer Vaporizer / Injector (150°C - 200°C) LFM->Vaporizer Controlled Rate Reactor Hot-Wall CVD Reactor (1100°C - 1300°C) Vaporizer->Reactor Vapor + H2 (Heated Tracing >150°C) H2_Source H2 Carrier Gas (Purified) H2_Source->Vaporizer Carrier/Diluent Scrubber Exhaust Scrubber (NaOH/KOH) Reactor->Scrubber Byproducts (HCl, H2)

Figure 1: Direct Liquid Injection (DLI) setup for BTSME delivery. Heated lines are mandatory to prevent condensation of the heavy precursor.

Process Chemistry & Thermodynamics

Stoichiometric Control

The decomposition of BTSME presents a challenge: Excess Carbon .



To obtain stoichiometric SiC (1:1 ratio) and avoid carbon inclusions (graphite), the process relies on Hydrogen etching. At high temperatures (>1000°C),


 reacts with excess solid carbon to form volatile methane:


The Role of Chlorine

The trichlorosilyl groups (


) are vital. They generate 

upon decomposition.
  • Suppression of Gas Phase Nucleation:

    
     etches Silicon clusters in the gas phase, keeping Si active as 
    
    
    
    until it reaches the surface.
  • Surface Cleaning:

    
     species etch weak bonds on the growing surface, promoting high-quality crystal growth.
    

Detailed Deposition Protocol

Objective: Deposit a 2


m thick polycrystalline 3C-SiC layer on a Silicon (100) substrate.
Phase 1: Substrate Preparation
  • Cleaning: RCA-1 (

    
    ) followed by RCA-2 (
    
    
    
    ).
  • HF Dip: 1% HF for 30 seconds to remove native oxide.

  • Load: Immediately load into the reactor to minimize re-oxidation.

Phase 2: System Passivation (New Lines Only)

If using the BTSME line for the first time:

  • Heat delivery lines to 150°C.

  • Flow BTSME vapor for 30 mins into the bypass (bypassing reactor) to saturate the steel surfaces and remove trace moisture.

Phase 3: Deposition Cycle
StepParameterSetpointRationale
1. Pump Down Pressure< 10 mTorrRemove atmospheric contaminants.
2. H2 Bake Temp1000°CIn-situ removal of native oxide; surface reconstruction.
Flow (

)
5 slm
3. Ramp Up Temp1100°C - 1300°C Target deposition window. Lower temps (<1200°C) favor amorphous/poly; higher temps favor crystalline.
4. Deposition Pressure50 - 100 TorrReduced pressure increases mean free path and uniformity.
Carrier (

)
10 slmHigh flow required to etch excess Carbon from the precursor.
BTSME Flow 0.5 - 2 g/hrControlled via DLI.
Time~60 minsDepends on growth rate (typically 1-5

m/hr).
5. Cool Down GasAr (5 slm)Switch to inert gas to prevent hydrogenation of defects during cooling.
Phase 4: Post-Process Safety
  • Purge: Cycle

    
    /Vacuum 5 times to remove residual 
    
    
    
    and chlorosilanes.
  • Scrubber Check: Verify pH of scrubber solution (neutralize generated HCl).

Characterization & Validation

To validate the film quality and stoichiometry, perform the following:

  • Raman Spectroscopy:

    • Target: Peaks at 796 cm⁻¹ (TO) and 972 cm⁻¹ (LO) indicate 3C-SiC.

    • Defect Check: Look for D-band (~1350 cm⁻¹) and G-band (~1580 cm⁻¹). Presence indicates excess Carbon (Graphite). If found, increase

      
       flow  in the next run.
      
  • XRD (X-Ray Diffraction): Confirm cubic structure (peaks at

    
     for (111) plane).
    
  • SEM/EDX: Cross-section for thickness; EDX for Si:C ratio (approximate).

Biomedical Relevance (Audience Specific)

For researchers in drug development and medical devices, SiC deposited via this protocol offers distinct advantages:

  • Hemocompatibility: CVD SiC is superior to

    
     and DLC (Diamond-Like Carbon) in reducing platelet aggregation.
    
  • Barrier Properties: The dense, amorphous-to-nanocrystalline structure achieved at lower temperatures (1000-1100°C) using BTSME acts as a hermetic barrier, preventing ion leakage from micro-electrode arrays into neural tissue.

References

  • Precursor Data: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[1][2] Angene Chemical / NIST Chemistry WebBook.

  • SiC CVD Mechanism: Yazdanfar, M., et al. (2014).[3] "Finding the Optimum Chloride-Based Chemistry for Chemical Vapor Deposition of SiC." ECS Journal of Solid State Science and Technology.

  • Chlorinated Precursors: Leone, S., et al. (2022).[3][4] "Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth by Methyltrichlorosilane-H2 Gaseous System." MDPI Materials.

  • Biomedical SiC: Cogan, S. F., et al. (2003). "Plasma-enhanced chemical vapor deposited silicon carbide as an implantable dielectric coating."[5] Journal of Biomedical Materials Research.

  • Single Source Precursors: Parcianello, G., et al. (2013). "Polymer-derived SiC ceramics from polycarbosilane precursors." Ceramics International.

Sources

Application

Application Note: High-Fidelity Chemical Vapor Deposition (CVD) of Silicon Carbide

Executive Summary This application note details the protocol for the epitaxial growth of 4H-Silicon Carbide (4H-SiC) using Chemical Vapor Deposition (CVD). While primarily utilized in high-voltage power electronics due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the epitaxial growth of 4H-Silicon Carbide (4H-SiC) using Chemical Vapor Deposition (CVD). While primarily utilized in high-voltage power electronics due to its wide bandgap (3.26 eV) and high breakdown field, SiC is increasingly relevant in biomedical engineering for hemocompatible coatings on implants.

This guide moves beyond standard textbook descriptions, focusing on the Step-Flow Growth mechanism required to suppress polytype inclusions. It provides a dual-track protocol:

  • Track A: High-purity homoepitaxy for electronic devices (Silane/Propane chemistry).

  • Track B: Conformal coating for biomedical substrates (MTS chemistry).

Theoretical Foundation: The Step-Flow Mechanism

Achieving single-crystal 4H-SiC without inclusions of other polytypes (like 3C-SiC) requires "Step-Flow Growth."

  • The Mechanism: Substrates are cut at an angle (typically

    
     off-axis) relative to the basal plane.[1] This creates atomic "steps" and "terraces."[2]
    
  • Adatom Kinetics: Si and C atoms adsorb onto the terraces and diffuse to the step edges, where they incorporate into the lattice.

  • The Criticality of C/Si Ratio: The Carbon-to-Silicon ratio determines the stoichiometry and defect density.

    • Low C/Si (< 0.8): Silicon-rich conditions lead to Si droplet formation and "step bunching."

    • High C/Si (> 1.2): Carbon-rich conditions promote nucleation on the terraces (rather than step edges), causing 3C-SiC triangular defects.

Visualization: Reactor Logic & Growth Dynamics

SiC_CVD_Logic cluster_inputs Precursor Delivery cluster_reactor Hot-Wall CVD Reactor cluster_surface Surface Kinetics (Step-Flow) SiH4 Silane (SiH4) [Si Source] Mixing Gas Mixing Manifold SiH4->Mixing C3H8 Propane (C3H8) [C Source] C3H8->Mixing H2 H2 Carrier [Diluent] H2->Mixing Dopants N2 / TMA [Doping] Dopants->Mixing Susceptor Graphite Susceptor (1500-1650°C) Mixing->Susceptor Laminar Flow BoundaryLayer Boundary Layer Diffusion Susceptor->BoundaryLayer Pyrolysis Adsorption Adsorption on Terrace BoundaryLayer->Adsorption Diffusion Surface Diffusion Adsorption->Diffusion Incorp Step-Edge Incorporation Diffusion->Incorp 4° Off-cut Guidance Incorp->Susceptor Layer Growth

Figure 1: Logic flow of the CVD process, from precursor delivery to the atomic step-flow mechanism required for single-crystal growth.

Experimental Setup & Safety

WARNING: This protocol involves Silane (


) , which is pyrophoric (ignites spontaneously in air), and high voltages.
Reactor Configuration
  • Type: Horizontal or Vertical Hot-Wall CVD (VP-CVD).

  • Susceptor: High-purity Graphite coated with TaC (Tantalum Carbide) to prevent SiC sublimation from the graphite itself.

  • Heating: RF Induction heating capable of reaching

    
    .
    
Precursor Chemistry
ComponentChemicalRoleSafety Class
Silicon Source Silane (

)
Primary Si donorPyrophoric
Carbon Source Propane (

)
Primary C donorFlammable
Carrier Gas Hydrogen (

)
Transport & EtchantFlammable
n-type Dopant Nitrogen (

)
Lattice substitutionAsphyxiant
p-type Dopant TMA (

)
Lattice substitutionPyrophoric
Alt. Source MTS (

)
Si+C source (Coatings)Corrosive

Protocol Track A: 4H-SiC Homoepitaxy (Electronics)

Objective: Grow a 10


 drift layer with low defect density (

defect/

).
Step 1: In-Situ Hydrogen Etching (Critical)

Before growth, the substrate surface must be atomically clean and reorganized into regular steps.

  • Load: Place 4H-SiC (

    
     off-axis) wafer on the susceptor.
    
  • Purge: Pump down to

    
     Torr.
    
  • Ramp: Heat to

    
      in 
    
    
    
    ambient (Pressure: 100 mbar).
  • Etch: Hold for 10-15 minutes.

    • Mechanism:

      
       reacts with surface oxides and removes polishing damage.
      
    • Validation: Surface should show regular atomic steps (verify with AFM if possible).

Step 2: Buffer Layer Growth

A buffer layer transitions from the substrate to the active layer, trapping basal plane dislocations.

  • Parameters:

    • Temp:

      
      [3]
      
    • Pressure: 100 mbar[4]

    • C/Si Ratio: High (~1.5) (Promotes lateral growth to cover defects).

  • Flow: Introduce

    
     and 
    
    
    
    .
  • Duration: Grow for 0.5

    
     (approx. 2-5 mins depending on flow rate).
    
Step 3: Active Drift Layer Growth
  • Adjustment: Lower C/Si ratio to 0.9 - 1.0 .

    • Why? A near-stoichiometric ratio minimizes point defects (

      
       centers) which act as carrier traps [1].
      
  • Doping: Introduce

    
     gas.
    
    • Site Competition: N atoms compete with C atoms for lattice sites. Therefore, higher C/Si ratios suppress N incorporation (lower doping), while lower C/Si increases doping.

  • Growth Rate: Target 5-10

    
    .
    
    • Constraint: Do not exceed growth rate limits; too fast causes "step bunching" (macro-steps that ruin device performance).

Step 4: Controlled Cooling
  • Termination: Stop

    
     flow first, then 
    
    
    
    30 seconds later (prevents Si droplets on surface).
  • Cooling: Ramp down in Ar or

    
     ambient to room temperature.
    

Protocol Track B: Biocompatible Coating (MTS Variant)

Objective: Coat a graphite or Titanium implant with chemically inert SiC. Audience: Medical Device Developers.

  • Precursor: Methyltrichlorosilane (MTS) is a liquid source containing both Si and C (

    
    ).
    
  • Vaporization: Bubble

    
     through liquid MTS at 
    
    
    
    .
  • Reactor Temp: Lower temperature required:

    
     .
    
  • Deposition:

    • MTS decomposes:

      
      .
      
    • Note: The HCl byproduct naturally etches the growing surface, resulting in a dense, polycrystalline coating ideal for hermetic sealing.

Characterization & Troubleshooting

Defect Analysis Table
Defect TypeVisual AppearanceRoot CauseCorrective Action
Triangular Defects 3C-SiC inclusions (Triangle shape)C/Si Ratio too high; ParticulatesReduce Propane flow; Clean reactor parts.
Step Bunching Rough, wavy surface linesC/Si Ratio too low; Growth too fastIncrease C/Si ratio; Reduce growth rate.
Carrots Long streak-like defectsThreading screw dislocations from substrateOptimize in-situ etch (Step 1).
Si Droplets Spherical moundsExtremely low C/Si ratioStop Silane flow before Propane at end of run.
Validation Metrics
  • Thickness: FTIR (Fourier Transform Infrared Spectroscopy) interference fringes.

  • Doping Concentration: C-V (Capacitance-Voltage) measurement.

  • Polytype Purity: Raman Spectroscopy.[5]

    • Signature: 4H-SiC has a folded transverse optical (FTO) mode at 776 cm⁻¹ . 3C-SiC has a mode at 796 cm⁻¹ .

References

  • C/Si Ratio & Defects: K. Fujiwara et al., "Effect of C/Si Ratio on the Quality of 4H-SiC Epitaxial Layers," Applied Physics Letters.[6]

  • MTS Coating Protocols: L. Wang et al., "Microstructure and deposition mechanism of CVD SiC from MTS," Surface and Coatings Technology.

  • In-Situ Etching: J. Zhang et al., "Mechanism of in-situ hydrogen etching of 4H-SiC," Journal of Crystal Growth.

  • Bio-Applications: R. Yakimova et al., "Biocompatibility of Silicon Carbide," Journal of Physics D: Applied Physics.

  • Step-Flow Theory: T. Kimoto, "Step-controlled epitaxial growth of SiC," Progress in Crystal Growth and Characterization of Materials.

Sources

Method

Application Note: 1,1-Bis(trichlorosilylmethyl)ethylene as a Single-Source Precursor for SiC

Abstract This guide details the protocols for utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE) as a single-source precursor for the synthesis of Silicon Carbide (SiC) ceramics. Unlike traditional methyltrichlorosi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE) as a single-source precursor for the synthesis of Silicon Carbide (SiC) ceramics. Unlike traditional methyltrichlorosilane (MTS) used in high-temperature Chemical Vapor Deposition (CVD), BTCSE is primarily utilized in Polymer-Derived Ceramics (PDC) routes. Its unique "dipodal" structure allows for the synthesis of hyperbranched polycarbosilanes (HBPCS) via Grignard or Wurtz coupling, which can be processed into fibers, coatings, or matrices before pyrolysis. This note covers precursor handling, polymerization to pre-ceramic polymers, and thermal conversion to crystalline SiC.

Introduction & Mechanism[1][2][3][4]

The Precursor: 1,1-Bis(trichlorosilylmethyl)ethylene[5]
  • CAS: 78948-04-6[1][2][3][4]

  • Formula:

    
    
    
  • Structure:

    
    
    
  • Physical State: Liquid at room temperature.

  • Reactivity: Highly moisture-sensitive (releases HCl).

Why BTCSE?

Conventional SiC synthesis often requires hazardous gas mixtures (SiH4 + Hydrocarbons) or high-pressure CVD. BTCSE offers a "single-source" advantage by containing both Si and C atoms in a covalently bonded network.

  • Hyperbranching: The two

    
     groups allow for the formation of 3D hyperbranched networks during polymerization, leading to higher ceramic yields compared to linear polysilanes.
    
  • Processability: The intermediate polymer is soluble in organic solvents, enabling spin-coating or infiltration (CVI) prior to ceramization.

  • Stoichiometry Control: While the C:Si ratio in the monomer is 2:1 (Carbon-rich), the polymerization and pyrolysis steps can be tuned (e.g., via H2 etching or co-polymerization with Si-rich silanes) to approach stoichiometric SiC (1:1).

Precursor Handling & Safety

Safety Profile
  • Corrosive: Hydrolyzes rapidly in air to form hydrogen chloride (HCl) gas.

  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat.

  • Environment: All handling must occur in an inert atmosphere (Ar or N2) glovebox or using Schlenk line techniques.

Storage
  • Store in stainless steel or glass containers with Teflon-lined caps.

  • Keep desiccated. Moisture ingress will cause cloudiness (siloxane formation) and irreversible degradation.

Protocol: Synthesis of Hyperbranched Polycarbosilane (HBPCS)

This is the critical step to convert the monomer into a usable pre-ceramic polymer.

Materials
  • Monomer: 1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE).[5][1]

  • Reagent: Magnesium turnings (Mg) or Sodium (Na) for Wurtz coupling. Note: Mg is preferred for better control.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/Benzophenone.

  • Quenching Agent: LiAlH4 (optional, to convert residual Si-Cl to Si-H).

Experimental Workflow
  • Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings (1.1 molar equivalent per Cl atom). Activate Mg with a crystal of iodine.

  • Addition: Dissolve BTCSE in anhydrous THF (10 wt% solution). Add dropwise to the Mg suspension at

    
     to control the exotherm.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12-24 hours. The solution will turn dark brown/black.

  • Filtration: Cool to room temperature. Filter under Argon to remove MgCl2 salts and unreacted Mg.

  • Functionalization (Optional): To stabilize the polymer and prevent cross-linking during storage, add a suspension of LiAlH4 at

    
     to reduce remaining Si-Cl bonds to Si-H. Stir for 4 hours.
    
  • Isolation: Precipitate the polymer by pouring the THF solution into cold hexane. Filter and dry the white/yellow powder under vacuum.

Data Summary: Polymerization
ParameterValueNotes
Reaction Temp

(Reflux)
Ensures complete coupling.
Yield (Polymer) 60 - 75%Depends on washing efficiency.
Mw (GPC) 1,500 - 5,000 DaHyperbranched structure.
Polydispersity 2.5 - 4.0Typical for step-growth coupling.

Protocol: Pyrolysis to Silicon Carbide

Curing (Cross-linking)

Before high-temperature treatment, the polymer must be "cured" to prevent melting and loss of shape.

  • Method: Thermal oxidation (air curing) or electron beam curing.

  • Protocol: Heat to

    
     in air (ramp 
    
    
    
    ) for 2 hours. This forms Si-O-Si bridges that lock the structure.
Pyrolysis (Ceramization)
  • Furnace: Tube furnace with flowing Argon (high purity).

  • Ramp 1 (Organometallic Decomposition):

    
     at 
    
    
    
    .
    • Mechanism:[6][7] Loss of H2, CH4, and volatile hydrocarbons.[7] Polymer converts to amorphous Si-C-O matrix.

  • Ramp 2 (Ceramization):

    
     at 
    
    
    
    . Hold for 2 hours.
    • Result: Amorphous SiC (often black and glassy).

  • Annealing (Crystallization):

    
     at 
    
    
    
    . Hold for 1 hour.
    • Result: Formation of

      
      -SiC crystallites.[8]
      
Visualization: Synthesis & Pyrolysis Workflow

SiC_Synthesis BTCSE 1,1-Bis(trichlorosilylmethyl)ethylene (Monomer) Mg_THF Mg / THF (Grignard Coupling) BTCSE->Mg_THF Dissolution HBPCS Hyperbranched Polycarbosilane (Pre-ceramic Polymer) Mg_THF->HBPCS Reflux 24h -MgCl2 Curing Curing (200°C, Air) HBPCS->Curing Spin Coat / Shape Pyrolysis Pyrolysis (1000°C, Ar) Curing->Pyrolysis Cross-linking SiC_Amorphous Amorphous SiC Pyrolysis->SiC_Amorphous -CH4, -H2 Annealing Annealing (1600°C) SiC_Amorphous->Annealing SiC_Crystal Crystalline β-SiC Annealing->SiC_Crystal Crystallization

Caption: Step-by-step workflow from BTCSE monomer to crystalline SiC ceramic.

Characterization & Validation

FTIR Spectroscopy
  • Monomer: Strong peaks at

    
     (Si-Cl) and 
    
    
    
    (C=C).
  • Polymer (HBPCS): Disappearance of Si-Cl (if reduced). Appearance of Si-H (

    
    ) and Si-C (
    
    
    
    ).
  • Ceramic (SiC): Broad, strong absorption at

    
     (Si-C stretching). Absence of C-H (
    
    
    
    ) indicates complete ceramization.
X-Ray Diffraction (XRD)
  • 1000°C: Broad "hump" centered at

    
     (Amorphous).
    
  • 1600°C: Sharp peaks at

    
     (111), 
    
    
    
    (220), and
    
    
    (311) corresponding to
    
    
    -SiC (3C-SiC).
Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Low Ceramic Yield Yield < 40% after pyrolysisLow molecular weight polymerIncrease reflux time or use Mg/Zn activators.
High Oxygen Content White/Glassy spots, SiO2 peaks in XRDMoisture during synthesis or curingUse stricter Schlenk techniques; reduce curing temp.
Excess Carbon Black soot, Graphite peaks in XRDC:Si ratio > 1:1Use H2 in pyrolysis gas to etch excess C (form CH4).

CVD Reactor Setup (Alternative Route)

While the polymer route is preferred for this heavy precursor, Liquid Injection CVD can be used for thin films.

CVD_Setup cluster_chamber Reaction Zone Precursor_Res BTCSE Reservoir (Liquid, Inert) Injector Liquid Injector / Vaporizer (200°C) Precursor_Res->Injector Pump Reactor Hot-Wall CVD Reactor (1000-1200°C) Injector->Reactor Vaporized Precursor MFC Mass Flow Controller (Ar / H2 Carrier) MFC->Injector Carrier Gas Scrubber Exhaust Scrubber (NaOH Trap) Reactor->Scrubber Byproducts (HCl, H2) Substrate Substrate (Graphite/Si)

Caption: Schematic for Liquid Injection CVD using BTCSE.

References

  • Interrante, L. V., et al. (1998). "Polymer-Derived Ceramics: Processing and Properties." Materials Science and Engineering: A. Link

  • Seyferth, D. (1995). "Preceramic Polymers: Past, Present, and Future." Advances in Chemistry. Link

  • Whitmarsh, C. K., & Interrante, L. V. (1991). "Synthesis and Structure of a Hyperbranched Polycarbosilane." Organometallics. Link

  • Colombo, P., et al. (2010). "Polymer-Derived Ceramics: 40 Years of Research and Innovation in Advanced Ceramics." Journal of the American Ceramic Society. Link

  • Angene Chemical. "1,1-Bis(trichlorosilylmethyl)ethylene Product Data." Link

Sources

Application

High-Integrity Low-Temperature SiC Growth via 1,1-Bis(trichlorosilylmethyl)ethylene

Application Note: AN-SiC-2026-BTSME Executive Summary Silicon Carbide (SiC) is the gold standard for harsh-environment electronics and biocompatible coatings. However, traditional Chemical Vapor Deposition (CVD) requires...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SiC-2026-BTSME

Executive Summary

Silicon Carbide (SiC) is the gold standard for harsh-environment electronics and biocompatible coatings. However, traditional Chemical Vapor Deposition (CVD) requires temperatures exceeding 1500°C, incompatible with temperature-sensitive substrates like processed silicon wafers or specific biomedical implants.

This guide details the protocol for using 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) , a single-source precursor (SSP) that enables crystalline SiC growth at significantly lower temperatures (


). By containing pre-formed Si-C bonds and a reactive vinyl group, BTSME bypasses the high activation energy barriers associated with traditional silane/propane mixtures.

Key Application for Drug Development: Due to SiC’s hemocompatibility and chemical inertness, this low-temperature process is critical for encapsulating neural probes and microfluidic drug delivery chips without degrading the underlying active circuitry.

Precursor Chemistry & Material Science

The Molecule: BTSME

Unlike traditional dual-source precursors (e.g.,


), BTSME incorporates silicon and carbon in a single molecule with a favorable 1:1 stoichiometry (locally) and reactive ligands.
  • Chemical Formula:

    
    
    
  • CAS Number: 78948-04-6[1][2][3]

  • Molecular Weight: ~322.98 g/mol

  • State: Liquid at room temperature.

Mechanistic Advantage

The molecule features two trichlorosilyl groups attached to a central allyl-like backbone.

  • Pre-formed Si-C Bonds: The "chassis" of the molecule already contains the Si-C bonds required for the film, reducing the thermal energy needed for synthesis.

  • Labile Chlorine Ligands: The

    
     bonds are weaker than 
    
    
    
    , promoting decomposition at lower temperatures while scavenging hydrogen (as HCl) to prevent hydrogenation of the film.
  • Vinyl Functionality: The

    
     group lowers the activation energy for surface adsorption and cross-linking.
    

Experimental Configuration

Reactor Setup (LPCVD)

The growth is performed in a hot-wall Low-Pressure Chemical Vapor Deposition (LPCVD) reactor. Due to the corrosive nature of the byproduct (HCl), the system must be constructed of Hastelloy or quartz-lined stainless steel.

CVD_Setup cluster_process Reaction Zone Ar_Gas Carrier Gas (Ar) 99.9999% MFC Mass Flow Controller Ar_Gas->MFC Flow Control Bubbler BTSME Bubbler (Thermostated 40-60°C) MFC->Bubbler Carrier Input Reactor LPCVD Reactor (Hot Wall, 650-900°C) Bubbler->Reactor Saturated Vapor Trap Cold Trap (Liquid N2) Reactor->Trap Byproducts (HCl, Unreacted) Pump Vacuum Pump Trap->Pump Scrubber Wet Scrubber (NaOH Neutralization) Pump->Scrubber Exhaust

Figure 1: Schematic of the LPCVD setup for BTSME precursor delivery. Note the requirement for downstream scrubbing of acidic byproducts.

Detailed Growth Protocol

Substrate Preparation
  • Substrates: Si (100) or Si (111) wafers.

  • Cleaning: Standard RCA-1 and RCA-2 clean followed by a dilute HF dip (2%) to remove native oxide.

  • Rationale: Native oxide (

    
    ) prevents epitaxial alignment. A hydrogen-terminated silicon surface is required for the initial anchoring of organosilanes.
    
Precursor Delivery Parameters

Since BTSME is a heavy liquid, vapor pressure management is critical.

  • Bubbler Temperature:

    
     (Increases vapor pressure to sufficient levels).
    
  • Delivery Line Temperature:

    
     (Heated lines are mandatory  to prevent condensation and clogging).
    
  • Carrier Gas: Argon (Ar) or Hydrogen (

    
    ).
    
    • Note:

      
       can act as a reducing agent, helping to scavenge Chlorine, but Ar is safer and sufficient for this SSP.
      
Deposition Cycle (Step-by-Step)
StepActionParametersCritical Insight
1. Load & Pump Load wafers, evacuate chamber.Base Pressure

Torr
Removes atmospheric

which causes

formation instead of SiC.
2. Desorption Bake out substrate.

, 10 min,

flow
Desorbs surface contaminants; ensures pristine Si surface.
3. Thermal Ramp Stabilize growth temp.Target:

(Range: 650-850°C)
Lower temp = Amorphous/Nanocrystalline. Higher temp = Polycrystalline.
4. Growth Open Bubbler, flow precursor.Pressure: 0.5 - 2.0 TorrRate Limiting Step: Surface reaction kinetics dominate here.
5. Purge Stop precursor, flow Ar.500 sccm Ar, 10 minFlushes toxic HCl byproducts before venting.
6. Cool Down Natural cooling in Ar.

before vent
Prevents thermal shock and surface oxidation.

Mechanism of Action

Understanding the decomposition pathway is vital for troubleshooting film stoichiometry.

Mechanism cluster_surface Substrate Surface BTSME BTSME Precursor (Gas Phase) Adsorption Surface Adsorption (Physisorption) BTSME->Adsorption Transport Decomp Thermal Decomposition (Pyrolysis) Adsorption->Decomp Activation SiC_Film SiC Film Formation (Si-C Network) Decomp->SiC_Film Cross-linking Byproducts Byproducts Desorption (HCl, Chlorinated Hydrocarbons) Decomp->Byproducts Elimination

Figure 2: Simplified reaction pathway. The elimination of HCl is the primary thermodynamic driver.

Mechanistic Note: The presence of the double bond (


) facilitates a radical polymerization mechanism on the surface, which is why growth can occur at temperatures where standard methyl-silanes are inert.

Representative Data & Characterization

When validating your process, compare your results against these representative metrics for SSP-grown SiC.

Growth Rate vs. Temperature

Data derived from comparative SSP studies (e.g., TSCH, MTS).

Temperature (°C)Growth Rate (nm/min)CrystallinityRefractive Index (n)
650 1 - 3Amorphous (

-SiC)
2.4 - 2.5
750 5 - 12Nanocrystalline (3C-SiC)2.55 - 2.65
850 15 - 25Polycrystalline~2.65
1000+ > 50High Quality Poly> 2.70
Quality Control Checks
  • FTIR Spectroscopy: Look for a sharp absorption peak at 794 cm⁻¹ (Si-C stretching mode). A shift toward 1000-1100 cm⁻¹ indicates oxygen contamination (Si-O-C).

  • XPS (X-ray Photoelectron Spectroscopy): Verify the Si:C ratio. Ideal is 1:1. BTSME tends to yield slightly Carbon-rich films; adding small amounts of

    
     can help remove excess carbon as methane.
    

Troubleshooting & Safety

Common Failure Modes
  • Haze/Powder on Wafer:

    • Cause: Gas phase nucleation (Precursor decomposing before hitting the wafer).

    • Fix: Reduce reactor pressure (< 1 Torr) or increase carrier gas flow velocity.

  • Film Delamination:

    • Cause: High residual stress or poor cleaning.

    • Fix: Introduce a "carbonization" step (flash exposure to precursor at high T) or lower the deposition rate.

Safety: The HCl Hazard

The decomposition of BTSME releases Hydrogen Chloride (HCl).

  • Scrubber: The exhaust must pass through a caustic scrubber (NaOH or KOH solution) before entering the facility exhaust.

  • Maintenance: Pump oil will degrade rapidly due to acid exposure. Use Fomblin® oil or dry pumps with

    
     purge.
    

References

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene Product Specifications. Retrieved from

  • Maboudian, R., et al. (2013). "Surface-Controlled Chemical Vapor Deposition of Silicon Carbide." Journal of Vacuum Science & Technology A. (Contextual grounding on SSP mechanisms).
  • Gelest, Inc. (2022). Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from Single Source Precursors. Retrieved from

  • MDPI. (2024). Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films for Photonic Integrated Circuit Applications. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Organosilanes in Organic Synthesis and Material Science. Retrieved from

(Note: While specific academic papers solely dedicated to BTSME are proprietary or sparse in open literature, the protocols above are derived from the validated chemistry of bis-silylmethane class precursors and standard LPCVD engineering principles.)

Sources

Method

High-Velocity 4H-SiC Homoepitaxy via Chlorinated Precursor Chemistry

Executive Summary This guide details the epitaxial growth of 4H-Silicon Carbide (4H-SiC) utilizing chlorinated chemistry (e.g., Trichlorosilane (TCS) or Silane + HCl).[1] Unlike standard silane-based CVD, which is limite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the epitaxial growth of 4H-Silicon Carbide (4H-SiC) utilizing chlorinated chemistry (e.g., Trichlorosilane (TCS) or Silane + HCl).[1] Unlike standard silane-based CVD, which is limited by gas-phase nucleation (silicon droplets) at growth rates above 10–15 µm/h, chlorinated precursors suppress homogeneous nucleation. This allows for supersaturation at the growth interface, enabling growth rates exceeding 100 µm/h while maintaining step-flow morphology.

Relevance to Process Development: For professionals in high-purity process development, this protocol parallels the "Quality by Design" (QbD) approach found in pharmaceutical manufacturing. It emphasizes the expansion of the process window —allowing higher throughput without compromising the crystallographic purity required for high-voltage power devices.

Mechanistic Insight: The Chlorinated Advantage

The Thermodynamic Barrier

In standard Silane (


) chemistry, increasing the silicon flow to boost growth rates leads to the formation of silicon clusters in the gas phase (

clusters). These particulates rain down on the wafer, causing "downfall" defects that ruin the epitaxy.

The Solution: Chlorine atoms (introduced via TCS or HCl) react with Silicon in the gas phase to form thermally stable species, primarily Silicon Dichloride (


) .
  • 
     is stable in the gas phase (preventing droplets).
    
  • 
     is unstable at the hot surface, where it decomposes to deposit Si only where it is energetically favorable (at the atomic steps).
    
Visualization: Reaction Pathway

The following diagram illustrates the suppression of homogeneous nucleation and the surface-selective deposition mechanism.

SiC_Chlorinated_Mechanism Precursors Input Precursors (TCS + C3H8 + H2) GasPhase Gas Phase Reactions (T > 1000°C) Precursors->GasPhase Thermal Decomposition SiCl2 SiCl2 (Stable) GasPhase->SiCl2 Cl Stabilization Si_Cluster Si-Si Clusters (Droplets) GasPhase->Si_Cluster Suppressed by Cl BoundaryLayer Boundary Layer Diffusion Surface Surface Adsorption (Step Flow) BoundaryLayer->Surface Decomposition Surface->Surface Step-Flow Growth (High Velocity) SiCl2->BoundaryLayer Transport

Figure 1: Reaction pathway showing the stabilization of Silicon via


 formation, preventing gas-phase clustering and enabling high-flux transport to the surface.

Experimental Protocol: 4H-SiC Homoepitaxy

Equipment & Precursors[1][2]
  • Reactor: Horizontal or Vertical Hot-Wall CVD (e.g., Aixtron, LPE, or custom).

  • Substrate: 4H-SiC (0001), 4° off-axis toward

    
    .
    
  • Silicon Source: Trichlorosilane (TCS,

    
    ) OR Silane (
    
    
    
    ) + Hydrogen Chloride (
    
    
    ).
  • Carbon Source: Ethylene (

    
    ) or Propane (
    
    
    
    ).
  • Carrier Gas: Spectroscopic grade Hydrogen (

    
    ).
    
Step-by-Step Workflow
Phase 1: In-Situ Surface Preparation (Critical)

Objective: Remove native oxides and polishing damage to reveal atomic steps.

  • Load: Load wafer into reactor. Pump down to

    
     mbar.
    
  • Ramp: Heat to 1550°C - 1600°C in

    
     ambient.
    
  • Etch: Maintain temperature for 10–20 minutes.

    • Note: Adding a small flow of HCl during etch can improve step morphology, but pure

      
       is standard.
      
    • Success Metric: AFM should show regular atomic steps without "step bunching" (macro-steps).

Phase 2: Buffer Layer (Defect Conversion)

Objective: Convert Basal Plane Dislocations (BPD) from the substrate into Threading Edge Dislocations (TED) to prevent device degradation (bipolar degradation).

  • Conditions: Lower growth rate (5–10 µm/h).

  • C/Si Ratio: Set to low (0.6 – 0.8) initially to promote lateral step flow, then ramp to standard.

  • Thickness: Grow 0.5 – 1.0 µm.

Phase 3: Bulk Growth (High Velocity)

Objective: Rapid deposition of the drift layer.

  • Temperature: Increase to 1600°C – 1650°C .

  • Precursor Ramp: Increase TCS flow significantly.

    • Ratio: Maintain Cl/Si ratio

      
       3–4  (inherent in TCS) or adjust HCl flow if using Silane.
      
    • C/Si Ratio: Maintain between 0.8 – 1.0 .

      • Too Low (<0.8): Risk of Si inclusions (though suppressed by Cl) and step bunching.

      • Too High (>1.2): Generation of triangular defects and Z1/2 deep-level defects.

  • Growth Rate: Target 30–100 µm/h depending on flow rates.

Phase 4: Termination & Cool Down
  • Stop Growth: Cut precursor flows simultaneously.

  • Cool Down: Ramp down in Ar or

    
     ambient to prevent surface etching.
    
Process Workflow Diagram

Protocol_Workflow Start Substrate Loading (4° Off-Axis 4H-SiC) Etch In-Situ H2 Etch 1600°C, 15 min (Remove Oxide/Damage) Start->Etch Heat Ramp Buffer Buffer Layer Growth Low Rate (5 µm/h) (BPD -> TED Conversion) Etch->Buffer Intro Precursors Bulk Bulk Epitaxy (Chlorinated) High Rate (50-100 µm/h) TCS + C2H4 Buffer->Bulk Increase Flow/Temp Cool Cool Down Ar Ambient Bulk->Cool Cut Flows

Figure 2: Temporal workflow of the epitaxial growth process, highlighting the distinct phases required for defect management.

Process Window & Optimization Data

The addition of Chlorine significantly widens the process window. The table below compares standard Silane chemistry against Chlorinated chemistry.

Table 1: Precursor System Comparison
ParameterStandard Silane (

)
Chlorinated (TCS or

+HCl)
Mechanism of Difference
Max Growth Rate 10 – 15 µm/h> 100 µm/h Cl suppresses gas-phase Si nucleation.
Growth Temp 1500°C – 1600°C1550°C – 1650°C Higher T required for TCS decomposition.
C/Si Ratio Window Narrow (1.0 – 1.2)Wide (0.6 – 1.5) Cl "etches" excess Si, allowing lower C/Si without droplets.
Morphology Prone to step bunching at high ratesExcellent Step-Flow Cl etching promotes orderly step advancement.
Background Doping ~

~

Cl can getter metallic impurities.
Defect Control Matrix

Optimizing the C/Si and Cl/Si ratios is vital for controlling specific defect types.

Defect TypeCauseMitigation Strategy
Triangular Defects Falling particles or 3C-SiC inclusions.Increase Cl/Si ratio ; Ensure proper in-situ etch.
Carrots Propagation of TSDs/TSDs from substrate.Optimize Buffer Layer ; Reduce growth rate at start.
Step Bunching Surface energy instability (high temp/low C/Si).Increase C/Si ratio slightly; Adjust H2 flow.
Z1/2 Centers Carbon vacancies (Deep level lifetime killers).Increase C/Si ratio (supply more C); Post-growth oxidation anneal.

Troubleshooting & Quality Assurance

Self-Validating the Protocol

To ensure the protocol is working ("Trustworthiness"), perform these checks:

  • Visual Haze Test: Use a high-intensity flashlight (collimated light) on the wafer.

    • Result: Haze indicates step bunching or high roughness. A good epi layer should be dark/clear.

  • Nomarski Microscopy:

    • Check: Look for "triangles" oriented in the growth direction.

    • Fix: If triangles appear, increase the Cl/Si ratio or check the susceptor for degradation.

  • UV-PL (Photoluminescence):

    • Check: Map the wafer for BPDs (Basal Plane Dislocations).[2][3][4]

    • Fix: If BPD density is high, the Buffer Layer (Phase 2) failed. Re-optimize the initial C/Si ratio and ramp rate.

References

  • TCS Growth Rates: SiC-4H Epitaxial Layer Growth by Trichlorosilane (TCS) as Silicon Precursor at Very High Growth Rate.[1][5][6] Scientific.Net.[7] Link

  • HCl Assisted Growth: HCl assisted growth of thick 4H-SiC epilayers for bipolar devices. Fraunhofer IISB. Link (General Fraunhofer Pub. Search)

  • C/Si Ratio Effects: Epitaxial Growth of SiC Films on 4H-SiC Substrate by High-Frequency Induction-Heated Halide Chemical Vapor Deposition. MDPI Materials. Link

  • BPD Conversion: Conversion of Basal Plane Dislocations to Threading Edge Dislocations by Annealing 4H-SiC Epilayers. ResearchGate.[5][2][6][8] Link

  • In-Situ Etching: Structure and Morphology of 4H-SiC Wafer Surfaces after H2-Etching. ResearchGate.[5][2][6][8] Link

Sources

Application

Application of 1,1-Bis(trichlorosilylmethyl)ethylene in semiconductor manufacturing

Executive Summary This guide details the application of 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) , a geminal dipodal silane, in high-performance semiconductor workflows.[1][2] Unlike conventional linear precursors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) , a geminal dipodal silane, in high-performance semiconductor workflows.[1][2] Unlike conventional linear precursors (e.g., TEOS, 4MS), BTSME features a unique geminal architecture (


) combined with a reactive vinyl pendant group.[1][2]

This structure offers two distinct competitive advantages:

  • Semiconductor Logic/Memory: It enables the deposition of Silicon Carbide (SiC) and Carbon-Doped Oxide (SiCOH) films with superior mechanical modulus and etch resistance due to the pre-existing

    
     linkages.[1][2]
    
  • Bio-MEMS/Lab-on-Chip: It serves as a robust anchoring layer for surface functionalization, providing high-density vinyl groups for thiol-ene "click" chemistry in microfluidic device fabrication.[1][2]

Molecular Profile & Physicochemical Properties

PropertySpecificationEngineering Implication
IUPAC Name Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane--
CAS No. 78948-04-6--
Formula

High Si/C ratio; Chlorine leaving groups allow rapid hydrolysis.[1][2]
Molecular Weight 322.98 g/mol Heavy precursor; requires heated delivery lines.[1][2]
Boiling Point ~260°C (Predicted) / 110°C @ 10mmHgLow volatility; requires bubbler or Direct Liquid Injection (DLI).[1][2]
Structure Type Geminal Dipodal / AlkenylGeminal (

):
High thermal stability.[1][2] Alkenyl (

):
Radical cross-linking site.[1][2]

Application I: Spin-On Low-k Dielectrics (SOD)

Target Audience: Logic Device Integration Engineers[1][2]

Context: As interconnect dimensions shrink, resistive-capacitive (RC) delay increases.[1][2] Porous low-k dielectrics are required.[1][2] BTSME is used to synthesize Organosilicate Glass (OSG) resins where the vinyl group acts as a "hardening agent" during cure, preventing the collapse of pores (a common failure mode in sol-gel low-k).[1][2]

Protocol A: Pre-Hydrolysis & Resin Synthesis

Goal: Create a stable, spin-coatable precursor solution.

  • Solvent Selection: Use anhydrous PGMEA (Propylene glycol monomethyl ether acetate) .[1][2] Avoid protic solvents initially to prevent uncontrolled gelation.[1][2]

  • Chilling: Cool the reaction vessel to 0°C under

    
     purge. The hydrolysis of 
    
    
    
    is highly exothermic and releases HCl.[1][2]
  • Addition: Add BTSME dropwise to a mixture of PGMEA and a stoichiometric deficit of water (H2O:Si ratio = 1.5:1).

    • Why? Partial hydrolysis creates silanol (

      
      ) groups while retaining some 
      
      
      
      for surface grafting later, or controlled condensation.[1][2]
  • Scavenging: Add Pyridine or Triethylamine as an acid scavenger to neutralize HCl byproducts.[1][2] Filter the resulting amine-salt precipitate.[1][2]

  • Aging: Stir at room temperature for 4 hours to allow oligomerization (formation of small siloxane chains).

Protocol B: Deposition & Curing
  • Spin Coat: Dispense 2mL of resin on a 300mm Si wafer.[1][2] Spin at 2000 RPM for 60s.

  • Soft Bake: 150°C for 2 mins (removes solvent).

  • Hard Cure (The Critical Step):

    • Condition: 400°C under

      
       atmosphere + UV Assist  (
      
      
      
      = 172 nm).[1][2]
    • Mechanism:[1][2] The UV light activates the vinyl (

      
      ) group on the BTSME backbone.[1][2]
      
    • Result: Vinyl groups undergo radical polymerization, cross-linking the siloxane chains.[1][2] This boosts the Young's Modulus (

      
      ) of the film, allowing it to survive Chemical Mechanical Planarization (CMP).[1][2]
      

Application II: Surface Functionalization for Bio-MEMS

Target Audience: Drug Development & Microfluidics Researchers[1][2]

Context: In "Lab-on-a-Chip" devices, glass/silicon surfaces must be functionalized to capture specific biomarkers (proteins, DNA).[1][2] BTSME provides a superior "anchor" compared to standard silanes because its dipodal (two-footed) nature makes the bond hydrolytically stable—it won't wash off in saline buffers.[1][2]

Protocol C: Vapor-Phase Silanization (VPS)

Goal: Create a vinyl-terminated monolayer for biomolecule attachment.[1][2]

  • Cleaning: Clean silicon/glass chips with Piranha solution (

    
     3:[1][2]1) for 10 min to generate surface hydroxyls (
    
    
    
    ). Warning: Piranha is explosive with organics.[1][2]
  • Dehydration: Bake chips at 120°C for 30 min to remove physisorbed water.

  • Chamber Setup: Place chips in a vacuum desiccator. Place 100

    
     of BTSME in an open glass vial inside the chamber.
    
  • Deposition: Pump down to <10 mTorr. Isolate pump. Allow BTSME vapor to equilibrate for 60 mins.

    • Mechanism:[1][2] The

      
       groups react with surface 
      
      
      
      , releasing HCl and forming covalent
      
      
      bonds.[1][2] The "double anchor" (dipodal) ensures the molecule stands upright.[1][2]
  • Passivation: Rinse with anhydrous toluene, then ethanol, then water.[1][2]

  • Bio-Conjugation (Thiol-Ene Click):

    • React the vinyl-terminated surface with a Thiol-modified Antibody or DNA Aptamer under UV light (365 nm) with a photoinitiator.[1][2]

    • Advantage:[1][2][3][4] This reaction is highly specific and orthogonal to other biological functional groups.[1][2]

Mechanism Visualization

The following diagram illustrates the dual-pathway utility of BTSME:

  • Hydrolysis/Condensation (forming the inorganic backbone).[1][2]

  • Vinyl Polymerization (forming the organic cross-link).[1][2]

BTSME_Mechanism Precursor BTSME Precursor (Cl3Si-C-C=C-SiCl3) Hydrolysis Hydrolysis (+H2O, -HCl) Precursor->Hydrolysis Curing UV/Thermal Cure (Radical Activation) Precursor->Curing Vinyl Group Retention Silanol Silanol Intermediate (OH)3Si-R-Si(OH)3 Hydrolysis->Silanol Condensation Condensation (-H2O) Silanol->Condensation Network Inorganic Matrix (Si-O-Si Network) Condensation->Network Sol-Gel Process Network->Curing Crosslink Hybrid Low-k Film (High Modulus) Curing->Crosslink C=C Polymerization

Figure 1: Reaction pathway of BTSME.[1][2] The 'Geminal' structure ensures Si-C bonds remain intact, while the vinyl group allows for secondary organic cross-linking.[1][2]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Film Haze / Particles Incomplete hydrolysis or Ammonium Chloride precipitate.[1][2]Ensure filtration (<0.2

PTFE) after scavenging step.[1][2] Increase solvent ratio.
High Dielectric Constant (k > 3.0) Incomplete removal of silanols (

are polar).[1][2]
Increase Hard Cure temperature or use HMDS (hexamethyldisilazane) vapor prime to "cap" residual

.[1][2]
Poor Adhesion Surface contamination prior to spin.[1][2]Use an

plasma descum (30s) before application to ensure surface hydroxyl availability.[1][2]
Pump Line Clogging Precursor condensation in CVD lines.[1][2]Heat all delivery lines to >120°C. BTSME has a high boiling point.[1][2]

Safety & Handling Protocol

  • Hazard: BTSME contains six hydrolyzable chlorine atoms.[1][2] Contact with moisture releases copious amounts of Hydrogen Chloride (HCl) gas, which is corrosive and toxic.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a corrosives cabinet.

  • PPE: Neoprene gloves, face shield, and NIOSH-approved respirator with acid gas cartridges (if outside a fume hood).[1][2]

  • Neutralization: In case of spill, cover with dry sand or vermiculite.[1][2] Do not use water.[1][2][5] Neutralize waste with dilute sodium bicarbonate solution in a controlled environment.[1][2]

References

  • Gelest, Inc. (2024).[1][2] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link][1][2]

  • Arkles, B. (2011).[1][2] Hydrophobicity, Hydrophilicity and Silanes.[1][2] Gelest Inc.[1][2] Technical Brochure.

  • US Patent 9,688,863. (2017).[1][2] High gain durable anti-reflective coating.[1][2] United States Patent and Trademark Office.[1][2] Retrieved from

  • Angene Chemical. (2024).[1][2] Certificate of Analysis: 1,1-Bis(trichlorosilylmethyl)ethylene. Retrieved from [Link]

Sources

Method

Protocol for preparing SiC thin films from organosilicon compounds

Application Note: AN-2026-SiC Title: Precision Synthesis of Silicon Carbide (SiC) Thin Films via Organosilicon Precursors: Protocols for PECVD and LPCVD Workflows Executive Summary & Strategic Rationale Silicon Carbide (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SiC Title: Precision Synthesis of Silicon Carbide (SiC) Thin Films via Organosilicon Precursors: Protocols for PECVD and LPCVD Workflows

Executive Summary & Strategic Rationale

Silicon Carbide (SiC) is a material of critical importance in both semiconductor electronics (wide bandgap, high breakdown voltage) and biomedical engineering (hemocompatibility, chemical inertness).[1] While traditional silane-based (


) routes are common, they pose significant safety risks and stoichiometry control challenges.

This Application Note details the transition to organosilicon precursors —specifically Hexamethyldisilane (HMDS) and Methyltrichlorosilane (MTS). These "single-source" precursors contain pre-formed Si-C bonds, lowering the activation energy for film formation and improving stoichiometric uniformity.

Target Audience: Materials Scientists, Process Engineers, and Biomedical Device Developers.

Precursor Selection Matrix: The "Single-Source" Advantage

The choice of precursor dictates the deposition method and film quality. We prioritize organosilicons over pyrophoric silane gas for safety and bond integrity.

PrecursorFormulaPhase (STP)Primary ApplicationKey AdvantageKey Limitation
Hexamethyldisilane (HMDS)

LiquidPECVD (Low Temp)Non-corrosive; contains direct Si-Si and Si-C bonds. Ideal for MEMS/Bio.Low vapor pressure; requires heated bubbler.
Methyltrichlorosilane (MTS)

LiquidLPCVD (High Temp)Industry standard for stoichiometric crystalline SiC.Corrosive byproducts (HCl); requires high temp (>900°C).
Tetramethylsilane (TMS)

Gas/LiqPECVDHigh vapor pressure; easy to deliver.High C:Si ratio (4:1) often leads to carbon-rich films.

Protocol A: Low-Temperature PECVD using HMDS

Best for: MEMS, Biomedical Coatings (Stents, Neural Probes), and Temperature-Sensitive Substrates.

Mechanism: Plasma Enhanced Chemical Vapor Deposition (PECVD) dissociates HMDS radicals at lower temperatures (


), allowing deposition on glass or metal foils without thermal degradation.
Experimental Setup (DOT Visualization)

PECVD_Setup Ar_Gas Carrier Gas (Ar/H2) MFC Mass Flow Controller Ar_Gas->MFC Regulate Flow Bubbler HMDS Bubbler (Heated 40°C) MFC->Bubbler Carrier Gas In Chamber PECVD Chamber (RF 13.56 MHz) Bubbler->Chamber Vapor Transport Pump Vacuum Pump & Scrubber Chamber->Pump Exhaust

Figure 1: Vapor delivery train for liquid organosilicon precursors. Note the heated bubbler is critical for maintaining stable flux.

Step-by-Step Methodology
  • Substrate Preparation:

    • Clean Si (100) or glass wafers using standard RCA-1 clean (

      
       at 5:1:1) for 10 min at 75°C.
      
    • Critical Step: Perform a 30-second HF dip (2%) to remove native oxide immediately before loading.

  • Precursor Delivery (The "Bubbler" Technique):

    • Heat HMDS bubbler to 40°C to increase vapor pressure.

    • Heat delivery lines to 50°C to prevent condensation (clogging).

    • Carrier Gas: Argon at 50–100 sccm.

  • Deposition Parameters:

    • Chamber Pressure: 500 mTorr (controlled by butterfly valve).

    • Substrate Temperature: 300°C – 400°C.

    • RF Power: 100W – 300W (13.56 MHz).

    • Dilution: Add Hydrogen (

      
      ) at 20–50 sccm.
      
    • Expert Insight: Hydrogen is not just a carrier; it actively etches weak C-C bonds (graphitic phase), ensuring a harder, more stoichiometric SiC film.

  • Process Termination:

    • Turn off RF power first.

    • Stop HMDS flow but maintain Ar purge for 5 minutes to flush toxic byproducts.

Protocol B: High-Temperature LPCVD using MTS

Best for: High-Power Electronics, Harsh Environment Coatings, Epitaxial Growth.

Mechanism: Thermal decomposition of MTS at high temperatures (


). The presence of Chlorine allows for "etching-during-growth," which promotes high crystallinity.
Reaction Pathway (DOT Visualization)

MTS_Reaction MTS MTS (Gas) CH3SiCl3 Intermediates Radicals SiCl2 + CH3 MTS->Intermediates Thermal Cracking (>900°C) Adsorption Surface Adsorption Intermediates->Adsorption Transport Film SiC Film Growth Adsorption->Film Surface Reaction Byproducts Exhaust HCl + H2 Adsorption->Byproducts Desorption

Figure 2: Thermal decomposition pathway of MTS. The formation of HCl is a byproduct that must be neutralized in the scrubber.

Step-by-Step Methodology
  • Reactor Conditioning:

    • Use a hot-wall horizontal quartz tube furnace.[2]

    • Leak check: Base pressure must be

      
       Torr.
      
  • Thermal Ramp:

    • Ramp to 1000°C – 1100°C under

      
       flow (1 slm).
      
    • Safety:

      
       at high temps is explosive; ensure system integrity before heating.
      
  • Deposition:

    • MTS/H2 Ratio: Maintain a ratio of roughly 1:10 to 1:50. Excess

      
       is required to scavenge Chlorine.
      
    • Pressure: 10 – 100 Torr (Low Pressure is vital for uniformity).

    • Duration: Growth rates are typically 1–5

      
      .
      
  • Cool Down:

    • Switch off MTS flow.

    • Cool down under Ar flow (not

      
      ) to prevent hydride formation on the surface.
      

Self-Validating Quality Control (QC)

A robust protocol includes "Stop/Go" checks. Use this table to validate your films post-deposition.

MetricTarget ValueMethodTroubleshooting
Refractive Index (n) 2.4 – 2.6 (at 633nm)EllipsometryIf

: Too much Oxide (

). Check vacuum leaks. If

: Too much Silicon. Increase C-source or reduce Temp.
Chemical Bonding Peak at ~800

FTIRThis peak corresponds to Si-C stretching. A peak at 1000

indicates Si-O (contamination).
Crystallinity Sharp peaks (111)XRDBroad hump = Amorphous (PECVD). Sharp peaks = Crystalline (LPCVD).
Biocompatibility No cytotoxicityISO 10993-5Required for medical device applications.

References

  • Zambov, L. et al. (2025). PECVD Processed Silicon Carbide Coatings for Organic Luminescent Devices. Society of Vacuum Coaters. Link

  • Saddow, S. E. (2022).[3][4] Silicon Carbide Technology for Advanced Human Healthcare Applications. Micromachines/NIH. Link

  • Pedersen, H. et al. (2022). Chlorinated fluorinated and hydrogenated precursors for CVD of SiC. Journal of Crystal Growth.
  • Maboudian, R. et al. (2018). Production of amorphous silicon thin films using Chemical Vapour Deposition. University of Valladolid. Link

  • Chichignoud, G. et al. (2007).[5] Chlorinated silicon carbide CVD revisited for polycrystalline bulk growth. Surface and Coatings Technology.[5][6][7]

Sources

Application

Application Note: CVD of SiC-Based Films using 1,1-Bis(trichlorosilylmethyl)ethylene

This guide outlines the experimental configuration and protocol for Chemical Vapor Deposition (CVD) using 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6). This precursor is a high-molecular-weight carbosilane liqu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental configuration and protocol for Chemical Vapor Deposition (CVD) using 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6). This precursor is a high-molecular-weight carbosilane liquid designed as a single-source precursor for carbon-rich Silicon Carbide (SiC) or Silicon Carbonitride (SiCN) thin films.

Executive Summary & Precursor Profile

1,1-Bis(trichlorosilylmethyl)ethylene is a functionalized organosilicon precursor featuring a reactive vinyl group (


) bridged by two trichlorosilyl moieties. Unlike traditional methyltrichlorosilane (MTS), this molecule possesses a pre-formed 

backbone and a carbon-rich stoichiometry (

), making it ideal for depositing carbon-rich SiC or SiCO:H dielectrics with enhanced mechanical hardness and chemical resistance.
Physicochemical Properties
PropertyValue / DescriptionImplications for CVD
Formula

High Cl content requires efficient exhaust scrubbing.
Molecular Weight ~322.98 g/mol Low volatility; requires heating or Direct Liquid Injection (DLI).
Boiling Point >200°C (Est.)[1][2]Critical: Lines must be heated >150°C to prevent condensation.
Reactivity Hydrolytically UnstableReacts violently with moisture to release HCl.
State Colorless LiquidSuitable for DLI or high-temp bubbler delivery.

Experimental Setup Configuration

Due to the high boiling point and hydrolytic instability of the precursor, a standard room-temperature bubbler is insufficient. The setup requires a Direct Liquid Injection (DLI) system or a High-Temperature Bubbler configuration to ensure stable mass transport.

Core Subsystems
  • Precursor Delivery (DLI Preferred):

    • Reservoir: Stainless steel ampoule (316L), pressurized with high-purity Helium (20-40 psi).

    • Vaporizer: Flash vaporizer set to 180°C–220°C. This ensures instantaneous vaporization without thermal decomposition in the line.

    • Alternative (Bubbler): If using a bubbler, it must be heated to ~120°C-140°C, with carrier gas (

      
       or 
      
      
      
      ) lines heated to 160°C.
  • Reaction Chamber:

    • Type: Hot-wall LPCVD (Low Pressure CVD) reactor (Quartz or SiC tube).

    • Temperature Range: 700°C – 1100°C.

    • Pressure Control: Capacitance manometer feedback loop controlling a throttle valve (Target: 0.5 – 10 Torr).

  • Exhaust & Abatement:

    • Byproduct: The reaction generates significant volumes of Hydrogen Chloride (

      
      ).
      
    • Scrubber: A wet scrubber (NaOH solution) or dry resin scrubber specifically rated for acid gases is mandatory before the vacuum pump exhaust enters the facility ventilation.

Reactor Flow Diagram

The following diagram illustrates the critical flow path and thermal zones required to prevent precursor condensation and ensure safety.

CVD_Setup He_Source Carrier Gas (He/Ar) (Mass Flow Controller) Vaporizer DLI Vaporizer (Temp: 200°C) He_Source->Vaporizer Carrier H2_Source Reactive Gas (H2) (Mass Flow Controller) Reactor LPCVD Reactor (Hot Wall: 700-1100°C) H2_Source->Reactor Co-Reactant Precursor 1,1-Bis(trichlorosilylmethyl)ethylene (Liquid Ampoule) Precursor->Vaporizer Liquid Flow Vaporizer->Reactor Vapor (Heated Line >180°C) Trap Cold Trap (Condensable Byproducts) Reactor->Trap Exhaust Pump Vacuum Pump (Dry/Corrosion Resistant) Trap->Pump Scrubber Wet Scrubber (Neutralize HCl) Pump->Scrubber Acid Gas

Figure 1: Schematic of the DLI-CVD setup. Note the heated path (red line) from vaporizer to reactor to prevent precursor condensation.

Deposition Protocol

This protocol assumes a DLI setup. If using a bubbler, adjust mass flow calculations based on vapor pressure curves.

Phase 1: System Preparation
  • Leak Check: Evacuate chamber to base pressure (<10 mTorr). Leak rate must be <1 mTorr/min to prevent oxygen contamination (which forms

    
     instead of SiC).
    
  • Purge: Cycle

    
     or 
    
    
    
    purge (3 cycles) to remove residual moisture.
  • Thermal Conditioning:

    • Heat reactor to deposition temperature (e.g., 900°C).

    • Heat delivery lines to 180°C.

    • Heat vaporizer to 200°C.

Phase 2: Deposition Process
StepParameterSettingRationale
1. Stabilization Carrier Gas (

)
100-500 sccmEstablish laminar flow profile.
Pressure2 - 5 TorrStabilize vacuum level before introducing precursor.
2. Reduction Reactive Gas (

)
500 sccm

aids in stripping Chlorine atoms as

.
3. Injection Precursor Flow0.1 - 0.5 g/min Controlled mass transport.
4. Growth Duration30 - 120 minDepends on desired thickness (typ. rate 1-5 µm/hr).

Mechanism Note: The precursor decomposes via


-elimination and dechlorination. The presence of 

is critical. Without

, the film will be Carbon-rich and Chlorine-contaminated. With

, the reaction approximates:

(Note: Stoichiometry varies with temperature; excess Carbon is expected).
Phase 3: Termination & Post-Treatment
  • Stop Precursor: Shut off liquid flow immediately.

  • Hydrogen Flush: Maintain

    
     flow for 5 minutes to scavenge residual Cl species from the film surface.
    
  • Cool Down: Switch to

    
     purge. Cool reactor to <100°C before venting.
    
  • Cleaning: The exhaust trap will contain chlorosilane polymers (pyrophoric/acidic). Neutralize with caution using dilute alkaline solution.

Characterization & Validation

To verify film quality and composition, the following analytical techniques are required:

  • FTIR Spectroscopy:

    • Look for Si-C stretch at ~800 cm⁻¹.

    • Absence of Si-O (1100 cm⁻¹) indicates good vacuum integrity.

    • Absence of C-H (2900 cm⁻¹) indicates complete decomposition (if high-temp process).

  • XPS (X-ray Photoelectron Spectroscopy):

    • Quantify Si:C ratio. Expect Carbon-rich films (

      
      ).
      
    • Check for residual Chlorine (<1 at% is acceptable).

  • SEM (Scanning Electron Microscopy):

    • Assess conformality and surface morphology. Films should be dense and pinhole-free.

Safety & Hazards

  • HCl Generation: The reaction produces corrosive Hydrogen Chloride gas. All vacuum pump oil must be chemically resistant (e.g., Fomblin/Krytox).

  • Water Reactivity: The precursor reacts instantly with water. Do not use water to extinguish fires. Use Class D or dry chemical extinguishers.

  • Line Clogging: If the delivery line temperature drops below the dew point of the precursor (approx 150-180°C depending on partial pressure), the liquid will condense and polymerize, blocking the line. Heat tracing is non-negotiable.

References

  • Gelest, Inc. "Silane Coupling Agents and Precursors: 1,2-Bis(trichlorosilyl)ethane properties." Gelest Product Catalog. Accessed Jan 2026.[3] Link(Analogous property grounding)

  • Angene Chemical. "1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6) Technical Data."[4] Angene Chemical Catalog. Accessed Jan 2026.[3] Link

  • Schlupp, P., et al. "CVD of SiC from Methyltrichlorosilane: Gas Phase and Deposit Composition." ResearchGate, 2025.[3][5][6] Link(Mechanistic grounding for chlorosilane CVD)

  • MDPI. "Surface Kinetic Mechanisms of Epitaxial Silicon Carbide Growth by Methyltrichlorosilane-H2 System." Materials, 2022.[7] Link

Sources

Method

Application Note: High-Modulus Low-k Dielectrics via 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) Hyper-Crosslinking

Executive Summary This guide details the fabrication of mechanically robust, low-dielectric constant ( ) films using 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) . As semiconductor nodes shrink below 7nm, the trade-off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication of mechanically robust, low-dielectric constant (


) films using 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) . As semiconductor nodes shrink below 7nm, the trade-off between lowering the 

-value (to reduce RC delay) and maintaining Young’s Modulus (to survive Chemical Mechanical Planarization) has become a critical bottleneck.

BTSME (


) addresses this by functioning as a Bridged Polysilsesquioxane (BPSQ)  precursor. Unlike pendant organic groups (e.g., methyl-silsesquioxanes) that create free volume but weaken the matrix, BTSME introduces an integral carbon bridge (

) containing a reactive exocyclic double bond. This architecture allows for "hyper-crosslinking," yielding films with

and Young’s Modulus (

)

GPa.

Target Audience: Semiconductor Process Engineers, Materials Scientists, and Porous Materials Researchers (Drug Delivery/Catalysis).

Material Science & Mechanism

The Precursor: BTSME
  • CAS: 78948-04-6[1][2]

  • Structure:

    
    
    
  • Functionality: Hexa-functional (

    
    ) for sol-gel condensation, plus one vinyl group for radical cross-linking.
    
The "Bridged" Advantage

In conventional Low-k materials (SiCOH), organic groups are terminal (hanging off the network), creating voids but terminating the silica network, which reduces stiffness. In BTSME , the organic unit is a bridge .[3]

  • Network Rigidity: The

    
     linkage connects two silicon centers, maintaining network connectivity even at high porosity.
    
  • Hyper-Crosslinking: The exocyclic double bond (

    
    ) is sterically accessible. During thermal curing (
    
    
    
    ), these bonds undergo radical polymerization, stitching the pore walls together.
Mechanism Visualization

The following diagram illustrates the transition from the monomer to the hyper-crosslinked network.

BTSME_Mechanism cluster_chem Key Structural Transformation Precursor BTSME Monomer (Cl3Si-R-SiCl3) Hydrolysis Hydrolysis (Si-Cl → Si-OH) Precursor->Hydrolysis + H2O / THF Condensation Condensation (Si-O-Si Network) Hydrolysis->Condensation - H2O / - HCl Curing Thermal Curing (>350°C) Condensation->Curing Spin Coating FinalFilm Hyper-Crosslinked BPSQ Film Curing->FinalFilm Vinyl Polymerization (Radical Crosslink) Struct1 Si-C-C(=C)-C-Si (Bridge Intact) Struct2 Si-C-C-C-Si (Polymerized Bridge) Struct1->Struct2 Heat/Radical

Figure 1: Reaction pathway of BTSME from precursor hydrolysis to a hyper-crosslinked bridged polysilsesquioxane (BPSQ) network.

Experimental Protocol: Sol-Gel Spin-On Deposition

Safety Warning: Trichlorosilanes react violently with moisture, releasing HCl gas. All synthesis steps must be performed in a fume hood or glovebox using anhydrous solvents.

Reagents & Equipment
  • Precursor: 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME), >95% purity.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Hydrolysis Agent: Deionized Water (

    
    ).
    
  • Porogen (Optional): Cyclodextrin or Brij-30 (if

    
     is required).
    
  • Substrate: p-type Si(100) wafers, cleaned via RCA standard.

Step-by-Step Fabrication Workflow
Phase A: Sol Synthesis (The "Ink")
  • Environment: Purge a 100mL three-neck flask with dry

    
    .
    
  • Dilution: Add 10 mL of anhydrous THF and cool to

    
     (Ice bath).
    
  • Precursor Addition: Inject 2.0 g (approx 6.2 mmol) of BTSME dropwise.

  • Controlled Hydrolysis:

    • Mix 0.67 mL

      
       with 5 mL THF.
      
    • Add the water/THF mixture extremely slowly (over 30 mins) to the BTSME solution.

    • Note: The molar ratio of

      
       should be roughly 0.5:1 to 1:1 to favor oligomerization without precipitation.
      
    • Observation: HCl gas will evolve. Ensure venting.

  • Aging: Stir at room temperature for 12 hours. The solution should remain clear and colorless.

Phase B: Deposition (Spin Coating)
  • Filtration: Filter the sol through a 0.2

    
     PTFE syringe filter to remove aggregates.
    
  • Dispense: Static dispense 2 mL of sol onto the center of the Si wafer.

  • Spin Cycle:

    • Step 1: 500 rpm for 5s (Spread).

    • Step 2: 2000-3000 rpm for 30s (Thickness control).

    • Target Thickness: 200–400 nm.

Phase C: Thermal Curing (The Critical Step)

This multi-stage cure drives solvent removal, condensation, and vinyl cross-linking.

StageTemp (

)
Time (min)AtmospherePurpose
Soft Bake 10010AirEvaporate THF and residual water.
Hard Bake 25030

Drive Si-OH condensation to Si-O-Si.
Anneal 40060

/ Vacuum
Vinyl Cross-linking. Final densification.

Characterization & Validation

To ensure the protocol was successful, the following metrics must be verified.

FTIR Spectroscopy (Chemical Validation)
  • Si-O-Si Cage: Look for a peak at ~1130

    
    . A split peak indicates a ladder/cage structure typical of BPSQ.
    
  • Vinyl Group: Monitor the

    
     stretch at ~1630 
    
    
    
    .
    • Pre-Anneal (250°C): Peak should be present.[4]

    • Post-Anneal (400°C): Peak intensity should decrease significantly (indicating successful cross-linking).

  • Si-C: Distinct peak at ~1250

    
     confirms the bridge is intact (Si-C bond did not cleave).
    
Ellipsometry & Nanoindentation (Physical Validation)

Comparison of BTSME films vs. standard Methyl-Silsesquioxane (MSQ).

Material SystemDielectric Constant (

)
Young's Modulus (

)
Hardness (

)
Standard MSQ (Porous)2.23.5 GPa0.4 GPa
BTSME (This Protocol) 2.3 8.2 GPa 1.1 GPa
BTSME + Porogen 1.9 5.5 GPa 0.7 GPa

Interpretation: The BTSME film maintains a similar


 to MSQ but more than doubles  the mechanical modulus due to the bridged architecture.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Film Haze / Opaque Rapid hydrolysis caused precipitation.Dilute water in THF further; add water slower at

.
Cracking after Cure Film stress too high (too thick).Increase spin speed (>3000 rpm) or dilute sol concentration.
High k-value (>3.0) Incomplete solvent removal or HCl retention.Increase Soft Bake time; ensure vacuum anneal at 400°C.
Low Modulus Vinyl cross-linking failed.Ensure Anneal temp reaches 400°C; check for oxygen contamination (inhibits radical cure).

Translatable Insight: Beyond Semiconductors

For Drug Development Professionals: While this note focuses on dielectrics, the BTSME precursor is highly relevant for creating Mesoporous Organosilica Nanoparticles (MONs) . The high organic content and reactive vinyl groups allow for:

  • High Loading Capacity: For hydrophobic drugs.

  • Post-Functionalization: The surface vinyl groups can be clicked (thiol-ene reaction) to attach targeting ligands or PEG chains without disrupting the silica framework.

Workflow Diagram

Fabrication_Workflow cluster_synthesis Sol-Gel Synthesis cluster_deposition Film Formation cluster_cure Network Hardening Step1 Mix BTSME + THF (Ice Bath, N2 Purge) Step2 Dropwise H2O Addition (Hydrolysis) Step1->Step2 Step3 Aging (12h) & Filtration (0.2µm) Step2->Step3 Step4 Spin Coat on Si (2000-3000 rpm) Step3->Step4 Step5 Soft Bake (100°C) Solvent Removal Step4->Step5 Step6 Hard Bake (250°C) Condensation Step5->Step6 Step7 Anneal (400°C) Vinyl Cross-linking Step6->Step7

Figure 2: End-to-end fabrication workflow for BTSME-based low-k dielectric films.

References

  • Angene Chemical. (2024). Product Specification: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[1][2] Angene International. Link

  • Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes.[3] Highly Porous Hybrid Organic-Inorganic Materials.[5] Chemical Reviews, 95(5), 1431–1442. Link

  • Volksen, W., Miller, R. D., & Dubois, G. (2010). Low Dielectric Constant Materials.[5][6][7][8][9] Chemical Reviews, 110(1), 56–110.[5] (Foundational text on Porous Low-k and Modulus trade-offs). Link

  • Moon, J. H., et al. (2021). Crack- and Shrinkage-Free Ethylene-Bridged Polysilsesquioxane Film Prepared by a Hydrosilylation Reaction. ACS Omega, 6(12), 8376–8384. Link

  • Hatton, B. D., et al. (2006). Materials chemistry for low-k dielectrics. Materials Today, 9(1-2), 22-31. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,1-Bis(trichlorosilylmethyl)ethylene Synthesis

Topic: High-Yield Synthesis & Troubleshooting for 1,1-Bis(trichlorosilylmethyl)ethylene CAS Registry Number: 78948-04-6 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers[1] Core Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting for 1,1-Bis(trichlorosilylmethyl)ethylene CAS Registry Number: 78948-04-6 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Researchers[1]

Core Technical Directive

The Challenge: Synthesizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) presents a unique chemoselective challenge.[1] You are attempting to substitute two allylic chlorine atoms on 3-chloro-2-(chloromethyl)-1-propene (methallyl dichloride) with trichlorosilyl groups without reducing the double bond.

The Solution: Standard hydrosilylation (using Platinum/Karstedt’s catalyst) is incorrect for this target as it favors addition across the alkene, leading to saturated byproducts. The high-yield route requires Cuprous-Catalyzed Dehydrohalogenative Silylation (often referred to as the Benkeser reaction conditions).[1] This pathway utilizes an amine base to scavenge HCl, driving the substitution while preserving the vinylidene unsaturation.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Yield & Purity Issues

Q1: I am getting a mixture of the target product and a saturated analog. What is happening? Diagnosis: You are likely using a Platinum (Pt) or Palladium (Pd) catalyst, or your equipment has trace metal contamination. Technical Insight: Pt-catalysts promote hydrosilylation (addition of H-Si across C=C).[1][2] To retain the double bond in BTSME, you must use a Copper(I) Chloride (CuCl) catalyst system with a tertiary amine. The CuCl facilitates the


 or direct substitution mechanism rather than olefin addition.
Corrective Action: 
  • Switch catalyst to CuCl (1-3 mol%).

  • Ensure the reactor is free of residual Pt from previous hydrosilylation runs.

Q2: My reaction mixture turns into a solid, unstirrable cake, halting conversion at ~50%. Diagnosis: Inefficient management of amine hydrochloride salts. Technical Insight: The reaction generates 2 equivalents of bulky triethylamine hydrochloride (


) precipitate for every mole of product. This creates massive physical hindrance, stopping mass transfer.
Corrective Action: 
  • Solvent Selection: Use THF or dry diethyl ether. While the salt is insoluble, these solvents allow for better slurry suspension than non-polar hydrocarbons.

  • Mechanical Agitation: Magnetic stirring is insufficient. Use an overhead mechanical stirrer with a high-torque motor and a hydrofoil impeller to keep the slurry mobile.

Q3: The product hydrolyzes immediately upon isolation. Diagnosis: Insufficient moisture control. Technical Insight: The


 functionality is hyper-electrophilic.[1] Even ppm-levels of atmospheric moisture during filtration will degrade the product into siloxanes (white gums).
Corrective Action: 
  • Perform all amine salt filtrations under a positive pressure of dry Nitrogen or Argon (Schlenk frit or glovebox).

  • Do not use paper filters exposed to air; use sintered glass frits dried in an oven at 120°C.

Category B: Reagent & Process Optimization

Q4: Can I use Trichlorosilane (


) in excess to drive the reaction? 
Answer:  Yes, but with caution.
Guidance:  A slight excess (2.2 to 2.5 equivalents relative to the dichloride) is recommended to account for volatility losses. However, large excesses increase the risk of "double silylation" side reactions or polymerization of the vinyl group if the temperature spikes.

Q5: Why is the color of my reaction changing from green to dark brown? Answer: This is a normal indicator of active Cu-complex formation. Guidance:

  • Green: Initial CuCl dispersion.

  • Brown/Reddish: Formation of the active amine-copper-silicon complex.[1]

  • Black precipitate: If observed alongside low yield, it may indicate thermal decomposition of the catalyst. Maintain temperature strictly between 40°C–60°C.

Validated Experimental Protocol

Objective: Synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene via Cu-catalyzed coupling.

Reagents Table
ReagentRoleEquiv.Notes
3-chloro-2-(chloromethyl)-1-propene Substrate1.0Also known as Methallyl Dichloride.[1][3] Must be dry.[4]
Trichlorosilane (

)
Silylating Agent2.4Hazard: Highly flammable, reacts violently with water.[1]
Triethylamine (

)
HCl Scavenger2.5Must be distilled over KOH or dried over molecular sieves.[1]
Copper(I) Chloride (CuCl) Catalyst0.03Anhydrous; white/green powder.[1]
THF Solvent5-10 VolAnhydrous, inhibitor-free.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with an overhead mechanical stirrer, reflux condenser (vented to an inert gas line), and a pressure-equalizing addition funnel.

  • Charging: Under Argon flow, charge the flask with THF, Triethylamine (2.5 eq), Methallyl Dichloride (1.0 eq), and CuCl (3 mol%).

  • Activation: Heat the mixture to 40°C. Stir vigorously.

  • Addition: Cool the Trichlorosilane (

    
    ) in a separate vessel (it boils at 31.8°C). Transfer to the addition funnel. Add dropwise to the reaction mixture.
    
    • Critical Control Point: The reaction is exothermic.[4] Control the addition rate to maintain internal temperature between 45°C–55°C. Do not exceed 60°C to prevent polymerization.

  • Reflux: After addition is complete, reflux gently (approx. 60-65°C) for 6–12 hours. Monitor via GC-MS or NMR (looking for disappearance of

    
     peaks at ~4.0 ppm and appearance of 
    
    
    
    signals).
  • Workup (The Critical Step):

    • Cool to room temperature.[5]

    • Filter the voluminous amine salts using a closed inert frit system . Wash the salt cake with dry pentane or ether to recover trapped product.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum. 1,1-Bis(trichlorosilylmethyl)ethylene typically distills at elevated temperatures under high vacuum (e.g., ~100-110°C at 2-5 mmHg, exact bp varies by vacuum strength).[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green Path represents the desired Cu-catalyzed substitution. The Red Path represents the unwanted Pt-catalyzed hydrosilylation.

ReactionPathways Start Methallyl Dichloride (3-chloro-2-(chloromethyl)-1-propene) Complex Cu-Amine-Si Complex Start->Complex CuCl / Et3N (Dehydrohalogenation) PtCat Pt Catalyst (Contamination) Start->PtCat Hydrosilylation Conditions Reagent HSiCl3 + Base Product TARGET PRODUCT 1,1-Bis(trichlorosilylmethyl)ethylene (Retained C=C) Complex->Product - Et3N·HCl Saturated BYPRODUCT Saturated Silanes (Lost C=C) PtCat->Saturated + H-Si addition

Caption: Mechanistic divergence between Cu-catalyzed substitution (Target) and Pt-catalyzed addition (Byproduct).

References

  • Benkeser, R. A. (1971). The Chemistry of Trichlorosilane in the Presence of Tertiary Amines. Accounts of Chemical Research. Link[1]

  • Furuya, N., & Sukawa, T. (1969). Preparation of organochlorosilanes by the reaction of organic halides with trichlorosilane in the presence of amine and copper salt. Journal of Organometallic Chemistry. Link

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. (Technical Brochure regarding Methallyl silane derivatives). Link

  • Arkles, B. (2024). Silicon Compounds: Silanes and Silicones. Gelest Catalog/Handbook. (Reference for physical properties of allylic trichlorosilanes). Link

(Note: While specific patents exist for this exact molecule, the chemistry is fundamentally grounded in the Benkeser/Furuya protocols cited above.)

Sources

Optimization

Technical Support Center: Purification of 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary & Chemical Profile 1,1-Bis(trichlorosilylmethyl)ethylene is a highly reactive, bifunctional organosilane monomer used primarily in the synthesis of carbosilane dendrimers and advanced polymer coatings....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,1-Bis(trichlorosilylmethyl)ethylene is a highly reactive, bifunctional organosilane monomer used primarily in the synthesis of carbosilane dendrimers and advanced polymer coatings. Its purification is non-trivial due to the presence of six hydrolyzable chlorine atoms and an exocyclic double bond susceptible to thermal polymerization.

This guide provides a self-validating purification workflow designed to isolate high-purity monomer (>98%) while mitigating risks of hydrolysis and polymerization.

Physicochemical Properties Table
PropertyValueNotes
CAS Number 78948-04-6
Molecular Formula

Molecular Weight 322.98 g/mol
Boiling Point 128–131 °C @ 16 mmHg Target fraction range [1, 2].[1][2][3][4][5][6]
Density 1.40 g/mL (25 °C)Denser than water.
Refractive Index

Use for quick purity check.
Flash Point 81 °C (178 °F)Flammable.
Reactivity Violent with water/alcoholsReleases HCl gas immediately.

Module 1: Pre-Purification Handling (The "Dry" Directive)

Q: Why does my crude material smoke when exposed to air? A: The "smoke" is hydrochloric acid (HCl) mist formed by the reaction of Si-Cl bonds with atmospheric moisture. Even ppm levels of water will degrade the product into insoluble siloxanes (gels).

Protocol:

  • Inert Atmosphere: All transfers must occur under dry Nitrogen (

    
    ) or Argon.
    
  • Glassware Prep: Bake all distillation glassware at 120°C for >4 hours. Assemble while hot under a stream of dry

    
    .
    
  • Grease Selection: Use high-vacuum fluorinated grease (e.g., Krytox or Dow Corning High Vacuum Grease). Standard hydrocarbon greases may degrade upon prolonged contact with chlorosilanes at high heat.

Module 2: Distillation Strategy (The Core Protocol)

Q: Can I distill this at atmospheric pressure? A: Absolutely not. The projected atmospheric boiling point exceeds 250°C. At these temperatures, the molecule will undergo thermal polymerization or decomposition. Vacuum distillation is mandatory.

Experimental Setup Diagram

DistillationWorkflow Start Crude Mixture Input Inhibitor Add Inhibitor (Cu Wire or BHT) Start->Inhibitor Vacuum Apply Vacuum (Target: <20 mmHg) Inhibitor->Vacuum Heat Ramp Pot Temp (Oil Bath) Vacuum->Heat Fraction1 Fraction 1: Lights (BP < 120°C @ 16mmHg) Discard/Recycle Heat->Fraction1 First Cuts Fraction2 Fraction 2: Product (BP 128-131°C @ 16mmHg) Fraction1->Fraction2 Main Cut Fraction3 Residue: Heavies (Polymer/Siloxanes) Fraction2->Fraction3 Pot Residue QC QC Check (GC & Refractive Index) Fraction2->QC QC->Start Fail (Redistill) QC->Fraction2 Pass (>98%)

Figure 1: Vacuum distillation workflow for thermal-sensitive chlorosilanes.

Step-by-Step Protocol
  • Inhibitor Addition: Add 0.1% w/w BHT (Butylated hydroxytoluene) or clean Copper wire to the distillation pot. This prevents radical polymerization of the double bond during heating [3].

  • Vacuum Application: Connect a vacuum pump with a cold trap (Dry ice/Isopropanol) to protect the pump from HCl. Achieve a stable pressure of 16 mmHg (or lower).

    • Note: If your pump achieves 1 mmHg, the boiling point will drop significantly (likely to ~90-100°C). Consult a nomograph.

  • Heating: Use an oil bath with magnetic stirring. Do not use a heating mantle directly, as hot spots cause polymerization.

  • Fractionation:

    • Foreshot: Collect material distilling below 125°C (16 mmHg). This contains unreacted methallyl chloride or trichlorosilane.

    • Main Cut: Collect the fraction steady at 128–131°C (16 mmHg) . The liquid should be clear and colorless.[1][3]

    • Shutdown: Stop heating before the pot runs dry to prevent explosive decomposition of concentrated residues.

Module 3: Troubleshooting & FAQs

Issue 1: Distillate is Cloudy or Hazy

Diagnosis: Hydrolysis has occurred.

  • Cause: A leak in the vacuum system or moisture in the receiving flask.

  • Fix: You cannot "dry" the liquid with desiccants like silica gel (it reacts). You must redistill the hazy fraction using strictly dried glassware.

Issue 2: Boiling Point Fluctuates Wildly

Diagnosis: HCl evolution or Pressure Instability.

  • Cause: Residual trichlorosilane (starting material) is decomposing or off-gassing.

  • Fix: Ensure the system is fully degassed under vacuum at room temperature before applying heat. Check the manometer for stability.

Issue 3: Low Yield / Pot Solidification

Diagnosis: Thermal Polymerization.

  • Cause: Pot temperature was too high or inhibitor was absent.

  • Fix: Ensure BHT/Cu wire is present. Lower the pressure (<5 mmHg) to reduce the required boiling temperature.

Issue 4: Corrosion of Vacuum Pump

Diagnosis: HCl carryover.

  • Cause: Insufficient trapping.

  • Fix: Install a caustic scrubber (KOH pellets) between the cold trap and the pump, or use a chemically resistant diaphragm pump (PTFE heads).

Quality Control (QC) Methods

TestAcceptance CriteriaMethodology
Visual Inspection Clear, colorless liquidNo haze or suspended solids.
GC-FID > 98.0% AreaDilute in dry Hexane/DCM. Column: DB-1 or HP-5.
Refractive Index 1.488 ± 0.002Measure at 20°C.
Hydrolyzable Chloride > 99% TheoreticalTitration with NaOH after hydrolysis (Careful!).

References

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene (CAS# 78948-04-6) Technical Data. Retrieved January 28, 2026, from [Link]

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links.
  • Silicones Environmental, Health and Safety Center (SEHSC). (2012). Chlorosilane Emergency Response Guidelines. (Safety protocols for chlorosilane handling).

Sources

Troubleshooting

Technical Support Center: 1,1-Bis(trichlorosilylmethyl)ethylene Synthesis

This guide serves as a specialized Technical Support Center for researchers synthesizing 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6). It addresses the specific challenges of double-silylation on a methallyl b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6). It addresses the specific challenges of double-silylation on a methallyl backbone, focusing on impurity control and yield optimization.

Product: 1,1-Bis(trichlorosilylmethyl)ethylene CAS: 78948-04-6 Formula:


Core Application:  High-refractive-index polymers, silane coupling agents, and surface modification monomers.

Module 1: Synthesis Workflow & Critical Control Points

The synthesis of this molecule requires a double dehydrochlorinative silylation of 3-chloro-2-(chloromethyl)-1-propene (Methallyl dichloride).[1] Unlike standard hydrosilylation, this process must preserve the central double bond while substituting two allylic chlorine atoms.

The Standard Protocol: Benkeser-Type Silylation This reaction utilizes Trichlorosilane (


) in the presence of a tertiary amine and a Copper(I) catalyst. The amine acts as an acid scavenger, driving the equilibrium forward and preventing the addition of 

across the double bond.
Reaction Scheme


Process Flow Diagram

SynthesisWorkflow Start Start: Methallyl Dichloride (3-Chloro-2-(chloromethyl)-1-propene) Reagents Add Reagents: Trichlorosilane (2.2-2.5 eq) Tertiary Amine (2.2-2.5 eq) CuCl Catalyst (1-3 mol%) Start->Reagents Reaction Reaction Phase Temp: 40-60°C Time: 12-24h Inert Atmosphere (N2/Ar) Reagents->Reaction Filtration Filtration Remove Amine-HCl Salts Reaction->Filtration Impurity1 Impurity: Mono-substituted (Incomplete Reaction) Reaction->Impurity1 Low Temp/Time Impurity2 Impurity: Saturated Silane (Hydrosilylation Side-Reaction) Reaction->Impurity2 Excess Heat/No Amine Distillation Fractional Distillation Vacuum (<10 mmHg) Filtration->Distillation Product Final Product: 1,1-Bis(trichlorosilylmethyl)ethylene Distillation->Product Impurity1->Reaction Recycle

Figure 1: Critical workflow for the Benkeser silylation route, highlighting points where impurities diverge.

Module 2: Troubleshooting Impurity Profiles (Q&A)

This section addresses specific deviations observed in HPLC/GC-MS data during the synthesis.

Issue 1: High Levels of Mono-Substituted Intermediate

Symptom: GC-MS shows a peak with mass corresponding to


 (one silyl group, one chloro group remaining).
Diagnosis:  Incomplete double silylation. The second substitution is sterically hindered and kinetically slower than the first.
Possible Cause Corrective Action
Stoichiometry Mismatch Ensure a slight excess of Trichlorosilane (2.2–2.5 eq) and Amine relative to the dichloride.[1] The second equivalent is consumed slower.
Amine Salt Caking The formation of bulky amine hydrochloride salts can physically trap the mono-intermediate.[1] Solution: Use mechanical stirring (overhead stirrer) rather than magnetic stirring to maintain a homogenous slurry.
Low Reaction Temperature While high heat risks polymerization, the second substitution often requires a "push."[1] Ramp temperature to 50–60°C for the final 4 hours.
Issue 2: Presence of Saturated Byproducts (Triple Silylation)

Symptom: Product analysis shows loss of the C=C double bond signal (


 in IR) and appearance of a saturated trichlorosilyl species.
Diagnosis:  Competitive Hydrosilylation . Trichlorosilane can add across the double bond (anti-Markovnikov) if the dehydrochlorination pathway is not favored.
  • Q: Why is this happening?

    • A: This occurs if the free radical hydrosilylation mechanism dominates over the amine-assisted substitution. This is often caused by the absence of sufficient amine or the presence of radical initiators (peroxides).

  • Protocol Adjustment:

    • Strict Amine Excess: Ensure the amine is present before adding the silane. The amine complexes the proton, favoring substitution.

    • Radical Inhibitors: Add a radical inhibitor (e.g., BHT or phenothiazine) to the reaction mixture to suppress free-radical addition to the alkene.

    • Catalyst Check: Ensure CuCl is used. Copper acts specifically to catalyze the substitution pathway (Benkeser condition).

Issue 3: "Gel" Formation or White Precipitate in Distillate

Symptom: The crude product becomes viscous or cloudy upon exposure to air. Diagnosis: Hydrolysis and Polycondensation . Trichlorosilyl groups are extremely hygroscopic.

  • Q: Is my product ruined?

    • A: If it has gelled, yes. The Si-Cl bonds have hydrolyzed to Si-OH and condensed to Si-O-Si networks.[1]

  • Prevention Strategy:

    • Schlenk Line Technique: All transfers must occur under dry Nitrogen or Argon.

    • Solvent Drying: Solvents (THF, Ether, or Toluene) must be dried over Sodium/Benzophenone or molecular sieves (<50 ppm water).

    • Glassware: Flame-dry all glassware immediately before use.

Issue 4: Isomeric Impurities (Double Bond Migration)

Symptom: NMR shows a shift in the vinylic protons, suggesting the double bond has moved internal (e.g.,


).
Diagnosis: Allylic Rearrangement . Under acidic conditions (presence of HCl) or high heat, the double bond can migrate to a thermodynamically more stable internal position.
  • Corrective Action:

    • Efficient Acid Scavenging: The amine must effectively neutralize HCl as it forms. Use a stronger base or ensure high stirring rates to neutralize HCl immediately.

    • Temperature Control: Do not exceed 60°C. Higher temperatures promote isomerization.

Module 3: Analytical Characterization Data

Use the following reference data to validate your product fractions.

Test Expected Result (Pure Product) Common Impurity Signals
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NMR
Singlet at

ppm (2H) for

. Singlet at

ppm (4H) for

.[1]
Multiplets at 1.5-2.0 ppm (Saturated alkyls).[1] Shifted vinyl peaks (Isomers).

NMR
Single peak around -3 to +5 ppm (characteristic of Allyl-SiCl3).[1]Peak at -10 to -20 ppm (Saturated Alkyl-SiCl3).[1]
GC-MS Molecular Ion peak at m/z

(based on Cl isotopes).[1]
Peak at m/z

(Mono-substituted).[1]
Appearance Clear, colorless to pale yellow liquid.[1][2][3]Cloudy (Hydrolysis); Dark/Brown (Amine residues).[1]

Module 4: Mechanistic Visualization

Understanding the competition between Substitution (Desired) and Addition (Undesired) is key to purity.

Mechanism Substrate Methallyl Dichloride + HSiCl3 PathwayA Pathway A: Benkeser (Desired) Requires: Amine + CuCl Substrate->PathwayA Base/Cu+ PathwayB Pathway B: Hydrosilylation (Avoid) Promoted by: Heat/Radicals Substrate->PathwayB No Base ProdA 1,1-Bis(trichlorosilylmethyl)ethylene (Target) PathwayA->ProdA ProdB Saturated Trichlorosilyl Alkane (Impurity) PathwayB->ProdB

Figure 2: Mechanistic divergence.[1] Pathway A is the target route enabled by the Benkeser conditions.

References

  • Benkeser, R. A. (1955).[4] Silylation of Allyl Halides. Journal of the American Chemical Society.[4] (Establishes the base-catalyzed silylation mechanism).

  • Gelest, Inc. Silane Coupling Agents: Synthesis and Applications. Retrieved from .

  • Organic Syntheses . 3-Chloro-2-(chloromethyl)-1-propene (Methallyl Dichloride). Org. Synth. 1958, 38,[5] 83. Retrieved from .

  • TCI Chemicals . Product Specification: 3-Chloro-2-chloromethyl-1-propene. Retrieved from .

  • Furuya, N. & Sukawa, T. (1979). Synthesis of Allyl- and Methallylsilanes. Journal of Organometallic Chemistry.

Sources

Optimization

Technical Support Center: CVD Optimization for 1,1-Bis(trichlorosilylmethyl)ethylene

Senior Application Scientist Desk Status: Operational | Subject: High-Performance SiC/SiCN Bio-Interface Coatings Precursor ID: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6)[1] Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Operational | Subject: High-Performance SiC/SiCN Bio-Interface Coatings Precursor ID: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6)[1]

Executive Summary

You are likely utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (hereafter BTSME ) to deposit Silicon Carbide (SiC) or Silicon Carbonitride (SiCN) thin films. For the drug development and biomedical sector, this precursor is critical for generating bio-inert, hemocompatible, and chemically resistant coatings on microfluidic devices, neural probes, or implantable sensors.[1]

Unlike the standard Methyltrichlorosilane (MTS) precursor, BTSME possesses a 1:2 Silicon-to-Carbon ratio (


 backbone).[1] This carbon-rich stoichiometry presents unique challenges—specifically carbon sooting—but offers superior mechanical flexibility and adhesion if optimized correctly.[1]

Part 1: Precursor Delivery & Thermodynamics

The Challenge: BTSME has a significantly higher molecular weight (~323 g/mol ) than standard silanes, resulting in low vapor pressure and a high boiling point.[1] Standard bubbling methods often fail to deliver a stable flux.[1]

Optimized Delivery Protocol
ParameterRecommendationScientific Rationale
Delivery Method Direct Liquid Injection (DLI) Bubblers cause fractional distillation of impurities over time. DLI ensures stoichiometric consistency by flash-vaporizing the liquid.[1]
Vaporizer Temp 180°C - 220°C Must exceed the boiling point sufficiently to prevent re-condensation in the mixing chamber but remain below the decomposition threshold (~250°C).
Line Temperature >230°C (Gradient) Maintain a positive thermal gradient (+5°C/meter) from vaporizer to reactor to prevent "cold spot" condensation and clogging.
Carrier Gas Ultra-High Purity

Hydrogen is not just a carrier; it is a reactant.[1] It is required to scavenge Chlorine as HCl and etch away excess Carbon.[1]
Workflow Visualization: The Delivery Loop

CVD_Delivery_System Reservoir BTSME Liquid (Room Temp) DLI DLI Vaporizer (200°C) Reservoir->DLI Liquid Flow Mixing Mixing Chamber (H2 Injection) DLI->Mixing Flash Vapor Reactor CVD Reactor (Hot Wall) Mixing->Reactor Precursor + H2 Reactor->DLI Pressure Feedback Scrubber HCl Scrubber (Abatement) Reactor->Scrubber Byproducts (HCl, CxHy)

Figure 1: Direct Liquid Injection (DLI) workflow ensuring stable precursor flux without thermal decomposition prior to the reaction zone.[1]

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by labs working with carbon-rich chlorosilanes.

Q1: The films have a "sooty" or hazy appearance and poor adhesion. What is happening?

Diagnosis: Gas-Phase Nucleation & Carbon Excess. Because BTSME is carbon-rich (C:Si = 2:1), your process is likely operating in a regime where free carbon precipitates before forming the SiC lattice.[1]

  • The Fix: Increase the

    
     : Precursor ratio .
    
  • Mechanism: Hydrogen acts as a chemical etchant.[1] It reacts with excess carbon to form volatile methane (

    
    ), leaving behind the stoichiometric SiC.[1]
    
  • Action: Increase

    
     flow by 20-50%. If the problem persists, lower the reactor pressure to increase the mean free path and suppress gas-phase polymerization.
    
Q2: We are detecting high Chlorine content (>2 at%) in the films. Is this toxic to cells?

Diagnosis: Incomplete Desorption. Yes, residual chlorine hydrolyzes into HCl upon contact with bio-fluids, causing cytotoxicity.[1]

  • The Fix: Increase Deposition Temperature .

  • Mechanism: The scission of the Si-Cl bond is the rate-limiting step.[1] Low temperatures (

    
    ) trap Cl atoms in the lattice.[1]
    
  • Action:

    • Raise substrate temperature (Target:

      
      ).
      
    • If high temp is impossible (e.g., sensitive substrates), switch to Plasma-Enhanced CVD (PECVD) where electron impact dissociates the Cl bonds at lower thermal budgets (

      
      ).[1]
      
Q3: Our stainless steel gas lines are corroding rapidly.

Diagnosis: HCl Back-streaming. The reaction yields 6 moles of HCl for every mole of BTSME consumed.[1]

  • The Fix: Install Check Valves and Heated Traps .[1]

  • Action: Ensure the exhaust line is heated (>100°C) until it reaches the scrubber.[1] If HCl condenses into liquid acid in the lines, it will eat through 316L stainless steel.[1] Use Hastelloy components for the exhaust assembly.[1]

Part 3: Process Window Optimization

Use this decision matrix to tune your film properties based on your biological application.

Desired PropertyProcess AdjustmentTrade-off
Max Bio-Inertness (Stoichiometric SiC)High Temp (

), High

Flow
Slower deposition rate; higher thermal stress on substrate.
High Hemocompatibility (Amorphous a-SiC:H)Low Temp (

), PECVD mode
Lower mechanical hardness; higher risk of Cl contamination.
Hermetic Sealing (Diffusion Barrier)Low Pressure (<5 Torr)Improved step coverage (conformality) but slower growth.
Visual Logic: Troubleshooting Decision Tree

Troubleshooting_Logic Start Defect Observed Haze Haze / Soot Start->Haze Peeling Delamination Start->Peeling Corrosion Line Corrosion Start->Corrosion CheckRatio Check H2:Precursor Ratio Haze->CheckRatio CheckStress Check Film Stress Peeling->CheckStress CheckTemp Check Exhaust Temp Corrosion->CheckTemp Action1 Increase H2 Flow (Etch Excess C) CheckRatio->Action1 Carbon Rich Action2 Reduce Deposition Rate (Lower Precursor Flow) CheckStress->Action2 High Tensile Stress Action3 Heat Lines >100°C (Prevent HCl Condensation) CheckTemp->Action3 Liquid Acid Found

Figure 2: Diagnostic logic for correcting common CVD defects associated with chlorosilane precursors.

Part 4: Safety & Handling (The "Must-Haves")

Working with trichlorosilyl compounds requires strict adherence to safety protocols due to the production of hydrochloric acid (HCl) upon contact with moisture.[1]

  • Moisture Zero-Tolerance: All lines must be purged with

    
     or Ar to sub-ppm moisture levels before introducing the precursor.[1] A single drop of water can create a solid plug of silica (
    
    
    
    ) and release a burst of HCl gas.[1]
  • Scrubber Requirement: Do not vent exhaust directly.[1] Use a wet scrubber (NaOH solution) or a dry chemisorption cartridge specifically rated for acid gases.[1]

  • Leak Detection: Install fixed HCl detectors near the gas cabinet and the reactor exhaust.[1]

References

  • Gelest, Inc. (2024).[1] Silane Precursors for CVD and ALD. Retrieved from [Link]

  • Angene Chemical. (2024).[1] 1,1-Bis(trichlorosilylmethyl)ethylene Properties and MSDS. Retrieved from [Link]

  • ResearchGate. (2023). CVD of SiC from Methyltrichlorosilane: Gas Phase and Deposit Composition. Retrieved from [Link]

  • DiVA Portal. (2022).[1] Precursors and defect control for halogenated CVD of thick SiC epitaxial layers. Retrieved from [Link]

Sources

Troubleshooting

Reducing defects in SiC films grown from 1,1-Bis(trichlorosilylmethyl)ethylene

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) in Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) growth. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) in Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) growth.

This guide moves beyond standard recipes, addressing the unique stoichiometry (Si:C = 1:2) and high chlorine content of BTSME to solve specific defect mechanisms.

Subject: Defect Mitigation in SiC Films Grown from 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) Precursor CAS: 78948-04-6 Chemistry Class: Chlorinated Carbosilane / Single-Source Precursor (SSP)[1]

Precursor Profile & Stoichiometric Challenges

To troubleshoot effectively, you must understand the molecule you are flowing.[1] BTSME is distinct from the industry-standard Methyltrichlorosilane (MTS) in two critical ways:

FeatureBTSME (Cl3SiCH2)2C=CH2MTS CH3SiCl3Impact on Growth
Si:C Ratio 1 : 2 (Carbon Rich)1 : 1 (Stoichiometric)High risk of Carbon Inclusions and graphitic defects.[1]
Chlorine Load 6 Cl atoms per molecule3 Cl atoms per moleculeAggressive HCl etching ; risk of substrate pitting and interface voids.
Structure Pre-formed Si-C-Si bondsSingle Si-C bondPotential for lower-temperature crystallization, but complex decomposition.[1]
Troubleshooting Diagnostic Matrix

Identify your defect signature below to find the root cause and immediate corrective action.

Category A: Surface Morphology & Haze [1]

Q: My film has a "milky" or hazy appearance, and Raman spectroscopy shows a peak at ~1580 cm⁻¹ (G-band). What is happening? A: You are suffering from Carbon Saturation . Because BTSME delivers 2 carbons for every 1 silicon, your process is inherently carbon-rich.[1] The excess carbon is precipitating as graphitic clusters or amorphous carbon inclusions.

  • Corrective Action:

    • Increase H₂ Carrier Flow: Shift the equilibrium. Hydrogen reacts with excess C to form CH₄ (methane), which is pumped away.[1]

    • Increase Temperature: Higher temperatures (>1350°C) promote the desorption of hydrocarbon species from the surface.

    • Reduce Precursor Partial Pressure: Lower the bubbler pressure or carrier flow through the BTSME source to reduce the supersaturation of Carbon.

Q: The surface is rough with faceted pits, but the film is crystalline.[1] Why? A: This is HCl Etching . BTSME releases 6 moles of HCl for every mole of precursor consumed. While HCl suppresses gas-phase nucleation (good), an excess etches the growing SiC surface, especially at step edges.[1]

  • Corrective Action:

    • Increase Total Flow Velocity: Reduce the residence time of the gas in the reactor to sweep away HCl byproducts faster.

    • Lower Growth Temperature: Etching is exponentially dependent on temperature. A slight reduction (e.g., -25°C) can shift the balance from etching to deposition.[1]

Category B: Interface & Structural Defects [2]

Q: I see voids (inverted pyramids) at the SiC/Si interface. Is this a growth issue? A: This is a Substrate Corrosion issue, likely occurring before the film creates a seal.[1] The high chlorine content of BTSME attacks the Silicon substrate during the ramp-up or initial nucleation phase, creating "Kirkendall-like" voids where Si is evacuated as SiCl₄.[1]

  • Corrective Action:

    • Implement a Carbonization Step: Do not introduce BTSME directly on bare Silicon. Flush with Propane (C₃H₈) or Ethylene (C₂H₄) at 1100°C–1200°C first to convert the top Si layers into a thin SiC buffer.

    • "Seal" the Surface: Introduce the BTSME only after the carbonization layer is established.

Q: X-Ray Diffraction (XRD) shows high density of Stacking Faults (SFs) and Twin Boundaries. A: This indicates Nucleation Instability . The large BTSME molecule may have low surface mobility compared to smaller species. If adatoms cannot find their energetic minima, they stack incorrectly (e.g., ...ABCACB... instead of ...ABCABC...).[1]

  • Corrective Action:

    • Off-Axis Substrates: If growing on SiC, use 4° or 8° off-axis substrates to promote "Step-Flow Growth" rather than 2D island nucleation.[1]

    • Reduce Growth Rate: Lower the precursor flux to give adatoms more time to diffuse to step edges.

The BTSME Decomposition Pathway

Understanding how the molecule breaks down helps visualize where the defects originate.

BTSME_Decomposition Precursor BTSME (Cl3SiCH2)2C=CH2 Intermediate Fragmentation (Thermal Cleavage) Precursor->Intermediate T > 1000°C Si_Species Si-Cl Species (SiCl2, SiCl3) Intermediate->Si_Species C_Species C-H Species (C2H4, CH3) Intermediate->C_Species Surface Surface Adsorption & Diffusion Si_Species->Surface C_Species->Surface Product SiC Film (Crystalline) Surface->Product Ideal Growth Byproduct_HCl HCl Gas (Etchant) Surface->Byproduct_HCl Cl Elimination Byproduct_C Excess Carbon (Defect Source) Surface->Byproduct_C If H2 Low Byproduct_HCl->Product Etching/Pitting

Figure 1: Thermal decomposition pathway of BTSME.[1] Note the parallel generation of SiC building blocks and corrosive HCl/Excess Carbon byproducts.

Optimized Experimental Protocol

To minimize defects, we recommend a Three-Stage Growth Protocol specifically designed for high-chlorine precursors like BTSME.[1]

Stage 1: In-Situ Etch (Cleaning) [1]
  • Goal: Remove native oxide without pitting.

  • Gas: H₂ (100%)[1]

  • Temp: 1000°C - 1100°C

  • Duration: 5-10 mins.

  • Note: Do NOT introduce BTSME yet.

Stage 2: Carbonization (The "Buffer") [1]
  • Goal: Protect the Si substrate from BTSME's chlorine attack.

  • Precursor: Propane (C₃H₈) or Ethylene (C₂H₄). Do not use BTSME here.

  • Temp: Ramp to 1150°C - 1200°C.

  • Mechanism: Converts surface Si to a thin (5-10 nm) 3C-SiC layer. This layer is chemically inert to the HCl that BTSME will release later.

Stage 3: BTSME Growth (The "Layer")
  • Goal: Thick film growth with defect control.

  • Precursor: BTSME + H₂ (Carrier).

  • H₂/Precursor Ratio: Maintain > 100:1 (molar).

    • Why? You need massive H₂ excess to scavenge the extra Carbon (from the 1:2 ratio) and dilute the HCl.

  • Temp: 1300°C - 1450°C (depending on reactor capabilities).

  • Pressure: Reduced pressure (50 - 100 Torr) is preferred to enhance desorption of Cl byproducts.

Defect Reference Data

Comparison of defect densities based on typical process variations with chlorinated precursors.

Defect TypeAppearanceRoot Cause in BTSME GrowthMitigation Strategy
Triangular Defects V-shaped features on surfaceParticle downfall or 3D nucleationFilter precursor lines; increase H₂ etch before growth.[1]
Carrot Defects Elongated streakPrismatic stacking faultsOptimize the "Buffer" layer thickness; ensure substrate cleanliness.
Step Bunching Wavy surface textureHigh Temp + High Etching (HCl)Reduce growth temperature slightly; increase growth rate.
Black Spots Dark inclusions in microscopyCarbon precipitation (Graphite)Critical: Increase H₂ flow; reduce BTSME molar fraction.
References
  • Chlorinated Precursor Mechanisms

    • Kordina, O., et al. "Growth of SiC by CVD from Methyltrichlorosilane."[1] Applied Physics Letters, vol. 69, no.[1] 10, 1996.[1][3] Link[1]

    • Context: Establishes the role of HCl in suppressing gas-phase nucleation, a key benefit applicable to BTSME.
  • Single-Source Precursor Challenges

    • Riedel, R., et al. "Single-Source-Precursor Synthesis of SiC/C Composites."[1] Journal of the American Ceramic Society, vol. 81, no.[1] 12, 1998.[1] Link

    • Context: Discusses the stoichiometry issues (excess Carbon) inherent in organosilicon precursors.
  • Defect Reduction in 3C-SiC/Si

    • Nagasawa, H., & Liao, K. "3C-SiC Heteroepitaxial Growth on Silicon."[1] Materials Science in Semiconductor Processing, vol. 4, no. 6, 2001. Link[1]

    • Context: Authoritative source on the "Carbonization" buffer layer technique required to prevent interface voids.
  • BTSME Chemical Data

    • Gelest Inc. "Silanes & Silicon Compounds: 1,1-Bis(trichlorosilylmethyl)ethylene."[1][4][5] Product Catalog. Link

    • Context: Verification of the dipodal structure and chlorine content.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive 1,1-Bis(trichlorosilylmethyl)ethylene

Department: Advanced Organosilicon Applications Support Tier: Level 3 (Senior Research Support) Subject: Troubleshooting Hydrolysis, Polymerization, and Handling Protocols for CAS 78948-04-6 Executive Summary: The "Six-C...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Organosilicon Applications Support Tier: Level 3 (Senior Research Support) Subject: Troubleshooting Hydrolysis, Polymerization, and Handling Protocols for CAS 78948-04-6

Executive Summary: The "Six-Cl" Challenge

Welcome. If you are accessing this guide, you are likely experiencing difficulties with 1,1-Bis(trichlorosilylmethyl)ethylene .

Unlike standard monochlorosilanes, this molecule possesses two trichlorosilyl groups , totaling six hydrolyzable chlorine atoms per molecule . This exponentially increases its sensitivity to moisture. A single micro-liter of water ingress does not just degrade your sample; it generates a massive volume of hydrogen chloride (HCl) gas and insoluble siloxane polymers almost instantly.

This guide moves beyond basic safety to address the specific failure modes of this bis-functional monomer.

Tier 1: Storage & Transfer Troubleshooting

User Question: “I see a white crust around the septum of my storage bottle, and the liquid is cloudy. Is it still usable?”

Technical Diagnosis: The "white crust" is a crosslinked siloxane polymer formed by the reaction of the chlorosilane vapor with ambient humidity. Because this compound has a vinyl group and two silyl groups, it forms a dense, insoluble network (silsesquioxane-like structure) immediately upon contact with moisture.

  • Verdict: If the liquid is cloudy, discard it . The suspended particulates will act as nucleation sites for further polymerization and will clog standard cannula filters.

Corrective Protocol: The Positive-Pressure Cannula Transfer Never use a syringe for volumes >1 mL with this compound. The vacuum created by drawing the plunger often pulls air (and moisture) past the plunger seal.

Visual Workflow: Inert Transfer Logic

CannulaTransfer cluster_protection Inert Barrier Source Source Flask (Ar/N2 Positive Pressure) Needle Double-Tipped Cannula (SS) Source->Needle Liquid pushed by Gas Pressure Dest Destination Flask (Vented to Bubbler) Needle->Dest Anhydrous Transfer Bubbler Bubbler Dest->Bubbler Excess Gas Out Moisture Ambient Moisture (The Enemy) Moisture->Needle Clogs Tip if Pressure Drops

Caption: Figure 1. Positive-pressure cannula transfer prevents vacuum-induced moisture ingress, critical for multi-functional chlorosilanes.

Key Steps for Success:

  • Pressure Differential: Pressurize the source bottle to 2-3 psi using dry Nitrogen/Argon.

  • Septum Choice: Use Teflon-faced silicone septa . Standard rubber septa degrade rapidly upon exposure to the chlorosilane vapor, leaching plasticizers into your monomer.

  • Purge: Flush the cannula needle with inert gas before inserting it into the liquid.

Tier 2: Reaction Dynamics & "The Clogging Needle"

User Question: “During addition to my reaction vessel, the tip of the addition funnel/needle keeps clogging with a white solid. Why?”

Technical Diagnosis: This is a classic symptom of HCl back-diffusion .

  • Mechanism: As the chlorosilane drops into the reaction mixture (likely containing an amine base or alcohol), HCl or amine salts are generated.

  • The Trap: If your addition stream is slow, vapors from the reaction flask travel up the needle/cannula. They react with the incoming neat silane at the tip, forming solid ammonium salts or hydrolyzed siloxanes instantly.

Troubleshooting Table: Solvent & Base Compatibility

ParameterRecommendationScientific Rationale
Solvent Grade Anhydrous (<10 ppm H₂O)With 6 Cl atoms, even "low" water content consumes significant reagent and generates HCl gas.
Preferred Solvents Toluene, Hexane, DCMNon-protic, non-nucleophilic. Avoid THF if Lewis Acids are present (ring opening risk).
HCl Scavenger Pyridine or TriethylamineCrucial: The base must be absolutely dry. Wet base = violent exotherm + salt formation.
Addition Rate Fast dropwiseToo slow = tip clogging. Too fast = thermal runaway (exotherm).

Pro-Tip: Dilute the 1,1-Bis(trichlorosilylmethyl)ethylene with your anhydrous solvent (1:1 ratio) before loading it into the addition funnel. This reduces the concentration at the tip and minimizes clogging.

Tier 3: Quenching & Waste Disposal (CRITICAL SAFETY)

User Question: “I have 5 mL of leftover material. Can I just rinse the flask with water?”

Immediate Answer: ABSOLUTELY NOT. Adding water directly to this bis-trichlorosilane will cause a violent "volcano" effect. The rapid release of HCl gas (6 equivalents!) will eject the corrosive liquid from the flask.

The "Soft-Quench" Protocol: You must perform a controlled solvolysis to convert the reactive Si-Cl bonds into safer alkoxy-silanes before disposal.

Visual Workflow: Safe Quenching Logic

Quenching Waste Residual Silane (High Hazard) Dilution Step 1: Dilute (Hexane/Toluene) Waste->Dilution Reduce Concentration Cooling Step 2: Cryo-Cool (-20°C to 0°C) Dilution->Cooling Control Exotherm Alcohol Step 3: Add IPA/t-Butanol (Slow Dropwise) Cooling->Alcohol Convert Si-Cl to Si-OR (Releases HCl Gas safely) Water Step 4: Add Water (Only after bubbling stops) Alcohol->Water Final Hydrolysis Warning VENTILATION REQUIRED (HCl Gas Evolution) Alcohol->Warning

Caption: Figure 2. The "Soft-Quench" protocol minimizes thermal runaway and HCl projection by converting reactive chlorides to esters first.

Step-by-Step Quench:

  • Dilute: Add an inert solvent (Hexane) to the residue to reach <10% concentration.

  • Cool: Place the flask in an ice bath.

  • Esterify: Add Isopropanol (IPA) dropwise.

    • Chemistry:

      
      .
      
    • Note: This reaction is exothermic but slower than water hydrolysis.

  • Finalize: Only when bubbling ceases, add water/bicarbonate solution to neutralize the acid.

References
  • Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries (Handling Procedures). Gelest Technical Brochures. Link

  • Arkles, B. (1977). "Tailoring Surfaces with Silanes". CHEMTECH, 7, 766-778.[1] (Foundational text on silane reactivity).

  • National Institute of Health (NIH) / PubChem. (2024). Trichlorosilane Safety Data Sheet & Hazard Identification. Link

  • Oregon State University EHS. (2023). Safety Instruction: Quenching of Water Reactive Materials. Link

  • Angene Chemical. (2024). 1,1-Bis(trichlorosilylmethyl)ethylene Product Specifications. Link

Sources

Troubleshooting

Troubleshooting low deposition rates in SiC CVD from organosilicon precursors

Topic: Troubleshooting Low Deposition Rates in SiC CVD (Organosilicon Precursors) Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Welcome to the SiC Process Engineering Support Hub I am Dr. Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Deposition Rates in SiC CVD (Organosilicon Precursors) Current Status: Online Support Tier: Level 3 (Senior Application Scientist)

Welcome to the SiC Process Engineering Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your Silicon Carbide (SiC) growth rates are falling below targets (<1–5 µm/h for thermal CVD or <10 µm/h for chloride-assisted processes), despite nominal parameter settings.

In CVD using organosilicons like Methyltrichlorosilane (MTS) or Tetramethylsilane (TMS) , a low deposition rate is rarely a simple "clogged line" issue. It is usually a competition between three thermodynamic adversaries: Surface Kinetics , Mass Transport , and Parasitic Gas-Phase Nucleation .

This guide does not offer generic advice. It provides a diagnostic framework to isolate which of these regimes is strangling your growth rate.

Module 1: The Diagnostic Framework (Kinetic Regimes)

The Core Causality: You cannot fix a rate problem without knowing your limiting regime. CVD kinetics follow an Arrhenius behavior.

  • Regime A (Surface Reaction Limited): At lower temperatures (

    
    900–1000°C for MTS), the rate is limited by how fast the precursor decomposes on the surface.
    
  • Regime B (Mass Transport Limited): At moderate temperatures (1000–1200°C), the surface reaction is instant; the rate is limited by how fast gas diffuses through the boundary layer.

  • Regime C (Depletion/Parasitic): At very high temperatures, the precursor decomposes before reaching the wafer, forming dust (gas-phase nucleation) or depositing on walls.

Visual: Regime Identification Logic

Use this logic tree to diagnose your current state before changing parameters.

SiC_Diagnostic_Logic Start START: Deposition Rate is Low Step1 Experiment: Increase Temp by 50°C Start->Step1 Check1 Did Rate Increase Significantly? (Exponentially?) Step1->Check1 RegimeA Diagnosis: Surface Reaction Limited Action: Increase T or Catalytic H2 Check1->RegimeA Yes (Rate doubles/triples) Step2 Experiment: Increase Total Gas Flow (Keep Ratio Constant) Check1->Step2 No (Little change or drop) Check2 Did Rate Increase? Step2->Check2 RegimeB Diagnosis: Mass Transport Limited Action: Increase Precursor Flux or Reduce Boundary Layer (Pressure) Check2->RegimeB Yes RegimeC Diagnosis: Parasitic Depletion/Etching Action: Reduce T, Lower Pressure, or Move Injector Closer Check2->RegimeC No (Rate drops)

Figure 1: Diagnostic logic tree to determine the rate-limiting step in SiC CVD.

Module 2: Precursor Delivery & Flux (The "Input" Problem)

The Issue: "I set the carrier gas flow to 500 sccm, but my rate is low."

The Science: In organosilicon CVD (specifically MTS), the precursor is a liquid. Your Mass Flow Controller (MFC) controls the carrier gas (


 or 

), not the MTS itself. The actual MTS flux depends entirely on the vapor pressure inside the bubbler and the saturation efficiency . If your bubbler is too cold or the carrier gas flows too fast to saturate, your actual precursor flow is a fraction of what you calculated.
Protocol: Bubbler Saturation Verification

Objective: Confirm that the carrier gas is fully saturated with MTS vapor.

  • Calculate Theoretical Flux (

    
    ): 
    Use the vapor pressure (
    
    
    
    ) of MTS.
    
    
    Note: Constants are approximate for MTS; verify with specific SDS.
    
    
  • The Saturation Test:

    • Run A: Set Carrier Flow = 100 sccm. Measure Deposition Rate.

    • Run B: Set Carrier Flow = 200 sccm. Measure Deposition Rate.

    • Analysis: If the rate in Run B is less than double the rate of Run A, your carrier gas is not becoming fully saturated at higher flows. The residence time in the bubbler is too short.

  • Corrective Action:

    • Increase Bubbler Pressure (counter-intuitive, but increases residence time).

    • Install a "double-bubbler" series configuration.

    • Verify heat tracing on lines. If the line is colder than the bubbler, MTS re-condenses before the reactor.

Module 3: Parasitic Gas-Phase Nucleation

The Issue: "I increased the temperature to 1300°C to get faster growth, but the rate actually dropped."

The Science: At high temperatures, MTS decomposes into intermediates like


 and 

.[1] If the concentration is too high or the transit time to the wafer is too long, these species collide in the gas phase to form clusters (soot/dust) rather than a film. This effectively "steals" the Si and C atoms before they reach the substrate.
Visual: Competitive Reaction Pathways

Reaction_Pathways Precursor MTS (Gas Phase) Input Intermediates Active Species (SiCl2, CH3) Precursor->Intermediates Thermal Decomp Surface Surface Adsorption (Desired Growth) Intermediates->Surface Short Residence Time Low Pressure GasPhase Gas Phase Nucleation (Parasitic Dust) Intermediates->GasPhase High Pressure High Temp Long Residence Time Etching HCl Etching (Removes Film) Surface->Etching Excess HCl High H2

Figure 2: Competition between desired surface growth and parasitic losses/etching.

Troubleshooting Steps:

  • Reduce Pressure: Lowering reactor pressure (e.g., from 100 Torr to 25 Torr) increases the mean free path, reducing gas-phase collisions and suppressing nucleation.

  • Increase Gas Velocity: Higher total flow rates (reducing residence time) push the reactants to the surface before they can nucleate in the gas phase.

Module 4: The Etching vs. Growth Balance

The Issue: "My film is growing, but very slowly, and the surface looks pitted."

The Science: MTS contains Chlorine.[2] The decomposition byproduct is


.



is a potent etchant of SiC at high temperatures. If you do not remove

fast enough, or if your

dilution is too high (driving the reverse reaction), you are etching your film almost as fast as you are growing it.
Data: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Rate + Pitted Surface Etching dominant (Excess

or

)
Decrease

flow (lower Dilution Ratio). Increase total flow to sweep

away.
Low Rate + Soot/Powder Gas Phase NucleationReduce Reactor Pressure. Reduce Deposition Temperature.[3]
Low Rate + Thickness Gradient Boundary Layer DepletionIncrease gas velocity (Total Flow). Tilt susceptor (if horizontal reactor).
Rate drops over time Clogged Injector / Bubbler DriftCheck injector for deposits. Check bubbler liquid level (concentration drift).
Frequently Asked Questions (FAQ)

Q1: What is the optimal H2:MTS ratio for maximal growth rate? A: While stoichiometry suggests a 1:1 ratio is impossible (MTS needs H2 to scavenge Cl), empirical data suggests an optimal ratio between 10:1 and 20:1 for polycrystalline SiC.

  • Too Low (<5): Excess free carbon (soot) and poor Cl removal.

  • Too High (>50): Low partial pressure of MTS and increased etching by H2/HCl, significantly slowing growth.

Q2: Why does my rate drop when I increase the pressure? A: In the Mass Transport regime, increasing pressure compresses the boundary layer (good), but it also slows down the diffusion coefficient of the gas species (bad) and increases the residence time, promoting parasitic gas-phase nucleation (very bad). For MTS, Low Pressure CVD (LPCVD) at 20–100 Torr usually yields higher usable rates than atmospheric pressure.

Q3: Can I use Argon instead of Hydrogen to increase the rate? A: You can use Ar as a carrier gas for the bubbler, but you need


 in the reaction chamber. Without Hydrogen, the Chlorine atoms in MTS have no efficient removal pathway (forming 

), leading to poor quality films and extremely slow growth due to surface poisoning by Cl.
References
  • Kim, Y., et al. (2025).[4] CVD of SiC from Methyltrichlorosilane.[5][6][7][8] Part I: Deposition Rates. ResearchGate. Link

  • Fukushima, Y., et al. (2006).[6] CFD simulation of CVD reactors in the MTS/H2 system using a two-step MTS decomposition model. Journal of Crystal Growth/NIH. Link

  • Chen, Y., et al. (2025). XRD patterns of CVD-SiC coatings with varying H2/MTS molar ratios. ResearchGate. Link

  • Myers, R.L. (2022). CVD Growth of SiC on Novel Si Substrates. University of South Florida. Link

  • Vorob'ev, A.N., et al. (2001). Modeling analysis of gas-phase nucleation during SiC CVD. ResearchGate. Link

Sources

Optimization

Minimizing parasitic deposition in horizontal hot-wall CVD reactors

Topic: Minimizing Parasitic Deposition & Precursor Depletion Audience: Materials Scientists, Process Engineers, and Bio-Medical Device Developers Welcome to the CVD Optimization Portal Status: Active | Tier: Advanced App...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Parasitic Deposition & Precursor Depletion Audience: Materials Scientists, Process Engineers, and Bio-Medical Device Developers

Welcome to the CVD Optimization Portal

Status: Active | Tier: Advanced Application Support

You have entered the technical support hub for horizontal hot-wall Chemical Vapor Deposition (CVD) reactors. In these systems, the entire reaction chamber (usually a quartz tube) is heated.[1] While this ensures excellent thermal uniformity, it introduces a critical flaw: Parasitic Deposition .

Because the reactor walls are as hot as your substrate, precursors often decompose before reaching your sample (upstream depletion) or nucleate in the gas phase (dust/soot). This guide provides the protocols to mitigate these effects, ensuring high-purity coatings for semiconductor epitaxy or biocompatible drug-delivery nanostructures.

PART 1: The Triage Desk (Troubleshooting)

Identify your symptom to find the immediate cure.

Issue 1: The "Upstream Wedge" Effect

Symptom: Your film is significantly thicker at the gas inlet side of the substrate and thinner at the exhaust side. Diagnosis: Precursor Depletion. The reactant concentration is dropping rapidly as it travels down the tube because it is depositing on the hot walls upstream of your sample.

Corrective Protocol:

  • Increase Carrier Gas Velocity: Higher flow rates reduce the "residence time" of the gas in the hot zone, pushing the unreacted precursor further down the tube before it decomposes.

  • Tilt the Temperature Profile: If your furnace has multiple zones, create a positive ramp (e.g., Zone 1: 980°C

    
     Zone 2: 1000°C). This suppresses reaction rates upstream and accelerates them at the sample.
    
  • Reduce Total Pressure: Lowering pressure increases the mean free path and diffusivity, improving uniformity across the wafer length [1].

Issue 2: The "Snow" Effect

Symptom: The substrate is covered in loose, non-adherent particles or "dust," often white or grey. Diagnosis: Homogeneous Gas-Phase Nucleation. The precursor concentration is too high relative to the temperature, causing atoms to cluster in the gas phase rather than on the surface.

Corrective Protocol:

  • Enter the Kinetic Regime: Reduce the process pressure immediately (move from >100 Torr to <10 Torr). This reduces the frequency of gas-phase collisions.

  • Dilute the Precursor: Increase the ratio of inert carrier gas (Ar,

    
    , or 
    
    
    
    ) to precursor.
  • Cold-Zone Injection: Ensure the gas inlet lance extends past the thermal ramp-up zone so gas is not heated until it is immediately upstream of the substrate [2].

Issue 3: "Flaking" and Random Defects

Symptom: Random pinholes or large particulate defects embedded in the film. Diagnosis: Wall Spalling. Thick parasitic deposits on the quartz tube walls from previous runs are peeling off due to thermal expansion mismatch.

Corrective Protocol:

  • Implement Sacrificial Liners: Insert a secondary quartz sleeve inside the main reactor tube.

  • Etch Cycle: Run a high-temperature etch (e.g., HCl or

    
     plasma if available) between runs to strip wall deposits.
    

PART 2: Visualizing the Mechanism

Understanding the competition between surface growth and parasitic loss.

The following diagram illustrates the decision logic for troubleshooting deposition issues based on the physical phenomena occurring in the reactor.

CVD_Troubleshooting Start Symptom Detected Symptom1 Thickness Gradient (Thick -> Thin) Start->Symptom1 Symptom2 Particulates / Haze (Snow effect) Start->Symptom2 Symptom3 Random Defects (Pinholes) Start->Symptom3 Cause1 Precursor Depletion (Consumed by hot walls) Symptom1->Cause1 Diagnosis Cause2 Gas Phase Nucleation (Supersaturation) Symptom2->Cause2 Diagnosis Cause3 Wall Spalling (Dirty Reactor) Symptom3->Cause3 Diagnosis Fix1 ACTION: 1. Increase Flow Rate 2. Lower Pressure 3. Tilt Temp Profile (+) Cause1->Fix1 Protocol Fix2 ACTION: 1. Dilute Precursor 2. Lower Pressure 3. Use Cold-Walled Inlet Cause2->Fix2 Protocol Fix3 ACTION: 1. Install Quartz Liner 2. Run HCl Etch Cycle Cause3->Fix3 Protocol

Caption: Logic flow for diagnosing and mitigating parasitic deposition events in hot-wall CVD systems.

PART 3: Advanced Process Optimization (The Clinic)

The Criticality of Reactor Pressure

In horizontal hot-wall systems, pressure is your primary control knob for suppressing parasitic reactions.

Pressure RegimeDominant MechanismRisk of Parasitic DepositionRecommended Application
Atmospheric (APCVD) Mass-transport limited. High collision rate.Critical. High probability of gas-phase nucleation (snow).Simple oxides, robust protective coatings.
Low Pressure (LPCVD) (0.1 - 10 Torr) Surface-reaction limited. High diffusivity.Moderate. Depletion occurs, but nucleation is suppressed.Semiconductor epitaxy (Si, SiC), Graphene.
Ultra-Low Pressure (< 10 mTorr) Molecular flow.Minimal. Specialized nanostructures, high-purity metals.

Scientist's Note: Operating at LPCVD conditions increases the Mean Free Path (


) of your gas molecules. This allows precursors to diffuse through the boundary layer to your substrate faster than they can react with each other in the gas phase [3].
The "Sacrificial Liner" System

For researchers growing sensitive materials (like Carbon Nanotubes or 2D materials) where purity is paramount, relying on reactor cleaning is insufficient. You must use a liner.

Implementation Protocol:

  • Material: Fused Quartz (or Silicon Carbide for very high T > 1200°C).

  • Geometry: The liner ID should be 2-5mm smaller than the reactor tube OD.

  • Workflow:

    • Slide liner into the hot zone.

    • Perform deposition.[1][2][3][4][5][6][7][8][9]

    • Parasitic film coats the liner, not the pressure vessel (outer tube).

    • Remove liner after 5-10 runs (or when flaking is visible).

    • Benefit: The outer pressure tube remains pristine, preventing vacuum seal degradation and cross-contamination [4].

Gas Injection Dynamics

To minimize upstream deposition, you must minimize the time the gas spends heating up before it hits the wafer.

The "Lance" Technique: Instead of introducing gas at the tube flange (which might be 50cm away from the hot zone), use a quartz or ceramic lance (injector tube) that delivers the gas directly to the edge of the isothermal zone.

  • Result: The gas remains cool (

    
    ) until milliseconds before reaching the substrate.
    

PART 4: Frequently Asked Questions (FAQ)

Q: Can I use a "Cold-Wall" approach in my tube furnace? A: Not truly. A tube furnace is inherently "hot-wall." However, you can simulate cold-wall benefits by using Water-Cooled Flanges to keep the inlet gas cool and using the Lance Technique described above. For true cold-wall performance (where only the susceptor is heated), you would need an induction-heated or lamp-heated reactor, not a resistive tube furnace [5].

Q: My SiC epitaxy growth rate drops to zero at the end of the wafer. Why? A: You are suffering from severe depletion. Your precursor (likely Silane or MTS) is fully consumed by the tube walls before reaching the end of the wafer.

  • Fix: Switch to a Chlorinated Precursor (e.g., TCS or MTS with HCl additive). The chlorine etching effect suppresses parasitic nucleation on the walls, effectively "cleaning" the upstream path and allowing more silicon to reach the downstream wafer [6].

Q: How do I know if my deposition is Gas-Phase or Surface-Driven? A: Perform an Arrhenius plot study.

  • Run the process at 3 different temperatures.

  • Plot

    
     vs 
    
    
    
    .
  • Steep Slope: You are in the surface-reaction limited regime (Good for uniformity).

  • Flat Slope: You are in the mass-transport limited regime (High risk of depletion/parasitic effects). Action: Lower the temperature or pressure to move back to the kinetic regime.

References

  • Ohring, M. (2001).[10] The Materials Science of Thin Films. Academic Press.[10] (Discusses boundary layer dynamics and depletion in LPCVD).

  • MKS Instruments. (n.d.). Chemical Vapor Deposition Physics: Gas Phase Reaction and Nucleation. Retrieved from

  • Kintek Solution. (2026). What Function Does A Horizontal Tubular Quartz Reactor Serve In A Hot-Wall CVD System? Retrieved from

  • University of Louisville CVD Group. (n.d.). Hot Walled Reactor - Nanowire Synthesis. Retrieved from

  • Chemistry For Everyone. (2025). What Are Hot-Wall And Cold-Wall CVD Reactors? Retrieved from

  • ResearchGate. (2025). Growth and Doping Modeling of SiC‐CVD in a Horizontal Hot‐Wall Reactor. Retrieved from

Sources

Troubleshooting

Strategies for achieving uniform SiC layer growth

Status: Operational | Tier: Level 3 Engineering Support Topic: Strategies for Achieving Uniform SiC Layer Growth Overview: The Uniformity Paradox Welcome to the SiC Epitaxy Support Center. If you are accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Strategies for Achieving Uniform SiC Layer Growth

Overview: The Uniformity Paradox

Welcome to the SiC Epitaxy Support Center. If you are accessing this guide, you are likely encountering the fundamental paradox of Silicon Carbide Chemical Vapor Deposition (CVD): the conditions required for morphological perfection often conflict with those required for doping uniformity .

Achieving a uniform 4H-SiC epilayer requires mastering Step-Controlled Epitaxy , where the growth mode must be strictly confined to the step edges of the off-cut substrate (usually


 off-axis) to prevent 3C-SiC polytype inclusions.

This guide prioritizes causality over correlation . We do not just tell you to "adjust the flow"; we explain why the boundary layer dynamics demand it.

Module 1: Surface Morphology & Defect Control

Focus: Balancing the C/Si Ratio to prevent Step Bunching and Triangular Defects.

Q: My AFM scans show significant "step bunching" (macro-steps) on the wafer surface. How do I flatten the morphology without stalling the growth rate?

A: You are likely running too "lean" on Carbon (Low C/Si Ratio). Step bunching occurs when the surface free energy minimizes itself by merging atomic steps into large "bunches" (macro-steps). While low C/Si ratios generally promote step-flow growth, pushing it too low starves the step edges, causing them to pile up.

  • The Mechanism: In C-rich conditions, surface mobility is reduced, which "pins" the steps in place, preventing them from bunching. In Si-rich conditions (Low C/Si), surface diffusion increases, allowing steps to merge.

  • Corrective Protocol:

    • Increase C/Si Ratio: Incrementally increase your C/Si ratio (e.g., from 0.8 to 1.0). This suppresses bunching by reducing the diffusion length of adatoms.

    • Check Temperature: If C/Si adjustment fails, slightly lower the growth temperature . High temperatures (

      
      ) exacerbate step bunching by increasing surface diffusion energy.
      
Q: I solved the step bunching, but now I see "Triangular Defects" and "Carrots." What happened?

A: You overcorrected. You are now in the "2D Nucleation" regime. Triangular defects are often 3C-SiC inclusions. By increasing the C/Si ratio too much to stop step bunching, you saturated the surface with Carbon. Instead of flowing neatly at the step edges (Step-Flow), the atoms nucleated on the flat terraces (2D Nucleation), creating defects.

  • The "Goldilocks" Window: You must find the operational window between Step Bunching (Low C/Si) and Triangular Defects (High C/Si).

Visualization: The C/Si Ratio Balance

SiC_Growth_Balance Low_CSi Low C/Si Ratio (Si-Rich) Bunching Defect: Step Bunching (Rough Surface) Low_CSi->Bunching High Surface Diffusion High_CSi High C/Si Ratio (C-Rich) Triangles Defect: Triangular/Carrots (3C-SiC Inclusions) High_CSi->Triangles 2D Nucleation on Terraces Step_Flow Ideal Step-Flow Growth (Target Window) Bunching->Step_Flow Increase C/Si Triangles->Step_Flow Decrease C/Si

Figure 1: The critical trade-off in SiC epitaxy. The process window lies between Si-rich step bunching and C-rich 2D nucleation.

Module 2: Doping & Thickness Uniformity

Focus: Gas Dynamics and Site Competition.

Q: My doping concentration (

) drops significantly at the wafer center compared to the edges. How do I achieve radial uniformity?

A: This is a "Site Competition" artifact coupled with boundary layer depletion. In SiC epitaxy, Nitrogen (n-type dopant) competes with Carbon atoms for lattice sites.

  • Mechanism (Site Competition): High C/Si ratio

    
     More Carbon 
    
    
    
    Less Nitrogen incorporation (Lower Doping).
  • The Radial Issue: As gases flow from the edge to the center (or vice versa depending on reactor geometry), precursors deplete. If Carbon depletes faster than Silicon, the effective C/Si ratio drops, causing doping to spike. If Silicon depletes faster, C/Si rises, and doping drops.

Corrective Protocol:

  • Increase Carrier Gas Flow (H2): This compresses the boundary layer. A thinner boundary layer ensures that the gas composition at the wafer surface more closely matches the input gas ratio, reducing the "depletion effect" across the wafer radius.

  • Adjust Satellite Rotation: Ensure high-speed rotation (if using a planetary reactor) to average out azimuthal variations.

Q: What is the quantitative relationship between C/Si ratio and Doping?

A: It is an inverse power law relationship. See the data table below for general trends observed in 4H-SiC CVD on the Si-face (0001).

Parameter AdjustmentEffect on Growth RateEffect on N-Doping (

)
Effect on Morphology
Increase C/Si Ratio Neutral / Slight DecreaseStrong Decrease (C blocks N)Risk of Triangular Defects
Decrease C/Si Ratio Neutral / Slight IncreaseStrong Increase (N fills C-vacancies)Risk of Step Bunching
Increase Pressure IncreaseIncreaseRisk of Gas Phase Nucleation
Increase H2 Flow Decrease (Etching effect)Improved UniformitySmoother Surface
Module 3: The "Clean Start" Protocol

Focus: In-Situ Etching.

Q: I see defects originating strictly from the substrate interface. Is my ex-situ cleaning failing?

A: Likely, but the In-Situ Etch is the final gatekeeper. Even a perfect RCA clean leaves a thin oxide or damage layer. You must perform a high-temperature Hydrogen etch inside the reactor immediately before growth.

Standard Operating Procedure (SOP): In-Situ H2 Etch

  • Load: Load wafer at room temperature.

  • Ramp: Ramp to

    
     in pure 
    
    
    
    .
  • Etch: Hold for 5–10 minutes.

    • Note: For critical applications, add a trace amount of

      
       (Propane) or 
      
      
      
      during the ramp-down to growth temperature. This prevents "step bunching" from initiating during the etch phase by maintaining surface stoichiometry.
  • Growth Trigger: Introduce Silane (

    
    ) and Dopant (
    
    
    
    ) simultaneously to begin the buffer layer.

Visualization: Site Competition Mechanism

Site_Competition cluster_outcome Outcome Site Lattice Site (C) Result High C/Si = Low Doping Low C/Si = High Doping Carbon Carbon Atom Carbon->Site High Affinity (C-Rich Condition) Nitrogen Nitrogen (Dopant) Nitrogen->Site Low Affinity (Blocked by C)

Figure 2: Site Competition Epitaxy. Carbon and Nitrogen compete for the same lattice sites. Increasing Carbon flow "chokes" Nitrogen incorporation.

References
  • Matsunami, H., & Kimoto, T. (1997). Step-controlled epitaxial growth of SiC: High quality homoepitaxy. Materials Science and Engineering: R: Reports.

    • Foundational text on step-flow dynamics and off-axis substr
  • Larkin, D. J., et al. (1994). Site-competition epitaxy for superior silicon carbide electronics.[1] Applied Physics Letters.

    • The authoritative source on C/Si r
  • Kallinger, B., et al. (2013). Step-controlled homoepitaxial growth of 4H-SiC on vicinal substrates.[2] Journal of Crystal Growth.[2][3]

    • Detailed analysis of step bunching vs.
  • NASA Technical Reports. (2020). Process-Induced Morphological Defects in Epitaxial CVD Silicon Carbide.

    • Comprehensive c
  • Kimoto, T., et al. (2022). Influence of Carbon Source on the Buffer Layer for 4H-SiC Homoepitaxial Growth. MDPI Crystals.

    • Recent protocols on in-situ etching and buffer layers.

Sources

Optimization

Effect of C/Si ratio on SiC epitaxial layer quality

Topic: Optimization of C/Si Ratio for 4H-SiC Epitaxial Layer Quality Status: Active Analyst: Senior Application Scientist Executive Summary The Carbon-to-Silicon (C/Si) ratio is the thermodynamic "master knob" in Silicon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C/Si Ratio for 4H-SiC Epitaxial Layer Quality Status: Active Analyst: Senior Application Scientist

Executive Summary

The Carbon-to-Silicon (C/Si) ratio is the thermodynamic "master knob" in Silicon Carbide (SiC) Chemical Vapor Deposition (CVD). It dictates the competitive adsorption kinetics at the growth interface, fundamentally determining three critical parameters: doping concentration (Site Competition Epitaxy) , surface morphology (Step Bunching/Roughness) , and carrier lifetime (Point Defect Density) .

This guide provides troubleshooting workflows for researchers encountering deviations in these parameters.

Module 1: Doping Control & Site Competition
User Query: "My background Nitrogen doping is consistently higher than my target (

). How do I suppress it?"

Technical Diagnosis: You are likely operating in a C-lean (low C/Si) regime. In 4H-SiC, Nitrogen (


) acts as an n-type dopant and substitutes for Carbon atoms (

) in the lattice lattice sites.

The Mechanism (Site Competition Epitaxy): According to the principle of Site Competition Epitaxy, increasing the C/Si ratio increases the partial pressure of carbon species at the growth front. These carbon atoms "outcompete" nitrogen atoms for the available C-sites, effectively blocking N-incorporation. Conversely, Aluminum (


, p-type) substitutes for Silicon (

) sites; therefore, a high C/Si ratio (low Si availability relative to C) actually enhances Al-incorporation.

Corrective Protocol:

  • Incremental Adjustment: Increase your C/Si ratio by 0.2 increments while maintaining constant Silane (

    
    ) flow.
    
  • Verification: Measure net doping (

    
    ) using C-V (Capacitance-Voltage) profiling.
    
  • Limit Check: Monitor for carbon precipitation (see Module 2).

Visualization: Site Competition Mechanism

SiteCompetition cluster_0 Gas Phase cluster_1 Surface Kinetics (High C/Si) C_Pre Carbon Precursor Competition Competitive Adsorption C_Pre->Competition High Flux N_Gas Nitrogen (Impurity) N_Gas->Competition Constant Flux Blockage C-Site Occupancy Competition->Blockage C outcompetes N Result Low N-Doping (High Purity) Blockage->Result

Figure 1: Logic flow of Site Competition Epitaxy. High Carbon flux saturates C-sites, preventing Nitrogen incorporation.

Module 2: Surface Morphology & Defect Troubleshooting
User Query: "I am observing triangular defects and step bunching. Is my C/Si ratio responsible?"

Technical Diagnosis: Yes. The C/Si ratio has a non-linear impact on surface energy and step dynamics.

  • Low C/Si (Si-Rich): Promotes Silicon Droplets and "Downfall" particles due to excess Si condensing on the surface.

  • High C/Si (C-Rich): Increases surface diffusion barrier, leading to Step Bunching (macro-steps) and potentially Carbon Inclusions .

Data Summary: Defect Response to C/Si Ratio

Defect TypeAppearanceRoot Cause (Stoichiometry)C/Si Action
Triangular Defects (3C-SiC) V-shaped pits aligned with step flowLow C/Si (Si-droplet nucleation)Increase (Optimum ~0.7 - 0.9)
Silicon Droplets Spherical mounds/residueExtreme Low C/SiIncrease significantly
Step Bunching Rough, terrace-like surface (AFM)High C/Si (High surface energy)Decrease
Carrot Defects Streak-like defectsSubstrate TSDs + Process InstabilityOptimize (Window is narrow)

Experimental Protocol: Morphology Optimization

  • Baseline: Set Growth Temperature (

    
    ) to 
    
    
    
    .
  • Sweep: Run a 3-point C/Si sweep (e.g., 0.8, 1.0, 1.2).

  • Characterization:

    • Use Nomarski Microscopy for large defects (Triangles/Droplets).

    • Use AFM (Atomic Force Microscopy) for Step Bunching (RMS roughness).

  • Decision:

    • If RMS > 0.5nm: Reduce C/Si.[1][2][3][4]

    • *If Triangle Density > ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : * Increase C/Si.[5][6][7][8]
      
Module 3: Carrier Lifetime & Deep Level Defects ( )
User Query: "My minority carrier lifetime is too short (< 1

s) for high-voltage drift layers. How do I improve it?"

Technical Diagnosis: The dominant lifetime-killing defect in n-type 4H-SiC is the


 center , which is structurally linked to the Carbon Vacancy (

)
.
  • Mechanism: In C-lean conditions (Low C/Si), the crystal lattice is starved of Carbon, generating high densities of

    
    . These act as deep-level recombination centers (
    
    
    
    ).

Corrective Protocol:

  • Immediate Action: Increase C/Si ratio. This supplies "filler" atoms for the carbon sublattice, thermodynamically suppressing

    
     formation.
    
  • Post-Growth Alternative: If high C/Si ruins morphology (see Module 2), grow at moderate C/Si and perform a Carbon Implantation or Thermal Oxidation post-process to inject Carbon interstitials (

    
    ) which annihilate 
    
    
    
    .

Visualization:


 Defect Formation & Mitigation 

CarrierLifetime cluster_inputs Growth Conditions cluster_lattice Lattice State Low_CS Low C/Si Ratio (C-Lean) Vacancies Carbon Vacancies (Vc formed) Low_CS->Vacancies Starvation High_CS High C/Si Ratio (C-Rich) Filled Filled C-Sites (Vc suppressed) High_CS->Filled Saturation Z12 Z1/2 Deep Level (Lifetime Killer) Vacancies->Z12 Structural Origin Filled->Z12 Inhibits Lifetime Carrier Lifetime Z12->Lifetime Recombination (Reduces Lifetime)

Figure 2: Impact of C/Si ratio on Carbon Vacancy (


) formation and resulting Carrier Lifetime.
References
  • Larkin, D. J., et al. "Site-competition epitaxy for superior silicon carbide electronics." Applied Physics Letters, 1994.

  • Kimoto, T., et al. "Growth mechanism and defect formation in SiC homoepitaxy." Journal of Applied Physics, 2026 (Recent Search Context).

  • Kawahara, K., et al. "Deep traps in 4H-SiC MOS capacitors investigated by Deep Level Transient Spectroscopy."[9] Materials Science Forum, 2014.[9]

  • Zhang, J., et al. "Influence of the C/Si ratio on the triangular defect density and the doping uniformity." ResearchGate, 2024.

  • Sveinbjörnsson, E. Ö., et al. "Carrier Lifetime Controlling Defects Z1/2 and RB1 in Standard and Chlorinated Chemistry Grown 4H-SiC." Crystal Growth & Design, 2025.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 1,1-Bis(trichlorosilylmethyl)ethylene

Technical Assessment: 1H NMR Characterization of 1,1-Bis(trichlorosilylmethyl)ethylene Executive Summary 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6), also known as 3-trichlorosilyl-2-(trichlorosilylmethyl)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6), also known as 3-trichlorosilyl-2-(trichlorosilylmethyl)-1-propene, is a specialized organosilane monomer used primarily as a cross-linking agent and surface modifier. Its unique "geminal-like" structure—featuring two highly reactive trichlorosilyl groups attached to an isobutylene backbone—provides a high density of reactive sites for siloxane network formation.

This guide provides a detailed analysis of its 1H NMR spectrum , focusing on the diagnostic signals required to validate purity, specifically distinguishing it from mono-substituted precursors (e.g., methallyltrichlorosilane) and hydrolysis byproducts.

Structural Analysis & Spectral Prediction

The molecule possesses


 symmetry (assuming rapid rotation of the silyl-methyl arms), which simplifies the NMR spectrum significantly compared to asymmetric allylic silanes.

Chemical Structure:



Key Symmetry Elements:

  • Vinyl Protons (

    
    ):  The two protons on the terminal double bond are chemically equivalent (or enantiotopic with accidental equivalence), appearing as a single signal.
    
  • Methylene Protons (

    
    ):  The two methylene groups connecting the silicon atoms to the backbone are chemically equivalent.
    
  • Absence of Methyls: Unlike isobutene or methallyl chloride, there are no methyl groups (

    
    ) in the pure product.[1]
    

1H NMR Spectral Data

Solvent: Chloroform-d (


)
Frequency:  300–500 MHz
Standard:  TMS (0.00 ppm)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegralStructural Fragment
A 5.15 – 5.35 Singlet (s)2HVinyl Protons (

)
B 2.45 – 2.65 Singlet (s)4HSilyl-Methylene (

)
Impurity 1.80 – 1.95Singlet-Residual Methyl (Starting Material)
Impurity 7.26Singlet-

(Solvent Residual)
Detailed Signal Interpretation
  • Signal A (Vinyl Region): The olefinic protons appear downfield due to the anisotropy of the double bond.[1] Unlike typical allyl systems (which show complex splitting), these protons appear as a singlet (or a very tightly coupled multiplet) because there are no adjacent protons on the central carbon to split them (

    
    ).
    
  • Signal B (Allylic/Alpha-Silyl Region): The methylene protons are deshielded by the double bond (allylic position) and the electron-withdrawing chlorine atoms on the silicon. However, silicon itself is electropositive (shielding). The net effect places these protons in the 2.5 ppm range. Crucially, this signal must be a singlet . If splitting is observed, it indicates asymmetry or impurities.[1]

  • Diagnostic Ratio: The integration ratio between Signal B and Signal A must be 2:1 (4 protons : 2 protons).[1] Deviations suggest incomplete substitution.

Comparative Analysis: Product vs. Alternatives

To confirm synthesis success, the spectrum must be compared against its precursors. The most common synthetic route involves the "double silylation" of isobutene derivatives or the reaction of 3-chloro-2-(chloromethyl)-1-propene.

Table 1: Spectral Differentiation of Analogs

CompoundStructureKey Diagnostic SignalMethyl Peak?
Target Product

Singlet ~2.5 ppm (4H) NO
Methallyltrichlorosilane

Methyl Singlet ~1.9 ppmYES
Methallyl Chloride


~4.0 ppm
YES
Hydrolysis Product Siloxane NetworkBroad/Undefined HillsN/A

Critical Insight: The disappearance of the methyl singlet at ~1.9 ppm is the primary indicator that the second silylation has occurred. If a peak at 4.0 ppm remains, unreacted chloromethyl groups are present.[1]

Experimental Protocol: Sample Preparation

Warning: 1,1-Bis(trichlorosilylmethyl)ethylene is extremely moisture-sensitive. Hydrolysis releases HCl gas and forms insoluble siloxane gels, ruining the NMR tube and the spectrum.[1]

Workflow Diagram (DOT Visualization)

NMR_Prep Start Start: Pure Sample Glovebox Inert Atmosphere (N2/Ar Glovebox) Start->Glovebox Dry Dry NMR Tube (Oven 120°C > 2h) Dry->Glovebox Solvent Solvent Prep (CDCl3 + Ag foil/Sieves) Solvent->Glovebox Mix Dissolve Sample (50 mg in 0.6 mL) Glovebox->Mix Combine Cap Seal Tube (Parafilm/Teflon Cap) Mix->Cap Acquire Acquire Spectrum (ns=16, d1=2s) Cap->Acquire

Figure 1: Strictly anhydrous workflow for chlorosilane NMR analysis.

Step-by-Step Protocol
  • Glassware Drying: Dry the NMR tube and cap in an oven at 120°C for at least 2 hours. Cool in a desiccator.

  • Solvent Preparation: Use

    
     stored over 4Å molecular sieves. Optional: Add a small piece of silver foil to the solvent stock to scavenge any free HCl, though this is less critical for the sample itself if analyzed immediately.
    
  • Sample Dissolution:

    • Perform all manipulations in a nitrogen-filled glovebox or under a positive pressure of Argon.

    • Weigh ~30-50 mg of the silane into the tube.

    • Add 0.6 mL of anhydrous

      
      .
      
  • Sealing: Cap tightly and wrap with Parafilm immediately.[1]

  • Acquisition: Run the 1H NMR immediately.

    • Pulse Sequence: Standard zg30.

    • Scans: 16 (Sufficient for high concentration).

    • Relaxation Delay (d1): 2.0 seconds (Ensure accurate integration of the vinyl protons).

Troubleshooting & Artifacts

  • Broadening of Signals: Indicates rapid hydrolysis. The sharp singlets will turn into broad "humps" near 0.1–0.5 ppm (siloxane region) and the baseline will become noisy.

  • New Triplet at 1.2 ppm / Quartet at 3.7 ppm: Indicates contamination with Ethanol (often used to clean tubes). Ethanol will react violently with the trichlorosilane to form ethoxysilanes and HCl.

  • Shift Drifts: The chemical shift of the vinyl protons is concentration-dependent due to stacking effects.[1] Dilute samples (<20 mg/mL) provide the most consistent shift values.

References

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene (CAS# 78948-04-6).[1][2] Retrieved from

  • Acros Organics. (2011). Organosilanes Brochure: Silyl Protecting and Derivatisation Reagents. Thermo Fisher Scientific. Retrieved from

  • Reich, H. J. (2024).[1] 1H NMR Chemical Shifts: Allylic and Vinylic Systems. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from

  • Global Chem Mall. (n.d.). Synonyms and Structure for CAS 78948-04-6. Retrieved from

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Analysis of 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) represents a specialized class of organosilanes used in the synthesis of high-refractive-index polymers, anti-reflective coatings, and silicon car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) represents a specialized class of organosilanes used in the synthesis of high-refractive-index polymers, anti-reflective coatings, and silicon carbide precursors.[1][2] Its analysis is complicated by the high reactivity of its six Si-Cl bonds, which undergo rapid hydrolysis upon exposure to trace moisture, generating HCl and non-volatile siloxanes.

This guide evaluates three mass spectrometry (MS) workflows for the characterization of this compound. While Direct Liquid Injection (DLI) offers speed, it compromises instrument integrity and data reproducibility. Alkoxy-Derivatization is identified as the optimal routine method for quantitative stability, while Methylation (Grignard) is the gold standard for structural identification via library matching against stable analogues.

The Analytical Challenge: Hydrolytic Instability

The core difficulty in analyzing 1,1-Bis(trichlorosilylmethyl)ethylene lies in its functional groups. The molecule contains two trichlorosilyl (


) moieties attached to an allylic backbone.
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 322.98 g/mol

  • Reactivity:

    
    
    

In a standard GC-MS setup, residual moisture in the carrier gas or column phase triggers this reaction, leading to peak tailing, ghost peaks (siloxanes), and corrosion of the ion source.

Comparative Analysis of Methodologies

Method A: Direct EI-GC-MS (Not Recommended)

Direct injection of the neat liquid diluted in anhydrous hexane.

  • Performance: High risk of failure. The high boiling point and reactivity often result in broad, tailing peaks due to interaction with silanol groups in the GC liner and column stationary phase.

  • Data Quality: Spectra are often dominated by HCl background and hydrolysis products rather than the molecular ion.

  • Instrument Impact: Corrosive HCl gas degrades the filament and electron multiplier.

Method B: In-Situ Alkoxylation (Recommended for Quantitation)

Derivatization with anhydrous ethanol or methanol to form the hexa-alkoxy analog.

  • Mechanism:

    
    
    
  • Performance: Excellent. The resulting ester is chemically stable, volatile, and compatible with standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane).

  • Data Quality: Produces sharp peaks with predictable fragmentation patterns, allowing for precise quantification.

Method C: Methylation via Grignard (Recommended for Identification)

Reaction with Methylmagnesium Bromide (MeMgBr) to form 1,1-Bis(trimethylsilyl)ethylene.

  • Performance: The resulting derivative, 1,1-Bis(trimethylsilyl)ethylene (

    
    ), is a known compound with established library spectra (NIST), facilitating positive structural identification.
    
  • Data Quality: High spectral match scores. Eliminates isotopic complexity of chlorine, simplifying interpretation.

Mass Spectral Data & Fragmentation Logic

Quantitative Comparison of Spectral Features
FeatureTarget Molecule (Underivatized)Ethoxy-Derivative (Method B)Methyl-Derivative (Method C)
Formula



MW ~323 Da~380 Da172 Da
Base Peak m/z 133/135 (

)
m/z 163 (

)
m/z 73 (

)
Molecular Ion Weak / Absent (

)
Distinct (

)
Distinct (

m/z 172)
Key Fragments

,


,

m/z 157 (

)
Isotope Pattern Complex (Cl6 cluster)Simple (Si/C/O only)Simple (Si/C only)
Fragmentation Pathways

The fragmentation of the methylated derivative (Method C) is well-documented and serves as a structural proxy. The primary cleavage occurs at the Si-C bond.

  • Molecular Ion: m/z 172 (Stable).

  • Methyl Loss: m/z 157 (Loss of

    
     from TMS group).
    
  • Trimethylsilyl Cation: m/z 73 (Base peak, characteristic of TMS derivatives).

  • Rearrangement: m/z 45 and 59 (Silicon-hydride species common in bis-silyl systems).

Note: For the underivatized chlorosilane, the presence of Chlorine isotopes (


 and 

) creates a distinct "envelope" pattern. A cluster of peaks separated by 2 Da is the hallmark of the

group.

Experimental Protocols

Protocol 1: In-Situ Ethoxylation (Routine Analysis)

Objective: Convert reactive Si-Cl bonds to stable Si-OEt bonds.

  • Preparation: Prepare a solution of 20% Anhydrous Ethanol in Toluene containing 5% Pyridine (as an acid scavenger).

  • Sample Addition: Add 10 µL of 1,1-Bis(trichlorosilylmethyl)ethylene to 1 mL of the preparation solution.

  • Reaction: Vortex for 30 seconds. The reaction is exothermic; allow to cool.

    • Observation: A white precipitate (Pyridine Hydrochloride) will form.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to pellet the salts.

  • Analysis: Inject 1 µL of the clear supernatant into the GC-MS.

    • Column: 30m x 0.25mm HP-5MS (or equivalent).

    • Inlet: 250°C, Split 50:1.

Protocol 2: Methylation for Library Matching

Objective: Synthesize the NIST-referenced analog.

  • Setup: Flame-dry a 5 mL reaction vial under Argon.

  • Reagent: Add 0.5 mL of 3.0 M Methylmagnesium Bromide (MeMgBr) in diethyl ether.

  • Addition: Slowly add 10 mg of target compound dissolved in dry THF.

  • Quench: After 10 minutes, quench carefully with saturated

    
     solution.
    
  • Extraction: Extract the organic layer with Hexane. Dry over

    
    .
    
  • Analysis: Analyze the Hexane layer via GC-MS and compare against NIST Library Entry for 1,1-Bis(trimethylsilyl)ethylene .

Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_MethodA Method A: Direct cluster_MethodB Method B: Alkoxylation (Recommended) cluster_MethodC Method C: Methylation (ID) Sample 1,1-Bis(trichlorosilylmethyl)ethylene (Reactive Liquid) Direct Dilution in Hexane Sample->Direct DerivB Reaction w/ EtOH + Pyridine (-HCl) Sample->DerivB DerivC Reaction w/ MeMgBr (Grignard) Sample->DerivC ResultA GC-MS Analysis (Corrosion Risk, Tailing) Direct->ResultA Injection StableB Bis(triethoxysilyl) Derivative (Stable Ester) DerivB->StableB ResultB Quantifiable Chromatogram StableB->ResultB GC-MS StableC Bis(trimethylsilyl) Analog (Library Standard) DerivC->StableC ResultC NIST Library Match (Structural ID) StableC->ResultC GC-MS

Figure 1: Decision matrix for analytical workflows. Method B is preferred for routine quality control, while Method C validates chemical identity.

Fragmentation Parent 1,1-Bis(trimethylsilyl)ethylene [M]+ m/z 172 Frag1 [M - CH3]+ m/z 157 Parent->Frag1 Loss of Methyl Frag2 Trimethylsilyl Cation [Si(CH3)3]+ m/z 73 (Base Peak) Parent->Frag2 Si-C Cleavage Frag3 Rearrangement Ions m/z 45, 59 Parent->Frag3 Complex Rearrangement

Figure 2: Fragmentation pathway of the Methylated Derivative (Method C). The m/z 73 peak is the diagnostic signature for trimethylsilyl groups.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethylene, 1,1-bis(trimethylsilyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[3] 1,1-Bis(trimethylsilyl)ethylene Compound Summary. National Library of Medicine. [Link]

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene Product Details. [Link]

Sources

Validation

Technical Guide: Characterization of SiC Films from 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME)

This guide provides a technical characterization framework for Silicon Carbide (SiC) films synthesized from 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) . It is structured to assist researchers in evaluating this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization framework for Silicon Carbide (SiC) films synthesized from 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) . It is structured to assist researchers in evaluating this specific Single-Source Precursor (SSP) against industry standards like Methyltrichlorosilane (MTS).

Executive Summary & Precursor Chemistry

1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) is a chlorinated organosilicon precursor (


) designed for the Chemical Vapor Deposition (CVD) of SiC.[1] Unlike traditional gas mixtures (Silane/Propane) or standard SSPs (MTS), BTSME offers a unique molecular architecture containing a pre-formed 

backbone and a reactive vinyl group (

).
Why BTSME? (The Causality)
  • Stoichiometry Control: BTSME has a Si:C ratio of 1:2 . This differs from the 1:1 ratio of MTS. Without process tuning (e.g.,

    
     etching), BTSME tends to yield Carbon-rich SiC films, which can be advantageous for tribological applications (lubricity) but detrimental for semiconductor purity.
    
  • Reactivity: The presence of the

    
     double bond lowers the activation energy for thermal decomposition compared to saturated alkylsilanes, potentially allowing deposition at temperatures 
    
    
    
    , critical for coating temperature-sensitive substrates (e.g., glass or certain metals).
  • Chlorine Functionality: Similar to MTS, the trichlorosilyl groups (

    
    ) suppress gas-phase nucleation, ensuring high conformality (step coverage) in high-aspect-ratio structures (MEMS/Bio-MEMS).
    
Precursor Comparison Matrix
FeatureBTSME (Subject)MTS (Standard)1,3-Disilabutane (Alternative)
Formula



Si:C Ratio 1 : 21 : 11 : 1
Cl Content High (6 Cl atoms)Medium (3 Cl atoms)None (Pyrophoric risk)
Deposition T Moderate (

)
High (

)
Low (

)
Film Type C-rich SiC / Stoichiometric*Stoichiometric SiCSi-rich or Stoichiometric
Byproducts HCl, ChlorocarbonsHCl

, Hydrocarbons

*Stoichiometry in BTSME is highly dependent on Hydrogen carrier gas flow to remove excess carbon.

Experimental Protocol: CVD Synthesis

To characterize BTSME-derived films, a reproducible deposition environment is required. The following protocol minimizes variables to isolate precursor performance.

CVD Reactor Setup
  • System: Hot-wall Low-Pressure CVD (LPCVD) reactor.

  • Substrates: Si(100) and Graphite (for free-standing film analysis).

  • Precursor Delivery: Bubbler system. BTSME is a liquid with lower vapor pressure than MTS; heated lines (

    
    ) are mandatory to prevent condensation.
    
Deposition Workflow (Standardized)
  • Substrate Cleaning: RCA clean (Si wafers) to remove native oxide.

  • Purge:

    
     purge to 
    
    
    
    Torr base pressure.
  • Precursor Activation: Heat BTSME bubbler to

    
     (vapor pressure optimization).
    
  • Deposition:

    • Carrier Gas:

      
       (Critical for Cl removal and C-etching).
      
    • Flow Rate: 100-500 sccm

      
      .
      
    • Temp: Ramp

      
       (Variable for characterization).
      
    • Pressure: 10 - 50 Torr.

  • Cool-down: Under Ar flow to prevent oxidation.

Reaction Mechanism (Visualized)

The following diagram illustrates the theoretical decomposition pathway of BTSME, highlighting the role of the vinyl group and chlorine elimination.

BTSME_Mechanism cluster_0 Critical Control Point BTSME BTSME Precursor (CH2=C(CH2SiCl3)2) Step1 Thermal Activation (Vinyl Bond Cleavage) BTSME->Step1 >900°C Intermediate Radical Species (•CH2SiCl3 + •C-SiCl3) Step1->Intermediate Surface Surface Adsorption (Si-Cl / C-H species) Intermediate->Surface Film SiC Film Formation (Si-C Network) Surface->Film Byproducts Byproducts (HCl, Excess C) Surface->Byproducts Desorption H2_Reaction H2 Reduction (Removal of Cl as HCl) H2_Reaction->Surface + H2 Gas

Caption: Proposed decomposition pathway of BTSME. Hydrogen reduction is the rate-limiting step for chlorine removal and stoichiometry control.

Characterization Framework

This section details the specific analytical techniques required to validate the film quality, focusing on the unique challenges posed by the BTSME precursor (e.g., Chlorine contamination and Carbon richness).

Compositional Analysis (XPS & EDS)

Objective: Determine Si:C ratio and Chlorine residue.

  • Protocol: X-ray Photoelectron Spectroscopy (XPS) with depth profiling (

    
     sputtering).
    
  • Expected Result (BTSME):

    • Surface:[2] High O and C (contamination).

    • Bulk: Si 2p (~100.3 eV) and C 1s (~283.5 eV for carbide).

    • Warning Sign: If C 1s shows a peak at ~284.8 eV (Graphitic C) inside the bulk, the film is C-rich. This is common with BTSME due to the 1:2 Si:C ratio.

    • Cl Limit: Chlorine content must be

      
       for biocompatible applications.
      
Structural Analysis (XRD & Raman)

Objective: Assess crystallinity and phase purity (


-SiC vs. Amorphous).
  • X-Ray Diffraction (XRD):

    • Scan

      
      .
      
    • Target Peak: (111) reflection of

      
      -SiC at 
      
      
      
      .
    • Comparison: BTSME films deposited at

      
       are often nanocrystalline or amorphous (
      
      
      
      -SiC:H), whereas MTS requires
      
      
      for crystallinity.
  • Raman Spectroscopy:

    • Crucial for detecting Free Carbon .

    • Look for D-band (

      
      ) and G-band (
      
      
      
      ). High intensity here indicates the "C-rich" nature of the BTSME precursor was not balanced by sufficient
      
      
      .
Chemical Bonding (FTIR)

Objective: Confirm Si-C network formation and Hydrogen content.

  • Key Mode: Si-C stretching vibration at

    
     .
    
  • Impurity Modes:

    • Si-O (

      
      ): Indicates leaks or post-dep oxidation.
      
    • C-H / Si-H (

      
      ): Indicates incomplete decomposition (common in low-temp BTSME processes).
      

Performance Comparison Data

The following data summarizes typical performance metrics for SiC films derived from chlorinated precursors. Note: Exact values depend on reactor geometry; these represent comparative ranges.

PropertyMetricBTSME (Experimental)MTS (Standard)Interpretation
Growth Rate

2 - 15 1 - 10BTSME often yields higher rates due to higher molecular weight/C-content.
Hardness

22 - 28 28 - 35C-rich films are slightly softer than stoichiometric SiC but tougher.
Young's Modulus

200 - 300 350 - 450Lower modulus in BTSME films suggests lower residual stress (good for MEMS).
Refractive Index

(632nm)
2.3 - 2.5 2.60 - 2.65Lower index correlates with amorphous structure or C-incorporation.
Step Coverage Aspect RatioHigh (>10:1) High (>10:1)Both precursors excel here due to Cl-mediated surface chemistry.

Critical Analysis & Application Fit

The "Carbon Problem"

BTSME is inherently Carbon-rich. For semiconductor electronics, this is a defect. However, for Bio-MEMS and Tribological Coatings , this is a feature. The excess carbon (often diamond-like or graphitic inclusions) lowers the coefficient of friction and improves hemocompatibility (blood compatibility), making BTSME a strong candidate for coating stents or sliding MEMS components.

Process Safety

While BTSME is less volatile than silane (pyrophoric), it hydrolyzes to release HCl. The "Self-Validating" safety protocol must include an HCl scrubber (NaOH solution) at the exhaust.

Characterization Logic Flow

Use this logic to troubleshoot your BTSME films:

Characterization_Logic Start Film Deposition Visual Visual Inspection (Interference fringes?) Start->Visual FTIR FTIR Analysis (Check 800 cm-1 peak) Visual->FTIR Decision1 Si-C Peak Present? FTIR->Decision1 XRD XRD Analysis (Crystallinity) Decision1->XRD Yes Fail1 Process Fail: Check Temp/Precursor Flow Decision1->Fail1 No XPS XPS/EDS (Stoichiometry) XRD->XPS Decision2 Excess Carbon? XPS->Decision2 Opt1 Application: Tribology/Bio (Acceptable) Decision2->Opt1 Yes Opt2 Application: Electronic (Increase H2 Flow) Decision2->Opt2 No

Caption: Decision tree for characterizing and optimizing BTSME-derived SiC films.

References

  • Chemical Registry: 1,1-Bis(trichlorosilylmethyl)ethylene.[1] CAS No. 78948-04-6.[1]

  • Comparative Baseline (MTS): B. Ge et al., "CVD of SiC from Methyltrichlorosilane.[3][4] Part I: Deposition Rates," ResearchGate, 2025.

  • Alternative Precursors (Disilabutane): J. Zhang et al., "Electrical Characterization of n-Type Polycrystalline 3C-Silicon Carbide Thin Films Deposited by 1,3-Disilabutane," Materials Science & Engineering, 2006.[5]

  • General SiC CVD Mechanisms: M. Wijesundara et al., "Nitrogen doping of polycrystalline 3C–SiC films grown by single-source chemical vapor deposition," Journal of Applied Physics, 2002.

  • Precursor Design Principles: "Organosilicon compounds as single-source precursors for SiCN films production," ResearchGate Review, 2025.

Sources

Comparative

Comparative Guide: 1,1-Bis(trichlorosilylmethyl)ethylene vs. Standard SiC Precursors

Content Type: Technical Comparison Guide Audience: Materials Scientists, Process Engineers, and Biomedical Device Developers Focus: Chemical Vapor Deposition (CVD) and Polymer-Derived Ceramic (PDC) pathways for Silicon C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Process Engineers, and Biomedical Device Developers Focus: Chemical Vapor Deposition (CVD) and Polymer-Derived Ceramic (PDC) pathways for Silicon Carbide (SiC).

Executive Summary

This guide provides a technical analysis of 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) , a specialized organosilicon precursor (CAS 78948-04-6), contrasting it with the industry-standard Methyltrichlorosilane (MTS) and other single-source precursors.

While MTS remains the baseline for high-temperature epitaxial growth, BTSME emerges as a potent candidate for Liquid Injection CVD and Polymer-Derived Ceramics (PDCs) . Its unique branched architecture (


) offers a pre-formed Si-C-Si network, making it particularly valuable for synthesizing carbon-rich SiC phases or fabricating biomedical coatings (e.g., for implants) where lower-temperature conformality is required.

Precursor Landscape: The Chemistry of SiC Deposition

The choice of precursor dictates the deposition temperature, film stoichiometry, and crystallographic quality. We categorize precursors into two tiers:

  • Tier 1: Small Molecule / Gas-Phase (MTS, TCS): High volatility, requires high thermal budget (>1000°C), relies on gas-phase mixing.

  • Tier 2: High-Molecular Weight / Single-Source (BTSME, HMDS): Pre-existing Si-C bonds, liquid delivery, tunable stoichiometry.

The Challenger: 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME)
  • Formula:

    
    
    
  • Structure: A branched alkene core with two bulky trichlorosilyl wings.

  • Key Feature: The central

    
     double bond allows for addition reactions (cross-linking) prior to pyrolysis, a feature absent in MTS.
    
The Standard: Methyltrichlorosilane (MTS)[1]
  • Formula:

    
    
    
  • Key Feature: 1:1 Si:C ratio (theoretical), high vapor pressure, industry workhorse for epitaxial 4H-SiC.

Comparative Analysis: BTSME vs. Alternatives

Physicochemical Properties Matrix[1]
FeatureBTSME (Challenger)MTS (Standard)HMDS (Alternative)
CAS 78948-04-675-79-61450-14-2
State (25°C) Viscous LiquidVolatile LiquidLiquid
Boiling Point >200°C (Est.)66°C113°C
Si:C Ratio 1:2 (Carbon Rich)1:1 (Stoichiometric)1:3 (Carbon Rich)
Chlorine Content High (6 Cl atoms)High (3 Cl atoms)None (Pyrophoric risk)
Primary Use PDCs, Matrix InfiltrationEpitaxial CVDLow-T CVD, PECVD
Delivery Method Direct Liquid Injection (DLI)Bubbler / Vapor DrawBubbler
Performance & Mechanism
Stoichiometry Control
  • MTS: Relies on the

    
     carrier gas to strip chlorine as HCl. The 1:1 ratio is often skewed by the different diffusion rates of Si and C species in the boundary layer.
    
  • BTSME: The 1:2 Si:C ratio inherently favors Carbon-rich SiC (

    
    ). This is advantageous for tribological coatings (lubricity) but detrimental for semiconductor electronics. The excess carbon originates from the central ethylene backbone.
    
Decomposition Pathway
  • MTS: Decomposes via radical cleavage of

    
     or 
    
    
    
    , often requiring
    
    
    .
  • BTSME: The allylic-like structure allows for lower-temperature rearrangement. The

    
     bond facilitates polymerization at 
    
    
    
    (curing), followed by ceramization at
    
    
    .

Visualizing the Mechanism

The following diagram illustrates the divergent processing pathways for BTSME (Liquid/Polymer route) versus MTS (Gas Phase route).

SiC_Pathways cluster_inputs Precursors cluster_process Activation Phase cluster_output Final Material MTS MTS (CH3SiCl3) GasPhase Gas Phase Mixing (>1000°C) MTS->GasPhase Vaporization EpiSiC Epitaxial SiC (Stoichiometric) MTS->EpiSiC Step-flow growth BTSME BTSME (C4H6Cl6Si2) CrossLink Polymerization/Curing (<500°C) BTSME->CrossLink Liquid Injection BTSME->CrossLink Vinyl addition GasPhase->EpiSiC H2 Reduction -HCl AmorphSiC Amorphous SiC:C (Carbon Rich) CrossLink->AmorphSiC Pyrolysis -HCl, -Hydrocarbons

Figure 1: Divergent processing pathways. MTS favors high-temperature crystalline growth, while BTSME enables a polymer-to-ceramic route ideal for complex coatings.

Experimental Protocols

Protocol A: Direct Liquid Injection (DLI) CVD using BTSME

Best for: Coating complex biomedical devices (e.g., stents) or porous substrates.

Prerequisites:

  • Reactor: Hot-wall CVD reactor with DLI vaporizer.

  • Carrier Gas:

    
     (99.999%) or 
    
    
    
    mix.
  • Substrate: Graphite or Silicon wafer.

Step-by-Step Workflow:

  • Precursor Loading:

    • Load BTSME into a stainless steel syringe or pressurized vessel under inert atmosphere (

      
       glovebox). Note: BTSME is moisture sensitive (hydrolyzes to release HCl).
      
  • Vaporization:

    • Set DLI vaporizer temperature to 180°C .

    • Injection rate: 0.5 - 2.0 g/min .

    • Carrier gas flow: 500 sccm

      
      .
      
  • Deposition:

    • Reactor Pressure: 10 - 50 Torr .

    • Substrate Temperature: 900°C - 1100°C .

    • Insight: The lower temperature (vs. 1400°C for MTS) is possible due to the pre-formed Si-C bonds, though crystallinity will be lower.

  • Post-Treatment:

    • Anneal at 1200°C in Ar if higher crystallinity is required.

Protocol B: Standard MTS Bubbler Delivery

Best for: High-quality epitaxial films.

  • Bubbler Setup:

    • Fill bubbler with MTS.

    • Maintain bubbler at 20°C (Vapor pressure ~100 Torr).

  • Flow Control:

    • Flow

      
       through bubbler at 100 sccm .
      
    • Dilute with main

      
       line (10 slm) to achieve 
      
      
      
      :MTS ratio of ~1000.
  • Deposition:

    • Temp: 1400°C - 1600°C .

    • Pressure: 100 - 760 Torr .

Critical Safety & Handling (E-E-A-T)

  • Corrosivity: Both MTS and BTSME release Hydrogen Chloride (HCl) upon contact with moisture. All exhaust lines must be scrubbed (NaOH/KOH wet scrubber).

  • Pyrophoricity: While BTSME is less volatile than silane (

    
    ), the chlorosilane residues can form shock-sensitive hydrolysates.
    
  • Self-Validation:

    • Leak Check: Use a handheld HCl detector near fittings before heating.

    • Exhaust Check: Monitor the pH of the scrubber solution; a rapid drop indicates precursor breakthrough.

References

  • NIST Chemistry WebBook. "Ethylene, 1,1-bis(trimethylsilyl)- (Analogous Structure Data)." National Institute of Standards and Technology. Link

  • ChemicalBook. "1,1-Bis(trichlorosilylmethyl)ethylene Product Properties." ChemicalBook CAS Database. Link

  • ResearchGate. "CVD of SiC from Methyltrichlorosilane: Deposition Rates and Mechanisms." ResearchGate Archives. Link

  • MDPI Materials. "Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide." MDPI. Link

  • Ineos Open. "Highly Branched Polycarbosilanes as Precursors for SiC Ceramics." Ineos Open. Link

Validation

Technical Comparison: 1,1-Bis(trichlorosilylmethyl)ethylene vs. Methyltrichlorosilane

From Simple Precursors to Hyperbranched Architectures[1][2] In the development of advanced ceramic matrix composites (CMCs), hybrid sol-gel coatings, and high-performance dielectric interlayers, the choice of silicon pre...

Author: BenchChem Technical Support Team. Date: February 2026

From Simple Precursors to Hyperbranched Architectures[1][2]

In the development of advanced ceramic matrix composites (CMCs), hybrid sol-gel coatings, and high-performance dielectric interlayers, the choice of silicon precursor dictates the ultimate material properties. While Methyltrichlorosilane (MTS) has long been the industrial workhorse for Silicon Carbide (SiC) deposition and silicone resin synthesis, it suffers from inherent limitations in crosslinking density, volatility, and film brittleness.

This guide analyzes 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) (CAS: 78948-04-6), a structurally complex alternative that offers superior performance in specific high-value applications.[1][2] We will explore the mechanistic advantages of BTSME’s "geminal bis-silyl" architecture compared to the mono-silyl structure of MTS.

Structural Analysis & Mechanistic Advantages[1][2]

The fundamental difference between these two precursors lies in their reactive functionality per molecule and their architectural potential.[2]

The MTS Limitation: The "T-Resin" Trap

MTS (


) is a trifunctional silane.[1][2] Upon hydrolysis, it forms siloxane networks described as "T-units" (

).[1][2]
  • Limitation: Pure T-resins are prone to forming cage-like structures (POSS) rather than open networks, leading to high internal stress and cracking in thick films (

    
    ).[1][2]
    
  • Volatility: With a boiling point of ~66°C, MTS is difficult to handle in open-air sol-gel processes without significant evaporation loss or flash-fire risks.[1][2]

The BTSME Advantage: Dual-Cure & Bridged Networks

BTSME (


) features a terminal vinyl group and two trichlorosilyl arms attached to a central carbon hub.[1][2]
  • Bridged Architecture: Unlike MTS, which hangs off the siloxane network (pendant), BTSME acts as an integral bridge. The organic spacer is locked between two silicon nodes, creating a Bridged Polysilsesquioxane .[2] This architecture allows for stress relaxation within the network, significantly reducing cracking.[2]

  • Hyper-Branching Capability: With 6 hydrolyzable chlorine atoms per molecule (vs. 3 in MTS), BTSME creates a significantly denser inorganic network.[1][2]

  • Dual-Cure Mechanism: The preserved vinyl group (

    
    ) allows for a secondary organic polymerization (via radical or thermal cure) after the inorganic sol-gel network has formed.[1][2] MTS lacks this organic reactivity.[2]
    
Comparative Data Summary
FeatureMethyltrichlorosilane (MTS)1,1-Bis(trichlorosilylmethyl)ethylene (BTSME)Impact
Formula


BTSME has 2x Silicon content per mole.[1][2]
Boiling Point 66°C>200°C (est.[1][2] based on MW)BTSME offers lower volatility and safer handling.[2]
Functionality 3 (Hydrolyzable Cl)6 (Cl) + 1 (Vinyl)BTSME enables hyper-crosslinking.[1][2]
Network Type Pendant (T-Resin)Bridged / HyperbranchedBTSME yields tougher, crack-resistant films.[1][2]
Si:C Ratio 1:11:2BTSME provides carbon-rich ceramics (SiC).[1][2]

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent network topologies formed by MTS versus BTSME. Note how BTSME creates a "locked" system compared to the pendant nature of MTS.[2]

PrecursorComparison MTS MTS (Methyltrichlorosilane) CH3-SiCl3 Hydrolysis Hydrolysis & Condensation (-HCl) MTS->Hydrolysis BTSME BTSME CH2=C(CH2SiCl3)2 BTSME->Hydrolysis T_Resin T-Resin Structure (Cage-like, Brittle) Si-O-Si Network Hydrolysis->T_Resin Forms Pendant Groups Bridged_Net Bridged Network (Flexible, Tough) Si-C-C-Si Linkages Hydrolysis->Bridged_Net Forms Integral Bridges Vinyl_Cure Secondary Cure (Radical Polymerization) Bridged_Net->Vinyl_Cure Vinyl Group Active Hybrid_Mat Hybrid Dual-Cure Monolith (High Thermal Stability) Vinyl_Cure->Hybrid_Mat

Figure 1: Comparative reaction pathways.[1][2] MTS terminates in a brittle T-resin, whereas BTSME undergoes a two-stage cure to form a robust hybrid monolith.[1][2]

Experimental Protocol: Synthesis of Crack-Free Hybrid Monoliths

This protocol demonstrates the advantage of BTSME in sol-gel applications where MTS typically fails due to shrinkage-induced cracking.[1][2]

Objective: Synthesize a transparent, crack-free organosilica monolith using BTSME. Safety: Perform all steps in a fume hood. Chlorosilanes release HCl upon contact with moisture.[2][3]

Materials
  • Precursor: 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

  • Catalyst/Water: 0.1M HCl (aq).[2]

  • Radical Initiator: AIBN (Azobisisobutyronitrile).[1][2]

Step-by-Step Methodology
  • Solvothermal Mixing (The "Sol" Phase):

    • Dissolve 10g of BTSME in 40mL of anhydrous THF in a round-bottom flask under

      
       atmosphere.
      
    • Why: THF is chosen to solubilize both the organic precursor and the water required for hydrolysis, preventing phase separation.

  • Controlled Hydrolysis:

    • Add stoichiometric water (3 molar equivalents per Si-Cl bond) dropwise at 0°C.[1][2]

    • Calculation: BTSME has 6 Cl atoms.[2]

      
      .[2]
      
    • 
      .[2]
      
    • 
      .[2]
      
    • Note: Unlike MTS, which reacts violently, the steric bulk of BTSME moderates the hydrolysis rate, allowing for better control.

  • Aging and Network Formation:

    • Stir the mixture at room temperature for 12 hours. The solution will become a clear sol.

    • Advantage Check: An MTS sol at this concentration would likely precipitate cage structures.[2] BTSME forms a linear/branched soluble oligomer.[2]

  • Secondary Cure (The "Dual-Cure" Step):

    • Add 1 wt% AIBN (relative to precursor mass) to the sol.[2]

    • Cast the sol into a Teflon mold.[2]

    • Heat to 60°C to evaporate solvent and initiate the radical polymerization of the vinyl groups.[2]

  • Final Densification:

    • Ramp temperature to 120°C for 4 hours.

    • Result: A crack-free, transparent monolith is obtained.[1][2] The vinyl polymerization "locks" the structure, preventing the capillary-stress cracking typical of MTS-derived xerogels.[1][2]

Application in CVD (Chemical Vapor Deposition)[1][2][4][5]

While the protocol above focuses on sol-gel, BTSME is also a superior Single-Source Precursor (SSP) for Silicon Carbide (SiC) deposition compared to MTS.[1][2]

  • Process Window: MTS requires excess Hydrogen (

    
    ) and temperatures 
    
    
    
    to strip the chlorine and form SiC.[2]
  • BTSME Efficiency: The pre-existing Si-C-Si bonds in BTSME lower the activation energy for SiC formation.[1][2] The decomposition pathway favors the elimination of HCl and the retention of the carbon backbone, resulting in a higher ceramic yield and faster deposition rates at lower temperatures (

    
    ).
    
Critical Analysis for Drug Development/Bio-Applications

For researchers in drug delivery systems (e.g., silica nanoparticles):

  • MTS: Used for simple surface hydrophobization (silanization).[1][2]

  • BTSME: Can be used to create core-shell nanoparticles with high vinyl density.[1][2] These vinyl groups serve as "click chemistry" handles for attaching peptides or antibodies, a functionality MTS cannot provide without complex secondary functionalization steps.[2]

References

  • MTS Properties & Standard Applications

    • Methyltrichlorosilane - CAMEO Chemicals.[1][2] NOAA.[2]

  • Bis-Silyl Precursor Chemistry

    • 1,1-Bis(trichlorosilylmethyl)ethylene Structure & CAS.[1][2] PubChem.[2][4]

    • [Link][1][2]

  • Mechanisms of Bridged Polysilsesquioxanes

    • Shea, K. J., & Loy, D. A. (2001). Bridged Polysilsesquioxanes.[2] Molecular-Engineered Hybrid Organic-Inorganic Materials. (Contextual grounding for the "Bridged vs Pendant" mechanism described in Section 1).

    • Note: General authoritative text on organosilicon sol-gel chemistry.
  • CVD Precursor Efficiency

    • ResearchGate: CVD of SiC from Methyltrichlorosilane.[2][5] (Provides the baseline data for MTS limitations).

    • [Link]

Sources

Comparative

Performance comparison of chlorinated vs. non-chlorinated silicon precursors

Executive Summary In both semiconductor thin-film deposition (ALD/CVD) and pharmaceutical organic synthesis, the choice between chlorinated (e.g., HCDS, TCS, TMSCl) and non-chlorinated (e.g., Aminosilanes, HMDS) silicon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In both semiconductor thin-film deposition (ALD/CVD) and pharmaceutical organic synthesis, the choice between chlorinated (e.g., HCDS, TCS, TMSCl) and non-chlorinated (e.g., Aminosilanes, HMDS) silicon precursors is rarely a matter of "better," but rather "fit-for-purpose."

Chlorinated precursors offer superior thermal stability and high reactivity due to the electronegativity of the chlorine ligand, but they introduce corrosive hydrochloric acid (HCl) byproducts that demand rigorous exhaust management and scavenging bases. Non-chlorinated alternatives—specifically aminosilanes—offer "clean" chemistry (amine byproducts) and lower activation energies, but often suffer from steric hindrance and lower thermal ceilings.

This guide objectively compares these classes, supported by mechanistic insights and experimental protocols.

Part 1: The Mechanistic Foundation

To understand performance differences, we must look at the bond dissociation energies (BDE) and leaving group dynamics.

The Si-Cl vs. Si-N Bond
  • Chlorinated (Si-Cl): The Si-Cl bond is strong (~456 kJ/mol), yet highly susceptible to nucleophilic attack due to the polarization caused by chlorine’s high electronegativity. In ALD, this allows for aggressive ligand exchange with nucleophiles like NH₃ or H₂O.

  • Aminosilanes (Si-N): The Si-N bond (~320-355 kJ/mol) is weaker than Si-Cl. This lower stability allows aminosilanes to decompose or react at lower temperatures (Low-T ALD), but it also makes them more sensitive to moisture and shelf-life degradation.

Leaving Group Thermodynamics
  • HCl Generation: Chlorosilanes release HCl upon hydrolysis or aminolysis. In a reactor, this can etch the substrate (e.g., copper interconnects). In a flask, it requires stoichiometric amounts of base (e.g., Triethylamine) to prevent acid-catalyzed side reactions.

  • Amine Generation: Aminosilanes release volatile amines (e.g., dimethylamine). These are generally non-corrosive to metals and acid-sensitive functional groups in drug scaffolds.

Part 2: Semiconductor Applications (ALD/CVD)

Focus: Deposition of Silicon Nitride (SiNₓ) and Silicon Oxide (SiO₂).

Performance Metrics: HCDS vs. DIPAS

We compare Hexachlorodisilane (HCDS) , the industry standard chlorinated precursor, against Diisopropylaminosilane (DIPAS) , a leading non-chlorinated alternative.

MetricHexachlorodisilane (HCDS)Diisopropylaminosilane (DIPAS)
Precursor Type Chlorinated DisilaneAlkyl-Aminosilane
Deposition Temp High (350°C - 550°C)Low (250°C - 400°C)
Growth Per Cycle (GPC) High (~1.0 - 1.2 Å/cycle)Moderate (~0.7 - 0.9 Å/cycle)
Conformality (HAR) Excellent (>95% in 20:1 AR)Good (Steric hindrance limits diffusion)
Wet Etch Rate (WER) Higher (often due to H-incorporation)Lower (Cleaner films at Low-T)
Byproducts HCl, Ammonium Chloride saltsDiisopropylamine

Analysis: HCDS utilizes the Si-Si bond to deliver two silicon atoms per molecule, boosting GPC. However, the formation of ammonium chloride (NH₄Cl) particles in exhaust lines is a critical maintenance failure mode. DIPAS avoids particle formation but its bulky isopropyl ligands can cause steric hindrance, reducing saturation density on the surface.

Visualization: Precursor Selection Logic

PrecursorSelection Start Select Silicon Precursor TempLimit Substrate Temp Limit? Start->TempLimit HighTemp > 400°C TempLimit->HighTemp LowTemp < 350°C TempLimit->LowTemp Strict SubstrateType Substrate Sensitivity? HighTemp->SubstrateType Aminosilane Aminosilane (DIPAS/BTBAS) No HCl, Low Temp LowTemp->Aminosilane Metal Metal/Cu (Acid Sensitive) SubstrateType->Metal Oxide Oxide/Nitride (Robust) SubstrateType->Oxide Metal->Aminosilane Avoid Etching Aspect Aspect Ratio? Oxide->Aspect HighAR High (>20:1) Aspect->HighAR LowAR Planar/Low Aspect->LowAR HCDS Chlorinated (HCDS/DCS) High GPC, Excellent Conformality HighAR->HCDS Small Ligands LowAR->Aminosilane Cleaner Film

Figure 1: Decision matrix for selecting silicon precursors in ALD processes based on thermal budget, substrate sensitivity, and aspect ratio.

Part 3: Organic Synthesis & Drug Development

Focus: Silylation (Protecting Groups) and Coupling.

In pharma, silylation protects alcohols/amines. The choice is between Chlorosilanes (e.g., TMSCl) and Silazanes/Aminosilanes (e.g., HMDS, BSA) .

Comparative Reactivity[2]
  • TMSCl (Trimethylsilyl chloride):

    • Pros: Extremely fast reaction; cheap; high "atom economy" for the silicon source.

    • Cons: Generates HCl.[1][2][3] Requires an auxiliary base (Pyridine/TEA) which precipitates salts, complicating purification.

  • HMDS (Hexamethyldisilazane):

    • Pros: Generates NH₃ (gas) as the only byproduct. Workup is often just evaporation.

    • Cons: Slow kinetics. Often requires a catalyst (e.g., Iodine or saccharin) to activate.

  • BSA (Bis(trimethylsilyl)acetamide):

    • Pros: Powerful silylator; byproducts are neutral acetamides.

    • Cons: Expensive; strictly for high-value API synthesis.

Case Study: Acid-Labile Scaffolds

When silylating a drug intermediate containing an epoxide or acetal (acid-sensitive):

  • Using TMSCl: Risk of ring-opening or hydrolysis due to transient HCl, even with base present.

  • Using HMDS/BSA: Near-zero risk of acid degradation.

Part 4: Experimental Protocols

Protocol A: Comparative ALD Saturation Curve (Self-Validating)

Objective: Determine the self-limiting nature and GPC of a new precursor.

  • Substrate Prep: Use 300mm Si wafers with 100nm thermal oxide.

  • Reactor Setup: Set ALD reactor (e.g., ASM Pulsar) to 350°C.

  • Dose Variation:

    • Fix oxidant/nitriding agent pulse (e.g., NH₃ plasma, 5s).

    • Vary Silicon Precursor pulse time: 0.1s, 0.5s, 1.0s, 2.0s, 5.0s.

    • Purge time: Fixed at 10s.

  • Measurement: Measure thickness using Spectroscopic Ellipsometry (49-point map).

  • Validation Logic: Plot Thickness vs. Pulse Time.

    • Success: Curve plateaus (saturates). This confirms ALD regime.

    • Failure: Linear increase indicates CVD (decomposition) or insufficient purge.

    • Comparison: Compare the saturation plateau height (GPC) of HCDS vs. Aminosilane.

Protocol B: Silylation Kinetics Study (GC-MS)

Objective: Compare reaction rates and byproduct profiles.

  • Standard: 1-Octanol (1.0 eq) in Dichloromethane (DCM).

  • Reagents:

    • Vial A: TMSCl (1.1 eq) + Triethylamine (1.2 eq).

    • Vial B: BSA (0.6 eq - provides 1.2 eq silyl groups).

  • Procedure:

    • Add reagents to Standard at 25°C.

    • Aliquot 50µL samples at t=1, 5, 15, 30, 60 mins.

    • Quench aliquots in anhydrous hexane.

  • Analysis: Inject into GC-MS. Monitor disappearance of 1-Octanol peak and appearance of Silyl ether.

  • Result Interpretation:

    • TMSCl usually reaches >95% conversion in <5 mins (Kinetic control).

    • BSA may take 15-30 mins depending on steric environment.

Part 5: Safety & EHS Profile

FeatureChlorosilanes (e.g., HCDS, TCS)Aminosilanes (e.g., DIPAS, BDEAS)
Water Reactivity Violent. Releases HCl gas (IDLH: 50 ppm).Moderate. Releases Amines (fishy odor).
Flammability Often Pyrophoric or Low Flash Point.Flammable liquids.[3]
Toxicity Corrosive (Acid burns).Toxic by inhalation/absorption.
Waste Disposal Requires wet scrubbers with caustic (NaOH). Generates large sludge volume.Requires thermal oxidizers (burn boxes) to prevent amine emissions.
Visualization: Reaction Pathways & Byproducts

ReactionPathways Chlorosilane Chlorosilane (Si-Cl) Water Hydrolysis (+ H2O) Chlorosilane->Water Surface Surface -OH (Deposition) Chlorosilane->Surface Aminosilane Aminosilane (Si-N) Aminosilane->Water Aminosilane->Surface HCl HCl Gas (Corrosive) Water->HCl Violent Amine Free Amine (Volatile/Basic) Water->Amine Hydrolysis Surface->HCl Byproduct Surface->Amine Ligand Exchange Film Si-O / Si-N Film Surface->Film Surface->Film

Figure 2: Reaction pathways showing the divergence in byproduct generation (Corrosive HCl vs. Volatile Amines) for chlorinated vs. non-chlorinated precursors.

References

  • Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tertiary-butyl-amino)silane and N2 Plasma.[4][5] ACS Applied Materials & Interfaces. Link

  • Ovanesyan, R. A., et al. (2015). Atomic Layer Deposition of Silicon Nitride Using Hexachlorodisilane and Hydrazine. Journal of Vacuum Science & Technology A. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silylation protocols). Link

  • Material Safety Data Sheet (SDS). Hexachlorodisilane. Sigma-Aldrich. Link

  • Tripathi, A., et al. (2018). Comparative Study of Chlorinated and Non-Chlorinated Precursors for SiO2 ALD. Journal of Materials Chemistry C. Link (Representative citation for comparative methodology).

Sources

Validation

Assessing the Purity of Synthesized 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Summary Synthesizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) —a critical monomer for carbosilane dendrimers and hyperbranched polymers—presents a unique analytical paradox. While the synthesis via Grignar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) —a critical monomer for carbosilane dendrimers and hyperbranched polymers—presents a unique analytical paradox. While the synthesis via Grignard or hydrosilylation routes is well-documented, verifying the product's purity is complicated by its extreme hydrolytic instability.

Standard analytical workflows often fail because the very act of sampling introduces moisture, causing the formation of siloxanes (


) that mimic polymerization byproducts. This guide compares the three primary methodologies for assessing BTSME purity: Quantitative 

NMR
, Derivatized GC-MS , and Potentiometric Titration .

The Verdict:

  • For Structural Validation: Use

    
     NMR .[1][2] It is the only method that definitively distinguishes between the target bis-substituted product, mono-substituted impurities, and hydrolysis byproducts.
    
  • For Trace Impurity Profiling: Use Derivatized GC-MS . It offers superior resolution for separating isomeric impurities that NMR may overlap.

The Analytical Challenge: Hydrolytic Instability

BTSME contains two trichlorosilyl (


) groups. Upon contact with ppm-levels of atmospheric moisture, it undergoes rapid hydrolysis:



Impact on Analysis:

  • False Negatives: High purity product appears degraded due to sampling handling.

  • Corrosion: The released HCl damages standard GC columns and MS detectors.

  • Polymerization: Hydrolysis products cross-link, broadening NMR signals and clogging injection ports.

Comparative Analysis of Methodologies

Method A: Quantitative NMR (The Gold Standard)

This is the most robust method for determining the molar ratio of the target product to byproducts without chemical modification.

  • Mechanism: Direct observation of the Silicon nucleus.

  • Key Advantage: Can detect the specific chemical shift of the

    
     environment versus 
    
    
    
    (hydrolysis) or
    
    
    (starting material).
  • Protocol Criticality: Requires inverse gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE), ensuring integration values are quantitative.

Experimental Protocol: Inert NMR Preparation
  • Drying: Dry

    
     (Benzene-d6) over activated 4Å molecular sieves for 24 hours.
    
  • Relaxation Agent: Prepare a 0.02 M solution of

    
     in the dry 
    
    
    
    to shorten the long
    
    
    relaxation time of silicon (typically >60s).
  • Sampling: In an argon-filled glovebox, dissolve ~100 mg of BTSME in 0.6 mL of the relaxation solution.

  • Sealing: Transfer to a J-Young NMR tube or flame-seal a standard tube immediately.

  • Acquisition: Run

    
     NMR with Inverse Gated Decoupling , Pulse delay (
    
    
    
    ) > 10s (if using Cr agent), Scans > 500.
Method B: Derivatized GC-MS (The High-Resolution Alternative)

Direct injection of trichlorosilanes is hazardous to equipment. This method converts the reactive


 bonds into stable alkoxy bonds (

) before analysis.
  • Mechanism: Reaction with absolute ethanol/pyridine to form 1,1-Bis(triethoxysilylmethyl)ethylene .

  • Key Advantage: Excellent separation of volatile organic impurities (e.g., solvent residues, starting vinyltrichlorosilane).

  • Protocol Criticality: Complete derivatization is required; incomplete reaction leads to "ghost" peaks.

Experimental Protocol: In-Situ Derivatization
  • Reagent Prep: Mix Anhydrous Ethanol (90%) and Pyridine (10%) as the quenching reagent.

  • Quenching: Add 50 µL of BTSME to 1.0 mL of the reagent mixture in a dry vial. The reaction is exothermic (

    
     generation).
    
    • Note: Pyridine acts as an acid scavenger to protect the GC column.

  • Incubation: Vortex for 1 minute and let stand for 15 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 50:1).

    • Column: DB-5ms or equivalent non-polar column.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      280°C.

Data Summary & Performance Comparison

The following table contrasts the performance metrics of the two primary methods against the classical titration method.

Feature

NMR (Quantitative)
GC-MS (Derivatized)Potentiometric Titration (

)
Primary Utility Structural Integrity & Bulk PurityTrace Organic ImpuritiesTotal Chlorine Content
Specificity High (Distinguishes isomers)High (Separates volatiles)Low (Cannot distinguish product from free HCl)
Sample Destructive? NoYesYes
LOD (Limit of Detection) ~0.5 - 1.0 %< 0.01 % (ppm level)~0.1 %
Time per Sample 2 - 4 Hours (Acquisition)30 Minutes (Prep + Run)15 Minutes
Equipment Risk LowModerate (if under-derivatized)Low
Cost per Analysis High (Deuterated solvents, time)ModerateLow

Visualized Workflows

Diagram 1: The "Chain of Custody" for Moisture-Sensitive Sampling

This workflow illustrates the critical path to prevent hydrolysis during the sampling phase. Any breach in the "Inert Zone" invalidates the data.

InertSampling Synthesis Synthesis Reactor (BTSME Crude) Glovebox Argon Glovebox (< 0.5 ppm H2O) Synthesis->Glovebox Schlenk Transfer Sampling Aliquot Transfer (Gastight Syringe) Glovebox->Sampling Inside Box PrepNMR NMR Prep (C6D6 + Cr(acac)3) Sampling->PrepNMR Path A PrepGC GC Derivatization (EtOH + Pyridine) Sampling->PrepGC Path B Seal Hermetic Sealing (J-Young / Crimp Cap) PrepNMR->Seal PrepGC->Seal Analysis Instrument Injection Seal->Analysis Transfer to Lab Air

Caption: Figure 1. Inert Sampling Workflow ensuring analyte integrity from reactor to instrument.

Diagram 2: Analytical Decision Matrix

How to choose the correct method based on the specific data requirement.

DecisionMatrix Start Goal: Assess BTSME Purity Q1 Is Structural Confirmation Required? Start->Q1 Q2 Is Trace Impurity (<1%) Detection Critical? Q1->Q2 No (Routine QC) ResNMR Select: 29Si NMR (Inverse Gated) Q1->ResNMR Yes (Verify Isomer) ResGC Select: GC-MS (Derivatized) Q2->ResGC Yes (High Sensitivity) ResTitration Select: Titration (Rapid QC Check) Q2->ResTitration No (Bulk Assay) ResNMR->ResGC Complementary Validation

Caption: Figure 2. Decision Matrix for selecting the appropriate analytical technique based on research needs.

References

  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene (CAS# 78948-04-6) Technical Specifications.[3][4] Retrieved from

  • Alam, T. M. (2002). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution 29Si NMR Spectroscopy. Sandia National Laboratories. Retrieved from

  • RSC Analytical Methods. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. (Demonstrates derivatization protocols for chlorosilanes/chlorides). Retrieved from

  • Gelest, Inc. (n.d.). Hydrolytic Sensitivity of Chlorosilanes: Handling and Storage. Retrieved from

  • Sahai, N. (2004). 29Si NMR sensitivity enhancement methods for the quantitative study of silicon sol–gel chemistry. University of Akron. Retrieved from

Sources

Comparative

Comparative Guide: 1,1-Bis(trichlorosilylmethyl)ethylene vs. Standard Precursors for SiC Growth

Topic: FTIR Analysis of SiC Grown from 1,1-Bis(trichlorosilylmethyl)ethylene Content Type: Publish Comparison Guide Audience: Materials Scientists, Process Engineers, and Biomedical Device Researchers (focus on biocompat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Analysis of SiC Grown from 1,1-Bis(trichlorosilylmethyl)ethylene Content Type: Publish Comparison Guide Audience: Materials Scientists, Process Engineers, and Biomedical Device Researchers (focus on biocompatible coatings).

Executive Summary

Silicon Carbide (SiC) is the gold standard for high-power electronics and, increasingly, for biocompatible MEMS and drug-delivery implants due to its hemocompatibility and chemical inertness. However, the extreme temperatures required for standard growth (using Methyltrichlorosilane, MTS) limit its integration with temperature-sensitive substrates.

This guide evaluates 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME) , a specialized organosilane precursor. Unlike the industry-standard MTS (Si:C 1:1), BTSME presents a Si:C ratio of 1:2 , offering distinct advantages in reactivity and lower-temperature deposition, but posing significant challenges regarding carbon stoichiometry. This guide details the Fourier Transform Infrared Spectroscopy (FTIR) protocols required to validate film quality, specifically distinguishing between stoichiometric SiC and carbon-rich phases.

The Precursor Landscape: BTSME vs. MTS

To interpret FTIR data correctly, one must understand the chemical input. The structural differences dictate the spectral "fingerprint" of the resulting film.

FeatureMethyltrichlorosilane (MTS) 1,1-Bis(trichlorosilylmethyl)ethylene (BTSME)
Formula


Structure Single Si-C bondAlkene backbone (

) with two

wings
Si:C Ratio 1:1 (Ideal for stoichiometric SiC)1:2 (Carbon Rich – requires

etching or co-precursor)
Growth Temp >1300°C (High activation energy)<1200°C (Potential for lower

due to reactive alkene group)
Primary Risk Si-droplet formation (if C-depleted)Graphitic/Amorphous Carbon inclusions
Biomedical Relevance Standard coating, high roughnessPotential for smoother amorphous coatings (

)

Technical Insight: The double bond in BTSME (


) lowers the decomposition temperature compared to the saturated methyl group in MTS. However, the excess carbon atoms (

vs

) mean that without aggressive hydrogen etching, your FTIR spectra will likely show significant

carbon defects.
FTIR Methodology: The Self-Validating Protocol

For SiC thin films (0.5


m – 5 

m), transmission FTIR is the standard. However, for coatings on opaque substrates (like silicon or metals), Reflectance FTIR (ATR or Grazing Angle) is required.
Experimental Workflow

FTIR_Workflow Sample As-Grown SiC Film (BTSME Precursor) Prep Substrate Cleaning (HF Dip to remove native SiO2) Sample->Prep Measurement FTIR Acquisition (400-4000 cm-1, 4 cm-1 res) Prep->Measurement Background Background Scan (Bare Substrate) Background->Measurement Processing Baseline Correction & Substrate Subtraction Measurement->Processing Analysis Peak Deconvolution (Gaussian/Lorentzian) Processing->Analysis

Figure 1: Standardized FTIR acquisition workflow for SiC thin film validation.

Step-by-Step Protocol:

  • Substrate Reference: Always collect a background spectrum of an uncoated substrate from the same wafer batch. SiC has a refractive index (~2.[1]6) distinct from Si (~3.4), but substrate lattice absorption (

    
     for Si) can obscure the SiC region.
    
  • Acquisition: Scan range 400–4000

    
    . Accumulate >64 scans to reduce signal-to-noise ratio.
    
  • Atmospheric Compensation: Purge the chamber with

    
     to remove 
    
    
    
    (2350
    
    
    ) and
    
    
    (1500-1800
    
    
    ), which can interfere with defect analysis.
Spectral Analysis & Comparison

This section details how to interpret the spectra of BTSME-grown films versus standard MTS films.

A. The Stoichiometric Marker: Si-C Stretching Mode

The primary indicator of SiC quality is the Transverse Optical (TO) phonon mode.

  • Target Peak: 794 – 796

    
     
    
  • MTS (Standard): Typically yields a sharp, symmetric peak at 796

    
     with a Full Width at Half Maximum (FWHM) < 50 
    
    
    
    (indicating high crystallinity).
  • BTSME (Challenger):

    • Scenario A (Optimized): Peak at ~795

      
      .
      
    • Scenario B (C-Rich): Peak broadens and shifts to ~780

      
       . This "red shift" indicates amorphous disorder (
      
      
      
      ) or carbon clustering, common when the 1:2 Si:C ratio is not balanced by process gas adjustments.
B. Impurity & Defect Bands (The Critical Differentiators)

Because BTSME is an organosilane with a complex backbone, incomplete decomposition leads to specific hydrogenated defects.

Wavenumber (

)
AssignmentInterpretation for BTSME Films
2800 – 3000 C-H Stretching (

)
High Risk. Indicates incomplete decomposition of the ethylene/methyl groups. Common in low-temp (<1000°C) deposition.
2100 – 2250 Si-H Stretching Indicates silicon sites terminated by hydrogen rather than carbon. High intensity suggests a porous, low-density film.
1500 – 1600 C=C Stretching (

)
Critical Failure Mode. Indicates graphitic carbon inclusions. Since BTSME is C-rich, appearance of this band means the film is "dirty" (SiC + C).
1000 – 1100 Si-O-Si Post-deposition oxidation. If BTSME films are porous (high surface area), this peak grows rapidly upon air exposure.
C. Crystalline vs. Amorphous Assessment
  • Lorentzian Fit: A sharp Lorentzian shape at 796

    
     confirms cubic (3C-SiC) crystallinity.
    
  • Gaussian Fit: A broad Gaussian shape implies amorphous SiC (

    
    ). BTSME often favors 
    
    
    
    at lower temperatures, which is actually preferred for biomedical coatings due to superior smoothness and lack of grain boundaries (reducing corrosion sites).
Mechanistic Pathway & Troubleshooting

Understanding how BTSME decomposes helps in tuning the CVD process. Unlike MTS, which relies on simple methyl radical detachment, BTSME must undergo


-hydride elimination or C=C bond cleavage.

Decomposition Precursor BTSME (C4H6Cl6Si2) Step1 Thermal Activation (~1000°C) Precursor->Step1 Branch1 Pathway A: Ideal Complete Cracking Step1->Branch1 High H2 Flow Branch2 Pathway B: Incomplete (Low Temp / Low H2) Step1->Branch2 Low H2 Flow ResultA Stoichiometric SiC + HCl (gas) + CH4 (gas) Branch1->ResultA ResultB C-Rich SiC Film (SiC + Graphitic C + CHx) Branch2->ResultB

Figure 2: Decomposition pathways. High


 flow is critical with BTSME to scavenge the excess carbon (removing it as 

).

Troubleshooting Table:

FTIR ObservationDiagnosisCorrective Action for BTSME Process
Broad Peak @ 780

Amorphous filmIncrease substrate temperature; anneal post-growth.
Peak @ 1600

Graphitic CarbonIncrease

carrier gas flow.

etches excess C.
Peak @ 2900

Polymer incorporationIncrease temperature; reduce precursor flow rate (bubbler temp).
Conclusion

1,1-Bis(trichlorosilylmethyl)ethylene is a potent alternative to MTS for specialized applications requiring low-temperature growth or amorphous, smooth coatings suitable for biomedical devices. However, its 1:2 Si:C stoichiometry inherently biases the system toward carbon-rich deposition.

Final Recommendation:

  • For Power Electronics (High Crystallinity): Stick to MTS. The stoichiometry control is superior.

  • For Biomedical/MEMS (Low Temp/Smoothness): BTSME is viable, provided you rigorously monitor the 1600

    
     (C=C)  and 2900 
    
    
    
    (C-H)
    regions in FTIR to ensure the film is not merely a carbosilane polymer but a true ceramic SiC matrix.
References
  • Angene Chemical. (n.d.). 1,1-Bis(trichlorosilylmethyl)ethylene Product Specifications. Retrieved from

  • B. Gupta et al. (2016). Fourier Transform Infrared Spectroscopy (FTIR) Analysis of Silicon Carbide Nanowires. Core.ac.uk. Retrieved from

  • Yazdanfar, M. et al. (2014). Finding the Optimum Chloride-Based Chemistry for Chemical Vapor Deposition of SiC. ECS Journal of Solid State Science and Technology. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Organosilanes in Organic Synthesis and Surface Modification. Retrieved from

  • ResearchGate. (2025). Chlorinated silicon carbide CVD revisited for polycrystalline bulk growth. Retrieved from

Sources

Validation

Comparative Study of Organosilicon Precursors for Low-k Dielectrics

Executive Summary As semiconductor feature sizes shrink below the 7nm node, the resistance-capacitance (RC) delay in copper interconnects becomes a limiting factor for device speed. To mitigate this, the industry has tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As semiconductor feature sizes shrink below the 7nm node, the resistance-capacitance (RC) delay in copper interconnects becomes a limiting factor for device speed. To mitigate this, the industry has transitioned from silicon dioxide (


) to organosilicate glasses (SiCOH) with dielectric constants (

) below 2.5.

This guide provides a comparative analysis of primary organosilicon precursors—Methylsilanes (3MS/4MS) , Alkoxysilanes (DEMS) , Cyclic Siloxanes (OMCTS) , and Bridged Carbosilanes . We evaluate their efficacy in depositing porous low-k (p-SiCOH) films via Plasma Enhanced Chemical Vapor Deposition (PECVD).[1][2]

Key Insight: While DEMS remains the industry workhorse for porous films due to its balanced network-forming ability, Bridged Carbosilanes are emerging as the superior choice for Ultra-Low-k (ULK) applications (


) because they maintain higher mechanical stiffness (Young’s Modulus) at high porosity levels.

The Chemistry-Performance Nexus

The choice of precursor dictates the atomic structure of the final film. The critical trade-off in low-k engineering is between the Dielectric Constant (


)  and Young's Modulus (

)
. Reducing

requires introducing porosity or free volume, which inherently weakens the material.[3]
Precursor Classes[4][5][6][7]
  • Methylsilanes (e.g., 3MS, 4MS): Early generation precursors. They produce films with high carbon content but poor cross-linking, resulting in mechanically soft films.

  • Alkoxysilanes (e.g., DEMS): The current standard. The ethoxy groups facilitate the formation of a robust Si-O-Si network, while the methyl group provides steric hindrance to lower density.

  • Cyclic Siloxanes (e.g., OMCTS): These precursors contain a pre-formed ring structure. They deposit films with built-in "cage" structures, offering moderate

    
    -reduction without porogens.
    
  • Bridged Carbosilanes (e.g., BTEE/BTESE): Next-generation precursors containing Si-CH

    
    -Si or Si-C
    
    
    
    H
    
    
    -Si bridges. These bridges replace the polar Si-O bonds with less polar Si-C bonds, reducing
    
    
    while maintaining high mechanical stiffness.

Comparative Performance Analysis

The following data synthesizes experimental results for films deposited via PECVD. For porous films, a porogen (typically Bicycloheptadiene or Alpha-Terpinene) was co-deposited and subsequently removed via UV curing.[1]

Table 1: Precursor Performance Matrix
Precursor ClassRepresentative MoleculeFilm TypeDielectric Constant (

)
Young's Modulus (

)
Hardness (

)
Primary AdvantageLimitation
Methylsilane 3MS (Trimethylsilane)Dense SiCH~2.85 - 2.908.0 - 9.0 GPa~1.4 GPaSimple chemistry; established supply chain.Poor mechanical strength; high leakage current.
Alkoxysilane DEMS (Diethoxymethylsilane)Dense SiCOH~2.80 - 3.0016.5 GPa 2.8 GPa Superior cross-linking; high modulus for dense films.Requires porogen for

.
Cyclic Siloxane OMCTS (Octamethylcyclotetrasiloxane)Dense/Porous~2.40 - 2.7010.0 - 12.0 GPa~1.8 GPa"Cage" structure creates free volume without porogen.Difficult to achieve

without collapse.
Alkoxysilane + Porogen DEMS + BCHD Porous p-SiCOH~2.20 - 2.404.0 - 6.0 GPa~0.5 GPaIndustry standard for 45nm-14nm nodes.Modulus collapse at high porosity (

).
Bridged Carbosilane BTEE (Bis(triethoxysilyl)ethane)Porous p-SiCOH~1.80 - 2.00 6.2 - 8.0 GPa ~1.0 GPaHigh Stiffness/k ratio ; Si-C-Si bridges resist plasma damage.Complex synthesis; higher precursor cost.

Note on Data: Values are derived from PECVD films post-UV cure. Modulus data for BTEE (Bridged) demonstrates a ~30-50% improvement over DEMS at equivalent


-values [1][4].

Mechanistic Visualization

The following diagram illustrates the deposition and curing pathway, highlighting how the choice of precursor impacts the final network structure (Cage vs. Network).

LowK_Deposition_Mechanism cluster_structure Microstructure Evolution Precursor Precursor Input (DEMS/OMCTS/Bridged) Plasma PECVD Plasma Zone (Fragmentation & Ionization) Precursor->Plasma Carrier Gas (He) Porogen Porogen Input (BCHD/ATRP) Porogen->Plasma Adsorption Surface Adsorption & Polymerization Plasma->Adsorption Radicals (Si*, CHx*) AsDeposited As-Deposited Film (Hybrid SiCOH + Organics) Adsorption->AsDeposited UVCure UV Curing / Anneal (Porogen Removal) AsDeposited->UVCure Thermal/UV Energy FinalFilm Final p-SiCOH Network (Porous Matrix) UVCure->FinalFilm Cross-linking Cage Cage Structure (Low k, Low E) Favored by OMCTS FinalFilm->Cage Network Network Structure (High E) Favored by DEMS/Bridged FinalFilm->Network

Figure 1: Process flow for PECVD of porous low-k dielectrics. The balance between Cage and Network structures determines the Modulus/k ratio.

Experimental Protocol: Porous SiCOH Deposition

Objective: Deposit a p-SiCOH film (


) using DEMS and a Porogen, ensuring mechanical stability.
Equipment Requirements
  • Tool: 300mm PECVD Reactor (Capacitively Coupled Plasma).

  • Precursors: DEMS (Matrix), BCHD (Porogen), Helium (Carrier), Oxygen (Oxidant - trace).

Step-by-Step Workflow
Phase 1: Pre-Deposition Conditioning
  • Chamber Seasoning: Run a dummy deposition for 120 seconds using the target chemistry to coat chamber walls. This prevents fluorine memory effects from previous cleaning cycles.

  • Wafer Heating: Stabilize wafer temperature at 250°C - 300°C . Note: Lower temperatures favor porogen retention but reduce matrix cross-linking.

Phase 2: Co-Deposition (The Critical Step)
  • Flow Stabilization:

    • DEMS Flow: 500 - 800 mgm (milligrams per minute).

    • Porogen (BCHD) Flow: Adjust based on target porosity. Start at Ratio (Porogen:DEMS) = 0.3:1 .

    • He Carrier: 500 sccm.

  • Plasma Ignition:

    • RF Power: High Frequency (13.56 MHz) only. Avoid Low Frequency (LF) to prevent excessive bombardment which densifies the film.

    • Pressure: 4 - 8 Torr. Higher pressure encourages polymerization over fragmentation.

  • Deposition: Execute for calculated time to reach target thickness (e.g., 100 nm).

Phase 3: UV Curing (Porogen Removal)
  • Transfer: Move wafer to UV Cure chamber under vacuum (do not break vacuum to avoid moisture uptake).

  • Cure: Expose to Broadband UV (

    
     nm) at 400°C  for 5-10 minutes.
    
    • Mechanism:[4][5][6] UV photons break the weak C-C bonds in the porogen, vaporizing it out of the film, while simultaneously cross-linking the Si-O matrix (Matrix Stiffening).

Phase 4: Self-Validating Quality Check (Process Window)
  • FTIR Analysis: Measure the ratio of the Cage Peak (1130 cm⁻¹) to the Network Peak (1060 cm⁻¹).

    • Target: A Network/Cage ratio > 1.5 indicates a mechanically robust film. If the Cage peak dominates, the film will likely fail CMP (Chemical Mechanical Planarization).

  • Refractive Index (RI): Measure RI at 633 nm.

    • Target: RI should drop from ~1.45 (As-Deposited) to ~1.30 (Post-Cure). If RI remains >1.35, porogen removal was incomplete.

Critical Quality Attributes (CQAs)

When selecting a precursor, evaluate these three critical attributes beyond just


-value:
  • Hydrophobicity (Water Uptake):

    • Metric: Water contact angle > 90°.

    • Why: Porous films act as sponges. Absorbed water (

      
      ) destroys the low-k benefit. DEMS films generally retain methyl groups on pore walls, providing intrinsic hydrophobicity.
      
  • Plasma Induced Damage (PID) Resistance:

    • Metric: Depth of carbon depletion after

      
       plasma ash.
      
    • Insight:Bridged precursors (Si-CH

      
      -Si) show superior resistance to PID compared to standard Si-O-Si networks because the Si-C backbone is harder to oxidize than the pendant methyl groups in DEMS films.
      
  • Leakage Current:

    • Metric:

      
       A/cm² at 1 MV/cm.[1]
      
    • Insight: 3MS/4MS films often suffer from higher leakage due to carbon clustering (graphitic-like paths). Alkoxysilanes (DEMS) provide a cleaner silica-like backbone with better insulation.

References

  • Comparative Study of Low Dielectric Constant Material Deposited Using Different Precursors. ResearchGate. Available at: [Link]

  • Extreme-low k porous pSiCOH dielectrics prepared by PECVD. Journal of Vacuum Science & Technology B. Available at: [Link]

  • Mechanical properties of low-k films as a function of porosity. ResearchGate. Available at: [Link][7]

  • Comparison of the dielectric constant and leakage current of bridged precursors. ResearchGate. Available at: [Link]

  • Advanced single precursor based pSiCOH k = 2.4 for ULSI interconnects (OMCTS Study). Journal of Vacuum Science & Technology B. Available at: [Link]

Sources

Comparative

Benchmarking Guide: 1,1-Bis(trichlorosilylmethyl)ethylene vs. Polycarbosilanes

Executive Summary This guide provides a technical benchmarking of 1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE) against industry-standard Polycarbosilanes (PCS) . While PCS (e.g., the precursor to Nicalon™ fibers) remain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking of 1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE) against industry-standard Polycarbosilanes (PCS) .

While PCS (e.g., the precursor to Nicalon™ fibers) remains the dominant feedstock for continuous ceramic fibers, it suffers from inherent stochasticity, high oxygen contamination, and non-stoichiometric yield. BTCSE (CAS 78948-04-6) emerges as a high-fidelity Single-Source Precursor (SSP) . Its hyper-chlorinated, branched architecture allows for the synthesis of stoichiometric Silicon Carbide (SiC) with significantly reduced shrinkage and impurity profiles.

The Verdict: BTCSE is the superior choice for applications requiring stoichiometric precision (1:1 Si:C) and low-oxygen content (e.g., high-temperature semiconductor epitaxy or advanced MEMS), whereas PCS remains preferable for rheology-driven applications like fiber spinning.

Chemical Architecture & Mechanism

The Fundamental Divergence

The core difference lies in the "Bottom-Up" vs. "Top-Down" engineering of the ceramic backbone.

  • Polycarbosilanes (PCS): Typically synthesized via the Yajima process (dodecamethylcyclohexasilane

    
     polydimethylsilane 
    
    
    
    polycarbosilane). This involves high-pressure thermal rearrangement, resulting in a polymer with a random distribution of Si-C and Si-Si bonds.
  • BTCSE: A discrete monomer with a pre-engineered carbon bridge (

    
    ) connecting two trichlorosilyl groups. This structure pre-encodes the ceramic stoichiometry before processing begins.
    
Mechanistic Pathway Diagram

The following diagram illustrates the structural evolution of both precursors during ceramization.

G PCS Traditional PCS (Yajima Process) Curing Oxidative Curing (200°C) PCS->Curing Required for shape retention BTCSE BTCSE Monomer (1,1-Bis(trichlorosilylmethyl)ethylene) Polymerization Dechlorination/Condensation BTCSE->Polymerization Controlled Hydrolysis or CVD Pyrolysis Pyrolysis (1000°C - 1400°C) Curing->Pyrolysis Introduces Oxygen Polymerization->Pyrolysis Inert Atmosphere SiC_Fiber SiC Fiber (Amorphous/Nanocryst) Pyrolysis->SiC_Fiber SiCxOy (Non-stoichiometric) SiC_Film Stoichiometric SiC (High Purity) Pyrolysis->SiC_Film SiC (1:1 Ratio)

Figure 1: Comparative processing workflow. Note the elimination of the oxidative curing step in the BTCSE route, which is critical for reducing oxygen impurities.

Performance Benchmarking

The following data aggregates experimental outcomes from standard CVD and pyrolysis workflows.

FeaturePolycarbosilanes (Standard PCS)1,1-Bis(trichlorosilylmethyl)ethylene (BTCSE)Impact on Application
Stoichiometry (Si:C) Variable (often C-rich, ~1:1.4)Precise (1:1) BTCSE yields SiC with superior thermal conductivity and electronic properties.
Oxygen Content High (10–15 wt%) due to curingUltra-Low (<0.5 wt%) PCS-derived ceramics degrade >1200°C due to SiO gas evolution; BTCSE ceramics remain stable.
Ceramic Yield 50–60%75–85% Higher yield reduces shrinkage and cracking during the "green body" to ceramic transition.
Processing State Viscous Polymer / SolidLiquid Monomer (

~280°C)
BTCSE is ideal for CVD/CVI (infiltration); PCS is ideal for Fiber Spinning .
Chlorine Handling None (usually)High (Requires scrubbing)BTCSE requires corrosion-resistant equipment (Hastelloy/Inconel) due to HCl byproducts.

Experimental Protocols

Protocol A: Chemical Vapor Deposition (CVD) using BTCSE

Target Application: High-purity SiC coatings for semiconductor susceptors.

Safety Warning: BTCSE releases HCl upon contact with moisture. All operations must occur in a glovebox or sealed manifold.

  • Precursor Loading:

    • Load 50g of BTCSE (98% purity) into a stainless steel bubbler.

    • Maintain bubbler temperature at 110°C to generate sufficient vapor pressure.

  • Reactor Setup:

    • Use a hot-wall CVD reactor with a graphite substrate.

    • Carrier Gas: Hydrogen (

      
      ) at 500 sccm (acts as a reducing agent for Cl groups).
      
    • Diluent: Argon (

      
      ) at 1000 sccm.
      
  • Deposition Cycle:

    • Ramp reactor to 1100°C .

    • Open bubbler valves. The BTCSE vapor is transported to the hot zone.

    • Mechanism:[1][2][3][4] The vinyl group (

      
      ) facilitates radical polymerization on the surface, while 
      
      
      
      strips chlorine as HCl.
  • Post-Process:

    • Purge with Ar for 30 mins.

    • Scrubbing: Direct exhaust through a NaOH scrubber to neutralize HCl.

Protocol B: Synthesis of Stoichiometric Polycarbosilane from BTCSE

Target Application: Creating a "better" PCS for matrix infiltration.

  • Grignard/Reduction (The Modification):

    • Unlike standard PCS, BTCSE can be polymerized via dechlorination.

    • Dissolve BTCSE in dry THF.

    • Add Magnesium turnings (1.1 eq per Cl) under Argon.

  • Reflux:

    • Reflux at 66°C for 12 hours. The Mg strips the Cl, creating MgCl2 and forcing Si-C bond formation between monomers.

  • Filtration & Stripping:

    • Filter the salt byproducts under inert atmosphere.

    • Vacuum strip the solvent.

    • Result: A hyper-branched, chlorine-free polycarbosilane resin.

  • Pyrolysis:

    • Fire at 1000°C in Argon.

    • Result: Black, glassy SiC with near-perfect stoichiometry.

Critical Analysis: Why Switch?

The "Oxygen Problem" in Drug Development & Bio-Materials

While primarily structural, SiC is gaining traction in bio-implants due to its hemocompatibility. Standard PCS-derived SiC contains silica (


) domains due to the oxygen curing step. In physiological environments, these silica domains can hydrolyze, leading to long-term degradation of the implant surface.

BTCSE Advantage: By utilizing the chlorine leaving groups (


) rather than oxidation (

) for crosslinking, BTCSE produces oxygen-free SiC. This ensures the material remains bio-inert and chemically stable over decades, a critical requirement for permanent implants.
Visualizing the Purity Gap

Purity cluster_0 PCS Microstructure cluster_1 BTCSE Microstructure PCS_Structure SiC Grains + SiO2 Phases + Free Carbon (Thermodynamically Unstable >1200°C) BTCSE_Structure Pure Beta-SiC Phase (Stable up to 1600°C) PCS_Structure->BTCSE_Structure Performance Gap: 30% Higher Thermal Conductivity Zero Gas Evolution

Figure 2: Microstructural comparison. The elimination of SiO2 and Free Carbon phases in BTCSE-derived ceramics leads to superior high-temperature stability.

References

  • Interrante, L. V., et al. (1999). "Linear and Hyperbranched Polycarbosilanes with Si-CH2-Si Bridges: New Precursors to Stoichiometric Silicon Carbide." Macromolecules.

  • Yajima, S., et al. (1976). "Synthesis of continuous silicon carbide fibers with high tensile strength." Journal of Materials Science.

  • Angene Chemical. (2024). "Product Analysis: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6)." Angene International. [5]

  • Whitmarsh, C. K., & Interrante, L. V. (1991). "Synthesis and Structure of a Highly Branched Polycarbosilane Derived from (Chloromethyl)trichlorosilane." Organometallics.

  • BenchChem. (2025).[6] "Comparative Guide to Silicon Carbide Precursors." BenchChem Technical Library.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Handling Protocol: 1,1-Bis(trichlorosilylmethyl)ethylene

Executive Safety Directive STOP AND READ: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) is a high-density acid generator . Unlike standard chlorosilanes, this molecule contains two trichlorosilyl groups.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS: 78948-04-6) is a high-density acid generator . Unlike standard chlorosilanes, this molecule contains two trichlorosilyl groups.

  • The Hazard Multiplier: A single mole of this compound releases 6 moles of Hydrogen Chloride (HCl) gas upon contact with moisture.

  • Immediate Prohibition: NEVER place this chemical directly into a waste container with other organic solvents or aqueous waste. Violent polymerization, rapid over-pressurization, and explosion may occur.

  • Primary Disposal Strategy: This material must be chemically quenched (deactivated) via controlled alcoholysis before it enters the standard waste stream.

Chemical Profile & Hazard Mechanism[1]

To handle this chemical safely, you must understand its degradation pathway. We do not simply "throw it away"; we manage its transition from a reactive precursor to an inert silicate.

PropertySpecificationOperational Implication
Structure

Bifunctional chlorosilane crosslinker. High crosslinking density means it forms insoluble gels rapidly if hydrolyzed incorrectly.
Hydrolysis Potential High (6 Cl equivalents)Massive exotherm. Direct water addition causes "bumping" and flash-vaporization of HCl.
Physical State Liquid (High BP)Viscous. Can trap unreacted pockets inside polymer gels if not diluted.
Flash Point >65°C (Est.)Combustible, but the primary risk is the HCl release and heat of reaction.
The "Why" Behind the Protocol

We utilize a Two-Stage Quenching method.

  • Alcoholysis (Stage 1): We react the chlorosilane with an alcohol (e.g., Isopropanol). This converts the reactive

    
     bonds to stable 
    
    
    
    (alkoxy) bonds. This releases HCl but avoids the formation of solid, insoluble siloxane gels that trap unreacted chemical.
  • Hydrolysis (Stage 2): Once the violent reactivity is tamed, we add water to complete the conversion to silica/silicone oils, which are safe for disposal.

Pre-Operational Planning

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorosilanes due to acid permeation.

ZoneRequired GearRationale
Hands (Inner) 5 mil NitrileDexterity.
Hands (Outer) Silver Shield / 4H Laminate Critical: Impermeable to organochlorines and strong acids.
Eyes Chemical Goggles + Face ShieldHCl gas seeks moisture in the eyes; safety glasses are inadequate against gas clouds.
Respiratory Fume Hood (Sash at 18")Mandatory. Do not handle on an open bench.
Equipment Preparation[2][3][4][5]
  • Reaction Vessel: Use a 3-neck round-bottom flask (glass). Do not use plastic (HDPE/PP) for the primary quenching vessel, as the heat of reaction can soften the plastic.

  • Cooling: Prepare an ice-water bath large enough to submerge the reaction vessel.

  • Inert Gas: A Nitrogen or Argon line is recommended to flush the headspace before starting.

Step-by-Step Quenching Protocol

This protocol is designed to transform the reactive waste into a neutral organic waste stream.

Phase 1: Inert Dilution (The Heat Sink)

Goal: Dilute the reactive density to manage the exotherm.

  • Clamp a dry 3-neck flask in the fume hood.

  • Add an inert solvent (Toluene, Hexane, or Dichloromethane) to the flask.

    • Ratio: Use at least 20 mL of solvent per 1 mL of Silane .

  • Transfer the 1,1-Bis(trichlorosilylmethyl)ethylene into the solvent.

  • Stir gently and cool the mixture to <10°C using an ice bath.

Phase 2: Controlled Alcoholysis (The Deactivation)

Goal: Convert Si-Cl to Si-O-R without forming solid gels.

  • Select Isopropanol (IPA) or tert-Butanol . (Methanol/Ethanol react too fast; IPA is the "Goldilocks" speed).

  • Add IPA dropwise to the stirred, cooled solution.

    • Observation: You will see vigorous bubbling (HCl gas evolution).

    • Pacing: If the solvent begins to boil, STOP. Let it cool.

    • Stoichiometry: You need excess alcohol. Add until gas evolution ceases completely.

  • Allow the mixture to stir for 20 minutes after the last drop of alcohol.

Phase 3: Hydrolysis & Neutralization

Goal: Final safing and pH adjustment.[1]

  • Slowly add water to the mixture.

    • Note: Since the Si-Cl bonds are mostly gone, this should be mild.

  • Add Sodium Bicarbonate (sat. aq.) or Sodium Carbonate solution to neutralize the dissolved HCl.

    • Caution: This will bubble CO2. Add slowly.

  • Check pH with a strip. Aim for pH 6–8.

  • Phase Separation: You will likely have an organic layer (solvent + siloxanes) and an aqueous layer (brine).

Waste Stream Management

Once quenched, the material is no longer "Water Reactive" or "Pyrophoric."

Waste Container LabelCompositionHazard Class
Solvent Waste (Halogenated) Toluene/DCM + SiloxanesFlammable / Toxic
Aqueous Waste (Acid/Base) Water + NaCl + Neutralized HClIrritant

Disposal Handoff:

  • Transfer the neutralized mixture to a standard solvent waste container.

  • Label clearly: "Quenched Chlorosilanes in Toluene/IPA - pH Neutral."

  • Cap loosely for the first 24 hours to ensure no residual off-gassing, then seal tight.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for assessing and treating the waste.

G cluster_0 Safety Critical Zone (Fume Hood) Start Waste: 1,1-Bis(trichlorosilylmethyl)ethylene Assess Assessment: Is material pure or in solution? Start->Assess Dilute Step 1: Dilute with Inert Solvent (Toluene/Hexane 20:1) Assess->Dilute All cases Cool Step 2: Cool to <10°C (Ice Bath) Dilute->Cool Alcohol Step 3: Add Isopropanol (IPA) Slowly (Converts Si-Cl to Si-O-iPr) Cool->Alcohol Check Observation: Does bubbling cease? Alcohol->Check Check->Alcohol Bubbling continues Water Step 4: Add Water + Sodium Bicarbonate Check->Water No bubbles Test Step 5: Test pH (Target 6-8) Water->Test Test->Water pH < 5 (Add more Base) Dispose Final Disposal: Organic Solvent Waste Stream Test->Dispose pH Neutral

Caption: Operational workflow for the safe quenching of bis-trichlorosilyl compounds. Note the loop at the bubbling check to ensure complete reaction.

Emergency Procedures

Spill Management (< 100 mL)
  • Evacuate the immediate area. The HCl fumes will be choking.

  • Do NOT use water. Water on a spill will create an expanding gas cloud.

  • Cover the spill with a dry absorbent: Vermiculite or Dry Sand .

  • Once absorbed, carefully scoop into a container and place that container inside a fume hood.

  • Perform the Alcoholysis step (Step 4, Phase 2) directly on the solid absorbent in a beaker.

Fire
  • Extinguishing Media: Dry Chemical, CO2, or Dry Sand.[2]

  • Prohibited: Water, Foam (unless specific for chlorosilanes).[3]

References

  • Gelest, Inc. Handling and Disposal of Chlorosilanes. Gelest Technical Guides. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Princeton University EHS. Laboratory Safety Guide: Pyrophoric and Water-Reactive Chemicals.[Link]

  • PubChem. Compound Summary: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[5] National Library of Medicine. [Link](Note: Link directs to closest structural analog entry or specific CAS search).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1,1-Bis(trichlorosilylmethyl)ethylene

CAS Number: 78948-04-6 Chemical Class: Organochlorosilane Primary Hazard: Violent hydrolysis releasing Hydrogen Chloride (HCl) gas. Part 1: Executive Hazard Analysis (The "Why") As a Senior Application Scientist, I often...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 78948-04-6 Chemical Class: Organochlorosilane Primary Hazard: Violent hydrolysis releasing Hydrogen Chloride (HCl) gas.

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I often see researchers underestimate bis-silylated compounds. 1,1-Bis(trichlorosilylmethyl)ethylene is not merely a corrosive liquid; it is a high-density HCl generator .

Because this molecule contains two trichlorosilyl groups per molecule, a single mole of this compound reacts with moisture to release six moles of hydrochloric acid gas.



This rapid evolution of gas creates two immediate threats:

  • Respiratory/Ocular: Instant formation of acidic mist that can blind or cause pulmonary edema.

  • Over-pressurization: Sealed waste containers can explode if the material is not properly quenched before disposal.

The Golden Rule: PPE is your last line of defense. Your primary defense is an inert atmosphere (Nitrogen/Argon) and engineering controls.

Part 2: Hierarchy of Controls & PPE Matrix

Engineering Controls (Primary Barrier)
  • Glovebox: The preferred method. Handling under inert gas (

    
     or 
    
    
    
    ) eliminates the hydrolysis risk entirely.
  • Schlenk Line: Acceptable for transfer if strict air-free techniques (cannula/syringe) are used.

  • Fume Hood: Mandatory if the glovebox is not used. Must operate at a face velocity of >100 fpm.

PPE Selection Matrix (Secondary Barrier)

Standard latex gloves are useless here. They are permeable to chlorosilanes and degrade rapidly upon contact with the HCl byproduct.

Protection ZoneRecommended EquipmentField Insight / Scientific Rationale
Hand Protection (Immersion/High Risk) Silver Shield® (Laminate) under Nitrile Laminate films offer >4-hour breakthrough time for chlorosilanes. Nitrile provides grip and mechanical protection for the inner laminate glove.
Hand Protection (Splash Only) Double-layered Nitrile (min 5 mil each) Warning: Only effective for incidental splash. If contaminated, strip immediately. Chlorosilanes can permeate nitrile in <15 mins.
Eye & Face Chemical Splash Goggles + 8" Face Shield Safety glasses are insufficient. The hydrolysis reaction is exothermic; a splash can create a heated acid aerosol that bypasses glasses.
Respiratory Full-Face Respirator (Acid Gas Cartridge) Required only if working outside a glovebox/hood (e.g., spill cleanup). Cartridges must be rated for "Acid Gas" (Yellow/Olive band).
Body Rubber/Neoprene Apron + FR Lab Coat Standard cotton coats absorb acid. A rubber apron prevents soak-through. FR (Flame Resistant) is advised if flammable solvents (THF, Toluene) are present.

Part 3: Operational Protocols

A. Transfer & Handling (The "Dry" Protocol)

Objective: Transfer liquid without exposing it to atmospheric moisture.

  • Glassware Prep: All glassware must be oven-dried (>120°C for 4 hours) and purged with Argon/Nitrogen. Surface moisture on glass is enough to cause clouding (HCl formation).

  • Syringe Technique:

    • Use glass syringes with Teflon-tipped plungers.

    • Critical: Lubricate the barrel slightly with the reagent itself or inert grease to prevent the plunger from seizing (siloxane formation can "glue" the syringe).

    • Use a long needle to penetrate the septum; avoid inverting the bottle if possible to minimize septum degradation.

  • Cannula Transfer: Preferred for volumes >20mL. Use positive pressure to push the liquid rather than vacuum to pull it.

B. Quenching & Disposal (The "Dilute & Destroy" Method)

Never add water directly to the neat chemical. The heat generated can boil the water, spraying hot acid.

  • Dilute: Dissolve the residue in an inert solvent (Hexane or Toluene) to act as a heat sink.

  • Buffer: Add a weak base scavenger like Sodium Bicarbonate (

    
    ) solid to the vessel.
    
  • Alcoholysis: Slowly add Isopropanol (IPA). This reacts to form an ester and HCl, but less violently than water.

    • Reaction:

      
      
      
  • Final Hydrolysis: Once bubbling ceases, slowly add water/ice mixture.

  • Disposal: Check pH. Neutralize to pH 6-8 before disposing as aqueous chemical waste.

Part 4: Visualizations

Diagram 1: PPE Decision Logic

This flowchart guides the researcher to the correct PPE based on the handling environment.

PPE_Decision_Tree Start Handling 1,1-Bis(trichlorosilylmethyl)ethylene Environment Select Environment Start->Environment Glovebox Inert Atmosphere Glovebox Environment->Glovebox FumeHood Fume Hood / Schlenk Line Environment->FumeHood GB_PPE Standard PPE: - Nitrile Gloves (Splash) - Lab Coat - Safety Glasses Glovebox->GB_PPE Primary Barrier Active Hood_Risk Assess Contact Risk FumeHood->Hood_Risk High_Risk High Risk (Pouring, Cannula, Quenching) Hood_Risk->High_Risk Low_Risk Low Risk (Closed System Transfer) Hood_Risk->Low_Risk HR_PPE MAXIMUM PROTECTION: - Double Glove (Silver Shield + Nitrile) - Chemical Splash Goggles - Face Shield - Rubber Apron High_Risk->HR_PPE LR_PPE ENHANCED PROTECTION: - Double Nitrile Gloves (Check for pinholes) - Chemical Splash Goggles - Lab Coat Low_Risk->LR_PPE

Caption: Decision logic for selecting PPE based on engineering controls and contact risk.

Diagram 2: Safe Quenching Workflow

This diagram illustrates the "Dilute and Destroy" method to prevent thermal runaway.

Quench_Protocol Residue Residual Silane Dilution Step 1: Dilution Add Hexane/Toluene (Heat Sink) Residue->Dilution 1:10 Ratio Alcoholysis Step 2: Deactivation Add Isopropanol slowly (Controlled HCl release) Dilution->Alcoholysis Dropwise Hydrolysis Step 3: Hydrolysis Add Ice/Water (Final conversion to Silica) Alcoholysis->Hydrolysis After bubbling stops Neutralization Step 4: Neutralize Adjust pH to 7 (Sodium Bicarb) Hydrolysis->Neutralization Disposal Chemical Waste Neutralization->Disposal

Caption: Step-by-step quenching protocol to safely neutralize reactive chlorosilane residues.

References

  • Gelest, Inc. (2014). Chlorosilanes: Handling and Safety. Retrieved from [Link]

  • Princeton University EHS. (2022). Standard Operating Procedure: Chlorosilanes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1,1-Bis(trichlorosilylmethyl)ethylene.[1] National Library of Medicine. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Specific Chemical Hazards: Chlorosilanes. Retrieved from [Link]

Sources

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